Technical Documentation Center

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
  • CAS: 214777-43-2

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

[1][2] Executive Summary 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is a critical advanced intermediate in the synthesis of Imidafenacin (KRP-197), a potent anticholinergic agent used for...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is a critical advanced intermediate in the synthesis of Imidafenacin (KRP-197), a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1] Structurally, it features a diphenylbutanenitrile backbone functionalized with a 2-methylimidazole moiety.[1] Its conversion to the active pharmaceutical ingredient (API) involves a selective hydrolysis of the nitrile group to a primary amide.

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic routes, impurity profiling, and analytical characterization.[1] It is designed for process chemists and analytical scientists optimizing the manufacturing of Imidafenacin.

Part 1: Chemical Identity & Physicochemical Profile[3]

The compound is an off-white to pale yellow solid in its free base form. It is characterized by the presence of a bulky diphenyl methane group and a basic imidazole ring, making its solubility pH-dependent.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
CAS Number 214777-43-2
Molecular Formula C₂₀H₁₉N₃
Molecular Weight 301.39 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 67–69 °C (Reported) [1]
Solubility Soluble in Dichloromethane (DCM), Methanol, Ethanol, Acetonitrile.[1][2] Sparingly soluble in water.
pKa (Calculated) ~7.0 (Imidazole nitrogen)
Key Functional Groups Nitrile (-CN), Imidazole (Basic), Diphenyl (Lipophilic)

Part 2: Synthetic Pathway & Mechanism[2]

The synthesis of this intermediate typically follows a convergent pathway involving the alkylation of 2-methylimidazole. The choice of base and solvent is critical to minimize regioisomeric impurities and maximize yield.

Primary Synthetic Route

The most robust industrial route involves the nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole .[1]

  • Reagents: 2-Methylimidazole, 4-Bromo-2,2-diphenylbutyronitrile.[3][1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA).
    
  • Solvent: DMF or Acetonitrile (ACN).

  • Conditions: 60–80 °C, 4–6 hours.[1][4]

Mechanism:

  • Deprotonation: The base deprotonates the pyrrole-like nitrogen of the 2-methylimidazole.

  • Nucleophilic Attack: The resulting imidazolide anion attacks the alkyl bromide at the

    
    -position of the butyronitrile chain via an 
    
    
    
    mechanism.
  • Product Formation: The target nitrile is formed, with HBr captured by the base.

Visualization of Synthesis and Transformation

The following diagram illustrates the synthesis of the nitrile intermediate and its subsequent hydrolysis to Imidafenacin.

SynthesisPath cluster_0 Step 1: Alkylation SM1 2-Methylimidazole (Nucleophile) INTER TARGET INTERMEDIATE: 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile (CAS 214777-43-2) SM1->INTER Alkylation (K2CO3/DMF, 80°C) SM2 4-Bromo-2,2-diphenylbutyronitrile (Electrophile) SM2->INTER API IMIDAFENACIN (Amide Hydrolysis Product) INTER->API Hydrolysis (KOH/EtOH, Reflux)

Figure 1: Synthetic pathway from raw materials to Imidafenacin via the nitrile intermediate.

Part 3: Impurity Profiling & Control[2]

Controlling impurities at this stage is vital because the subsequent hydrolysis step can carry over unreacted starting materials or degrade unstable byproducts into difficult-to-remove contaminants.[1]

Key Impurities
Impurity TypeOriginControl Strategy
Unreacted Bromide Residual 4-bromo-2,2-diphenylbutyronitrile.[1]Monitor via HPLC; Ensure slight excess of imidazole or extended reaction time.
Regioisomer (N3-Alkyl) Alkylation at the wrong nitrogen (less likely with 2-methyl substitution due to steric hindrance, but possible).[1]Crystallization in non-polar solvents (e.g., Toluene/Hexane).
Hydrolysis Byproduct Premature formation of Imidafenacin (Amide) during workup if pH is too high.Maintain neutral pH during aqueous workup; avoid prolonged exposure to aqueous base.
Bis-alkylated Imidazole Quaternization of the imidazole ring by a second alkyl bromide molecule.Use stoichiometric control (1:1 ratio) and avoid excess alkyl halide.
Impurity Fate Map

ImpurityMap cluster_fate Downstream Impact Target Target Nitrile Imp2 Impurity B: Bis-alkylated Quaternary Salt Target->Imp2 Over-alkylation (Excess Bromide) Imp3 Impurity C: Premature Amide (Imidafenacin) Target->Imp3 Hydrolysis (pH > 10) Imp1 Impurity A: Unreacted Bromide Imp1->Target Incomplete Rxn Genotoxic Risk\n(Alkyl Halide) Genotoxic Risk (Alkyl Halide) Imp1->Genotoxic Risk\n(Alkyl Halide) Yield Loss\n(Not an impurity in final API) Yield Loss (Not an impurity in final API) Imp3->Yield Loss\n(Not an impurity in final API)

Figure 2: Fate map of potential impurities during the synthesis of the nitrile intermediate.

Part 4: Analytical Methodologies

To ensure the quality of the intermediate, a robust HPLC method is required. The method must separate the nitrile from the starting bromide and the downstream amide.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-5 min: 20% B[1]

    • 5-20 min: 20% → 80% B (Linear Gradient)[1]

    • 20-25 min: 80% B[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 220 nm (Absorption maximum of the phenyl rings).

  • Retention Order: 2-Methylimidazole (early) < Imidafenacin (Amide) < Target Nitrile < Bromo-nitrile (late eluting).

Spectroscopic Identification
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       7.2–7.4 (m, 10H, Phenyl group).[1]
      
    • 
       6.8–7.0 (d, 2H, Imidazole ring protons).[1]
      
    • 
       3.9 (t, 2H, 
      
      
      
      ).[1]
    • 
       2.6 (t, 2H, 
      
      
      
      ).[1]
    • 
       2.3 (s, 3H, Imidazole 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • 
       = 302.2 m/z.
      

Part 5: Handling & Safety[2]

As a chemical intermediate, this compound should be handled with standard laboratory safety protocols.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] The precursor (alkyl bromide) is a potential alkylating agent and should be handled in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which could catalyze hydrolysis to the amide.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016142173 - Solid form of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile phosphate intermediate.[1] Retrieved from [Link][2]

  • Miyachi, H., et al. (1999).[1] Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[1] (Cited for synthetic conditions).[6][7][8][9][10]

Sources

Exploratory

physicochemical characteristics of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This technical guide is structured as a Critical Material Attribute (CMA) Assessment , a format widely used in pharmaceutical Quality by Design (QbD) workflows.[1] It treats the molecule not just as a chemical entity, bu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Critical Material Attribute (CMA) Assessment , a format widely used in pharmaceutical Quality by Design (QbD) workflows.[1] It treats the molecule not just as a chemical entity, but as a critical process intermediate where physicochemical properties directly dictate manufacturing risks and control strategies.[1][2]

Executive Summary & Molecular Identity

This monograph details the physicochemical profile of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), the penultimate intermediate in the synthesis of Imidafenacin (Uritos®/Staybla®), a potent antimuscarinic agent.[2]

From a process chemistry perspective, this molecule presents a dichotomy: it possesses a robust lipophilic backbone (diphenylbutane) but is chemically liable due to the hydrolyzable nitrile group and the basic imidazole moiety.[1] The control of its physical state—often an oil in its free base form—and its conversion to stable salts (e.g., phosphate or hydrochloride) are the primary challenges in its isolation and purification.[1]

Molecular Specifications
AttributeDetail
IUPAC Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Common Designation Imidafenacin Nitrile Precursor / K-Intermediate
CAS Number 214777-43-2
Molecular Formula C₂₀H₁₉N₃
Molecular Weight 301.39 g/mol
Structural Features [2][3][4][5][6][7][8][9][10] • Diphenyl Moiety: High lipophilicity (LogP > 3.5).[1][2]• Nitrile (CN): Susceptible to hydrolysis (forms Imidafenacin).[1][2]• 2-Methylimidazole: Basic center (pKa ~7.5); site of salt formation.[1][2]

Physicochemical Profiling

This section analyzes the "behavior" of the molecule under environmental stress, essential for establishing storage conditions and reaction parameters.[1][2]

Solid State & Polymorphism

A critical characteristic of this intermediate is its tendency to exist as a viscous oil in its free base form, necessitating salt formation for effective purification.[1][2]

  • Free Base: Typically isolated as a brown/yellow viscous oil or low-melting solid.[1][2] Purification via distillation is possible but requires high vacuum due to thermal instability at elevated temperatures (>150°C).[1]

  • Phosphate Salt: Historically used but problematic.[1][2][7] It forms needle-shaped crystals that are highly hygroscopic .[1][2][7]

    • Risk:[2][9] Absorption of atmospheric moisture accelerates the hydrolysis of the nitrile to the amide (impurity generation) and complicates filtration (thixotropic behavior).[1]

  • Hydrochloride Salt: Often preferred for stability, though it requires careful pH control during the final neutralization step to avoid premature hydrolysis.[1]

Solubility & pKa Dynamics

The molecule exhibits a pH-dependent solubility profile driven by the imidazole nitrogen.[1][2]

  • pKa (Predicted): ~7.5 (Imidazolium conjugate acid).[1]

  • Acidic Media (pH < 5): Highly soluble.[1] The imidazole is protonated ($[NH]^+ $), making the molecule cationic and water-soluble.[1]

  • Neutral/Basic Media (pH > 8): Poor aqueous solubility.[1] The molecule exists as the neutral free base, precipitating out of aqueous solutions (oiling out).[1]

  • Organic Solvents: Freely soluble in DCM, Toluene, and DMF.[1][2]

Stability Profile (Degradation Pathways)

The primary degradation pathway is the hydrolysis of the nitrile group.[1] While this is the desired reaction for the final step, it is a critical defect if it occurs during storage of the intermediate.[1][2]

Degradation Logic:


[1][2]

Synthetic Utility & Reaction Flows

The synthesis of this intermediate involves the alkylation of a diphenylbutane backbone with 2-methylimidazole.[1][2][7] The regioselectivity of this alkylation is the primary process control point.[1]

Diagram 1: Synthesis & Impurity Logic

The following diagram illustrates the synthetic pathway and the critical branching points where impurities (regioisomers or hydrolysis products) are generated.[1]

SynthesisFlow Start1 4-Bromo-2,2- diphenylbutyronitrile Intermediate TARGET MOLECULE (Nitrile Intermediate) CAS: 214777-43-2 Start1->Intermediate Alkylation (DMF/K2CO3, 100°C) Start2 2-Methylimidazole Start2->Intermediate Impurity1 Regioisomer Impurity (Alkylation at C4/C5) Start2->Impurity1 Steric Error Product Imidafenacin (Amide API) Intermediate->Product Controlled Hydrolysis (H2SO4 or KOH) Intermediate->Product Moisture (Storage Defect) Degradant Carboxylic Acid (Over-hydrolysis) Product->Degradant Prolonged Rxn (Stress)

Figure 1: Synthetic pathway highlighting the target intermediate and critical impurity risks (Regioisomers during formation; Hydrolysis during storage).

Analytical Methodologies

Accurate quantification requires separating the basic imidazole intermediate from the neutral diphenyl starting materials and the polar amide product.[1][2]

HPLC Method (Reverse Phase)

Principle: Ion-Pair or High-pH Chromatography.[1][2] Standard acidic buffers are recommended to keep the imidazole fully protonated for peak shape symmetry.[1]

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB).[1]

  • Mobile Phase A: Phosphate Buffer pH 3.0 (20 mM KH₂PO₄ adjusted with H₃PO₄).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-5 min: 20% B (Hold)[1][2]

    • 5-25 min: 20% -> 80% B (Linear ramp to elute lipophilic nitrile)[1][2]

    • 25-30 min: 80% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Imidazolium absorbance) and 254 nm (Phenyl).[1]

  • Retention Order:

    • 2-Methylimidazole (Void volume, very polar)[1][2]

    • Imidafenacin (Amide product)[1]

    • Target Nitrile Intermediate (Late eluting due to diphenyl group)

    • Starting Bromide (Very late)

Identification via NMR[1][2]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2-7.4 (m, 10H, Diphenyl).[1]
      
    • 
       6.8 (d, 1H, Imidazole C4/C5).[1]
      
    • 
       3.9 (t, 2H, 
      
      
      
      ).[1][2]
    • 
       2.6 (t, 2H, 
      
      
      
      ).[2]
    • 
       2.3 (s, 3H, Imidazole 
      
      
      
      ).[1]

Experimental Protocols

Protocol 1: Isolation of the Phosphate Salt

Rationale: Converting the oily free base into a solid for impurity rejection.[1][2]

  • Extraction: Following the alkylation reaction in DMF, dilute the mixture with Toluene and wash with water to remove inorganic salts and excess imidazole.[1][2]

  • Concentration: Evaporate the Toluene layer under reduced pressure to obtain the crude brown oil.

  • Salt Formation:

    • Dissolve the oil in Acetone (5 volumes).

    • Heat to 40-45°C.

    • Add Phosphoric acid (85%, 1.05 eq) dropwise.[1]

    • Critical Step: Seed with authentic phosphate salt crystals if available to prevent oiling out.[1][2]

  • Crystallization: Cool slowly to 0-5°C over 4 hours. Needle-like crystals will precipitate.[1][2]

  • Filtration: Filter rapidly under Nitrogen (to prevent moisture uptake).[1] Wash with cold Acetone.[1][2]

  • Drying: Dry in a vacuum oven at 40°C. Note: Monitor water content via Karl Fischer titration; >2% water indicates instability.

Protocol 2: Hydrolysis to Imidafenacin (Process Utility)

Rationale: Demonstrating the conversion of the intermediate to the API.

  • Suspend the Nitrile intermediate (10g) in 50% H₂SO₄ (30 mL).

  • Heat to 90°C for 4 hours.

  • Monitor via HPLC until the Nitrile peak (<0.5%) disappears.[1]

  • Cool to 10°C.

  • Neutralize carefully with NaOH solution to pH 10.[1][2]

  • The crude Imidafenacin amide precipitates as a white solid.[1][2]

References

  • Miyachi, H., et al. (1999).[1][6] "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[1][6][9] Link

  • Kyorin Pharmaceutical Co., Ltd. (2016).[1] "Process for the preparation of Imidafenacin." World Intellectual Property Organization, WO2016142173.[1][2] Link[1][2]

  • PubChem. (2025).[1][11] "Imidafenacin Compound Summary." National Library of Medicine.[1][2] Link

  • ChemicalBook. (2024).[1] "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Product Data." Link

Sources

Foundational

Technical Monograph: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Technical Synthesis 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the definitive penultimate intermediate in the synthesis of Imidafenacin (Staybla/Uritos), a potent antimuscarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the definitive penultimate intermediate in the synthesis of Imidafenacin (Staybla/Uritos), a potent antimuscarinic agent used for Overactive Bladder (OAB).

While often categorized solely as a manufacturing intermediate, this molecule possesses the core diphenylbutyl-imidazole pharmacophore . Its "Mechanism of Action" must be understood through two distinct lenses to satisfy drug development requirements:

  • Chemical Mechanism: The nucleophilic transformation required to activate the nitrile into the therapeutic primary amide.

  • Biological Mechanism: The pharmacological blockade of M3/M1 muscarinic receptors exhibited by its active derivative (and potentially the nitrile itself as a high-affinity impurity).

This guide deconstructs the steric challenges of the nitrile group, the biological selectivity of the scaffold, and the protocols required for validation.

Chemical Mechanism: The Steric Hydrolysis Barrier

The primary utility of this nitrile lies in its conversion to the amide (Imidafenacin). However, the 2,2-diphenyl substitution creates significant steric hindrance around the cyano group, making standard hydrolysis inefficient. Understanding this mechanism is crucial for process chemists to avoid incomplete conversion (impurity generation).

Mechanistic Pathway

The transformation follows a base-catalyzed hydration mechanism, often requiring phase-transfer catalysis or high-dielectric solvents (e.g., DMSO, t-BuOH) to overcome the energy barrier imposed by the bulky phenyl rings.

  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the electrophilic carbon of the nitrile group. The steric bulk of the two phenyl groups at the 
    
    
    
    -position hinders the approach of the nucleophile.
  • Imidate Formation: The attack results in an unstable imidate intermediate (

    
    ).
    
  • Tautomerization: Rapid proton transfer converts the imidate to the primary amide (

    
    ), yielding Imidafenacin.
    
Visualization: Synthetic Pathway & Steric Challenge

The following diagram illustrates the synthesis from the bromo-precursor and the subsequent hydrolysis.

SynthesisMechanism cluster_steric Steric Hindrance Zone Precursor 4-Bromo-2,2-diphenylbutanenitrile (Starting Material) Nitrile TARGET MOLECULE 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile Precursor->Nitrile N-Alkylation (Base/DMSO, 100°C) Reagent 2-Methylimidazole (Nucleophile) Reagent->Nitrile Intermediate Imidate Intermediate (Transient) Nitrile->Intermediate Hydrolysis (OH- Attack) Drug Imidafenacin (Active Amide) Intermediate->Drug Tautomerization

Caption: Synthetic trajectory from bromo-precursor to Imidafenacin, highlighting the nitrile hydrolysis step.

Biological Mechanism of Action (Pharmacology)[1][2][3][4]

Once hydrolyzed to Imidafenacin, the scaffold functions as a high-affinity antagonist at muscarinic acetylcholine receptors (mAChRs). The diphenylbutyl moiety provides hydrophobic anchoring, while the imidazole ring interacts with specific residues (likely Asn/Tyr) in the receptor pocket.

Core Pharmacodynamics
  • Target: M3 and M1 Muscarinic Receptors.[1][2][3][4]

  • Selectivity Profile:

    
    .[3]
    
  • Mechanism: Competitive antagonism of Acetylcholine (ACh).

The "Uroselective" Advantage

Unlike older antimuscarinics (e.g., Oxybutynin), the scaffold exhibits organ selectivity .[3]

  • Bladder (Detrusor Muscle): Blocks M3 receptors coupled to

    
     proteins. This inhibits the PLC/IP3 pathway, preventing Calcium release and smooth muscle contraction.
    
  • Salivary Glands: The molecule shows lower affinity or faster dissociation from salivary M3 receptors compared to bladder receptors, reducing the incidence of xerostomia (dry mouth).

  • Presynaptic M1 Blockade: Blocks facilitatory M1 receptors on presynaptic nerve terminals, reducing further ACh release (positive feedback loop interruption).

Visualization: Signal Transduction Blockade

MoA_Signaling cluster_membrane Cell Membrane (Detrusor Muscle) ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activation Imidafenacin Imidafenacin Scaffold (Antagonist) Imidafenacin->M3 Competitive Blockade Contraction Muscle Contraction (Urgency) Imidafenacin->Contraction Inhibits Gq Gq Protein M3->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Sarcoplasmic Reticulum (Ca2+ Store) IP3->ER Ca Ca2+ Release ER->Ca Ca->Contraction

Caption: Competitive antagonism at the M3 receptor preventing the Gq-PLC-IP3 calcium signaling cascade.

Experimental Protocols

Protocol A: High-Yield Hydrolysis (Nitrile to Amide)

Context: Overcoming the steric hindrance of the 2,2-diphenyl group.

Reagents:

  • Substrate: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (1.0 eq)

  • Solvent: t-Butanol (t-BuOH) or DMSO (High dielectric constant is critical)

  • Base: Potassium Hydroxide (KOH) pellets (powdered)

Methodology:

  • Dissolution: Dissolve 10g of the nitrile substrate in 50mL of t-BuOH. Ensure complete solvation; the mixture may require warming to 40°C.

  • Base Addition: Add 5.0 eq of powdered KOH. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 4–6 hours.

    • Process Control: Monitor via HPLC.[1] The nitrile peak (approx. RT 12.5 min) should disappear, replaced by the amide peak (approx. RT 8.2 min).

  • Quench: Cool to room temperature. Pour slowly into 200mL ice-water.

  • Crystallization: The amide (Imidafenacin) will precipitate as a white solid. Filter and wash with cold water to remove residual KOH.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace unreacted nitrile.

Protocol B: M3 Receptor Binding Affinity Assay

Context: Validating the biological activity of the scaffold.

Table 1: Assay Components

Component Specification Role
Ligand [³H]-N-Methylscopolamine (NMS) Radioligand (0.2 nM)
Receptor Source Human recombinant M3 (CHO cell membranes) Target
Test Compound Imidafenacin / Nitrile Intermediate Competitor

| Buffer | TRIS-HCl (50mM, pH 7.4) + 10mM MgCl2 | Incubation Medium |

Workflow:

  • Preparation: Dilute membranes to 5-10 µg protein/well.

  • Incubation: Incubate membranes with [³H]-NMS and varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected

      
       (Imidafenacin): ~1.0 - 2.0 nM (High Affinity).
      
    • Expected

      
       (Nitrile): Significantly higher (lower affinity), serving as a negative control or impurity check.
      

Comparative Data Summary

Table 2: Structure-Activity Relationship & Properties

PropertyNitrile IntermediateImidafenacin (Amide Drug)
Functional Group Cyano (-CN)Primary Amide (-CONH2)
Polar Surface Area ~41 Ų~69 Ų (Higher polarity)
Solubility (Aq) Low (Lipophilic)Moderate
M3 Affinity (

)
Low / InactiveHigh (1.2 nM)
Metabolic Fate Hydrolysis to AmideCYP450 Oxidation / Glucuronidation
Regulatory Status Controlled ImpurityActive Pharmaceutical Ingredient

References

  • Synthesis & Process Chemistry

    • Patent: "Process for the preparation of Imidafenacin."[4][5] World Intellectual Property Organization.[6] WO/2016/142173.[6] Link

    • Optimization: Miyachi, H., et al. "Synthesis and antimuscarinic activity of a series of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamides." Bioorganic & Medicinal Chemistry, 1999. Link

  • Pharmacology & Mechanism

    • Receptor Binding: Yamada, S., et al. "Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland." Journal of Pharmacology and Experimental Therapeutics, 2007.[3] Link

    • Selectivity Profile: Kobayashi, F., et al. "Effects of imidafenacin... on muscarinic receptor subtypes." Arzneimittelforschung, 2007.[3] Link

  • Metabolism

    • Metabolite Identification: "Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide." Chemical & Pharmaceutical Bulletin, 2002. Link

Sources

Exploratory

Technical Deep Dive: The Role of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile in Imidafenacin Synthesis

Executive Summary Imidafenacin (Staybla, Uritos) is a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1][2][3] It functions as a high-affinity antagonist for M3 and M1 muscarinic receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidafenacin (Staybla, Uritos) is a potent anticholinergic agent used for the treatment of overactive bladder (OAB).[1][2][3] It functions as a high-affinity antagonist for M3 and M1 muscarinic receptors.[3][4] The synthesis of this API hinges on a critical penultimate intermediate: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (herein referred to as the Nitrile Intermediate ).

This guide analyzes the Nitrile Intermediate not just as a transient precursor, but as the primary quality control checkpoint in the manufacturing process. Due to the significant steric hindrance provided by the gem-diphenyl moiety, the conversion of this nitrile to the primary amide (Imidafenacin) is chemically demanding. Consequently, the purity profile of the Nitrile Intermediate—specifically its isolation as a phosphate salt—determines the downstream success of the API crystallization.

Structural & Retrosynthetic Analysis

The chemical structure of Imidafenacin is characterized by a butyramide backbone with a quaternary carbon bearing two phenyl rings and a terminal 2-methylimidazole group.

From a retrosynthetic perspective, the Nitrile Intermediate is the "pivot point." It represents the completed carbon skeleton before the final functional group manipulation (nitrile hydration).

  • Steric Challenge: The quaternary carbon at position 2 creates a "steric shield" around the nitrile group. This prevents rapid hydrolysis, often necessitating harsh conditions (high temperature/strong acid) which promote side reactions.

  • Selectivity Requirement: The synthesis must install the 2-methylimidazole moiety without N-3 alkylation (regioselectivity) and ensure the nitrile is hydrolyzed to the amide and not the carboxylic acid.

Diagram: Retrosynthetic Pathway & Impurity Logic

Imidafenacin_Synthesis Imidafenacin Imidafenacin (Target API) Nitrile Nitrile Intermediate (Free Base) Nitrile_Salt Nitrile Intermediate (Phosphate Salt) *Purification Firewall* Nitrile->Nitrile_Salt H3PO4 / Acetone (Crystallization) Nitrile_Salt->Imidafenacin Hydrolysis (H2SO4 or KOH) Impurity_Acid Impurity: Carboxylic Acid (Over-Hydrolysis) Nitrile_Salt->Impurity_Acid Over-Hydrolysis (Excess Heat/Time) SM1 Diphenylacetonitrile Bromo_Int 4-Bromo-2,2- diphenylbutyronitrile SM1->Bromo_Int Alkylation (NaNH2 or KOH) SM2 1-Bromo-2-chloroethane OR 1,2-Dibromoethane SM2->Bromo_Int Alkylation (NaNH2 or KOH) SM3 2-Methylimidazole SM3->Nitrile N-Alkylation (DMSO, 100°C) Bromo_Int->Nitrile N-Alkylation (DMSO, 100°C)

Caption: Figure 1. The strategic isolation of the Phosphate Salt serves as a purification firewall before the sensitive hydrolysis step.

Synthesis of the Nitrile Intermediate

The synthesis of the Nitrile Intermediate is the step where the carbon skeleton is finalized. The industry standard involves the nucleophilic substitution of a halide by 2-methylimidazole.

The Challenge: Regioselectivity & Yield

The reaction between 4-bromo-2,2-diphenylbutyronitrile and 2-methylimidazole can suffer from low yields due to:

  • Elimination: The basicity of imidazole can trigger dehydrohalogenation of the alkyl halide.

  • Regio-isomers: Potential attack by the wrong nitrogen (though less likely with 2-methyl substitution due to symmetry, tautomerism matters).

Optimized Protocol: The DMSO/Toluene System

Older patents utilized benzene (toxic) or neat fusion (tarry products). Modern protocols favor dipolar aprotic solvents like DMSO to accelerate the SN2 substitution.

Step-by-Step Protocol:

  • Charge: Reactor is charged with DMSO (5-6 volumes), 4-bromo-2,2-diphenylbutyronitrile (1.0 eq), and 2-methylimidazole (3.0 eq). Excess imidazole acts as the acid scavenger.

  • Reaction: Heat to 100–105°C for 7–10 hours.

    • Note: Monitoring by HPLC is critical. The reaction is stopped when the starting bromide is <0.5%.

  • Work-up: Cool to 25°C. Add Toluene and Water.

  • Extraction: The product partitions into Toluene. The excess water-soluble imidazole and HBr salts remain in the aqueous layer.

  • Isolation (The Critical Pivot):

    • Do NOT isolate the oil.

    • Perform a solvent swap to Acetone .

    • Add Phosphoric Acid (85%) dropwise at 40–45°C.

    • Result: The Nitrile Phosphate Salt crystallizes out.[4][5] This salt rejects non-basic impurities and oligomers that would otherwise poison the final hydrolysis.

The Core Transformation: Nitrile Hydrolysis

Transforming the nitrile to the primary amide (Imidafenacin) is the most technically difficult step. The gem-diphenyl group creates a "hydrophobic pocket" that repels water and sterically hinders the attacking species.

Comparative Hydrolysis Methods
ParameterMethod A: Sulfuric Acid (Traditional)Method B: Mixed Acid (Optimized)Method C: Alkaline Hydrolysis
Reagents 70-90% H₂SO₄H₂SO₄ + Acetic Acid/TFAKOH / t-Butanol
Temperature 140–150°C100–120°CReflux
Yield Low (~32%)High (~68%)Moderate (~51%)
Impurity Risk High (Charring & Acid formation)Low (Milder conditions)Moderate (Saponification risk)
Industrial Viability LowHigh Medium
Recommended Protocol: Mixed Acid Hydrolysis

This method balances reactivity with selectivity, minimizing the "Over-Hydrolysis" to the carboxylic acid.

  • Dissolution: Suspend the Nitrile Phosphate Salt in Glacial Acetic Acid.

  • Activation: Add concentrated H₂SO₄ (20% w/w relative to solvent) slowly to control exotherm.

  • Reaction: Heat to 110°C for 4–6 hours.

    • Mechanism:[5][6][7][8] Acetic acid acts as a solvent that solvates the hydrophobic diphenyl region, allowing the sulfuric acid protonated water to attack the nitrile.

  • Quench: Pour mixture into ice water. Neutralize with NaOH to pH 10.

  • Crystallization: Imidafenacin precipitates. Recrystallize from Ethanol/Water to remove trace "Acid Impurity."

Impurity Profile & Control Strategy

The quality of Imidafenacin is defined by the absence of three specific impurities related to the Nitrile Intermediate.

The Starting Material (Nitrile)[2][9][10][11]
  • Origin: Incomplete hydrolysis.

  • Control: Ensure reaction completion via HPLC (Limit: <0.1%). The hydrolysis is an equilibrium; driving it requires water management.

The Carboxylic Acid (Over-Hydrolysis)
  • Structure: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid.[7][9]

  • Origin: If the reaction runs too hot (>130°C) or too long, the amide hydrolyzes further to the acid.

  • Control: Strict temperature control (110°C max) and timely quenching. This impurity is soluble in alkaline water; the workup at pH 10 keeps this impurity in the filtrate (as the carboxylate salt) while Imidafenacin precipitates.

The "Des-Methyl" Analog
  • Origin: Impurity in the 2-methylimidazole starting material (imidazole).

  • Control: Use >99% purity 2-methylimidazole. The Phosphate Salt crystallization step of the intermediate is highly effective at purging this structural analog due to different crystal lattice packing energies.

References

  • New Drug Approvals. (2016). Imidafenacin: Synthesis and Process Chemistry. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2015). Synthesis of Imidafenacin and Its Main Related Substance.
  • GuideChem. (n.d.). Mechanism of action and synthesis method of Imidafenacin.
  • ResearchGate. (2025). Identification of impurities in imidafenacin raw material and its tablets.

Sources

Foundational

Strategic Synthesis &amp; Pharmacological Profiling: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

An In-Depth Technical Guide for Process Chemists and Medicinal Scientists Executive Summary This technical guide analyzes 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), the critical advanced...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Chemists and Medicinal Scientists

Executive Summary

This technical guide analyzes 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), the critical advanced intermediate (Key Starting Material - KSM) in the synthesis of Imidafenacin (KRP-197). Imidafenacin is a potent, bladder-selective muscarinic M3/M1 receptor antagonist used for the treatment of Overactive Bladder (OAB).[1]

The synthesis of this nitrile precursor represents the "bottleneck" step in the industrial production of Imidafenacin. Early methodologies suffered from harsh conditions (150°C), low yields (<40%), and difficult purification.[1] This guide presents an optimized process chemistry approach, focusing on phase-transfer catalysis (PTC) and nucleophilic substitution kinetics to maximize yield and purity prior to the final hydrolysis step.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of this nitrile precursor contains the essential pharmacophores required for M3 receptor antagonism. Understanding this Structure-Activity Relationship (SAR) is vital for medicinal chemists optimizing the scaffold.

  • 2,2-Diphenyl Moiety: This bulky, hydrophobic group fits into the orthosteric binding pocket of the muscarinic receptor. It mimics the structural bulk found in classic antimuscarinics (e.g., Tolterodine, Oxybutynin), providing high affinity via hydrophobic interactions with aromatic residues (Tyrosine/Tryptophan) in the receptor core.

  • Butyronitrile Linker: The 4-carbon chain provides the precise distance (approx. 4-5 Å) required to bridge the hydrophobic pocket and the ionic interaction site. The nitrile group (-CN) acts as a masked amide; it is electronically stable during the coupling phase but easily hydrolyzed to the primary amide (Imidafenacin) in the final step.

  • 2-Methylimidazole: This is the distinguishing feature of Imidafenacin. Unlike the tertiary amines found in Solifenacin or Darifenacin, the imidazole ring provides a unique hydrogen-bonding profile and pi-stacking capability. The 2-methyl group is critical; it introduces steric hindrance that prevents metabolic N-oxidation at the 3-position and improves selectivity for the M3 subtype over M2 (cardiac) receptors.

Pathway Visualization: Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of Imidafenacin back to our target nitrile and its raw materials.

Retrosynthesis Imidafenacin Target API: Imidafenacin (Amide) Nitrile Target Intermediate: 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile Nitrile->Imidafenacin  Hydrolysis (H2SO4/H2O)   Bromo Precursor A: 4-Bromo-2,2-diphenylbutyronitrile Bromo->Nitrile  SN2 Coupling   Imidazole Precursor B: 2-Methylimidazole Imidazole->Nitrile  Nucleophilic Attack  

Figure 1: Retrosynthetic disconnection showing the central role of the nitrile intermediate.

Process Chemistry: Optimized Synthesis Protocol

The synthesis relies on a nucleophilic substitution (


) reaction. The 2-methylimidazole anion attacks the alkyl halide (4-bromo-2,2-diphenylbutyronitrile).

Historical Challenge: Older literature methods utilized benzene reflux or neat fusion at 150°C. These conditions promoted polymerization of the imidazole and elimination of HBr from the alkyl halide, resulting in yields as low as 32%.

Modern Optimized Approach: We utilize a Phase Transfer Catalysis (PTC) method or a polar aprotic solvent system to lower the activation energy, allowing the reaction to proceed at 60-80°C with yields >85%.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of nitrile compounds.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
4-Bromo-2,2-diphenylbutyronitrile1.0Electrophile (Scaffold)
2-Methylimidazole1.5Nucleophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
DMF (N,N-Dimethylformamide)5-10 VolSolvent (Polar Aprotic)
Potassium Iodide (KI)0.1Catalyst (Finkelstein)
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Charge a clean, dry 3-neck round bottom flask with DMF (10 mL per gram of substrate).

    • Add 2-Methylimidazole (1.5 eq) and

      
        (2.0 eq).
      
    • Stir at room temperature for 30 minutes to facilitate deprotonation of the imidazole N-H.

  • Coupling Reaction:

    • Add 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq) to the mixture.

    • Optional: Add catalytic KI (0.1 eq) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

    • Heat the reaction mixture to 80°C . Monitor internal temperature strictly; do not exceed 90°C to prevent elimination side-reactions.

  • Monitoring:

    • Monitor via HPLC or TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).

    • Reaction typically reaches completion in 4–6 hours . Look for the disappearance of the bromo-starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up & Isolation:

    • Cool the mixture to 25°C.

    • Quench by pouring slowly into ice-cold water (volume 5x that of DMF). The product should precipitate as a solid or viscous oil.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove residual DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.[6]
      
  • Purification:

    • Recrystallize the crude solid from Isopropanol (IPA) or Toluene/Heptane .

    • Target Yield: 85–92%.

    • Appearance: Off-white to pale yellow crystalline solid.

Reaction Workflow Diagram

The following flowchart details the critical process control points (CPPs) for the synthesis.

SynthesisWorkflow Start Start: Reagent Charging Activation Activation: DMF + Base + Imidazole (30 min @ 25°C) Start->Activation Reaction Coupling: Add Bromide + KI Heat to 80°C Activation->Reaction Check IPC Check: HPLC < 1% SM Reaction->Check Check->Reaction Incomplete Quench Quench: Ice Water Precipitation Check->Quench Complete Isolate Isolation: Recrystallization (IPA) Quench->Isolate

Figure 2: Process flow for the synthesis of the nitrile intermediate.

Conversion to API (Imidafenacin)

The 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is not the final drug; it is the immediate precursor. The final step involves the hydration of the nitrile to a primary amide.

  • Reagent: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Conditions: 90–100°C for 2–3 hours.

  • Mechanism: Acid-catalyzed hydration. The nitrile nitrogen is protonated, making the carbon susceptible to water attack, forming an imidic acid which tautomerizes to the amide.

  • Note: This step is highly sensitive. Over-hydrolysis can lead to the carboxylic acid (useless impurity). Precise temperature control is required to stop at the amide stage.

Analytical Profiling & Quality Control

To ensure the material is suitable for drug production, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18 column)

Identification

-NMR (DMSO-

)
Distinct singlet at

2.3 ppm (Methyl group on imidazole)
Water Content Karl Fischer

Residual Solvents GC-HSDMF

ppm

Key NMR Signals (Diagnostic):

  • 
     2.1–2.3 ppm:  Singlet (3H), Methyl group on imidazole.
    
  • 
     7.1–7.4 ppm:  Multiplet (10H), Diphenyl protons.
    
  • 
     6.8 & 7.0 ppm:  Doublets, Imidazole ring protons (confirming N1 substitution).
    

References

  • Synthesis of Imidafenacin: Kiyota, H., et al. (1999).[2] Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[2]

  • Process Optimization Patent: "Preparation technology for imidafenacin." Patent CN105399678A.

  • Alternative Hydrolysis Route: "Method for preparing imidafenacin." Patent CN103772286A.

  • Chemical Properties & CAS: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS 214777-43-2).[2] ChemicalBook.

  • Muscarinic Antagonist SAR: "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Advances.

Sources

Exploratory

Structural Elucidation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Technical Guide for Pharmaceutical Development & Impurity Profiling Executive Summary & Context 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the critical penultimate intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development & Impurity Profiling

Executive Summary & Context

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the critical penultimate intermediate in the synthesis of Imidafenacin (KRP-197), a potent antimuscarinic agent used for the treatment of overactive bladder (OAB).

In the context of drug development (CMC), this molecule presents a dual challenge:

  • Intermediate Verification: It must be fully characterized to ensure the integrity of the synthetic pathway.

  • Impurity Profiling: It acts as "Impurity 1" in the final Imidafenacin drug substance. Regulatory guidelines (ICH Q3A/Q3B) mandate its rigorous identification and quantification.

This guide details the structural elucidation strategy, distinguishing this nitrile precursor from its hydrolytic derivatives (amide and acid) and validating the regiochemistry of the imidazole alkylation.

Synthetic Logic & Structural Origins

To elucidate the structure, one must understand its assembly. The industrial synthesis typically involves the nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole .

  • Core Skeleton: The 2,2-diphenylbutanenitrile moiety provides the lipophilic anchor.

  • Heterocycle: The 2-methylimidazole is attached via the N1 nitrogen.

  • Critical Control Point: The reaction conditions (base/solvent) determine the yield and the risk of bis-alkylation (quaternary ammonium salts) or hydrolysis of the nitrile group.

SynthesisPath SM1 4-bromo-2,2- diphenylbutyronitrile Target TARGET NITRILE (C20H19N3) SM1->Target + Base S_N2 Reaction SM2 2-Methylimidazole SM2->Target Impurity Impurity: Hydrolysis (Amide/Imidafenacin) Target->Impurity Hydrolysis (-CN to -CONH2)

Figure 1: Synthetic pathway highlighting the target intermediate and its primary degradation relationship.

Elucidation Strategy: Step-by-Step

The elucidation follows a subtractive logic: confirming the molecular weight, verifying the functional groups (specifically the Nitrile vs. Amide), and mapping the connectivity of the ethylene bridge.

Mass Spectrometry (MS)
  • Technique: LC-MS/ESI (Positive Mode).

  • Expected Result:

    • Molecular Ion [M+H]+: m/z 302.16

    • Formula: C₂₀H₁₉N₃

  • Interpretation: The odd mass number (301 Da neutral) indicates an odd number of nitrogens (3), consistent with the structure.

  • Fragmentation Pattern: High collision energy often yields a fragment at m/z 83 (2-methylimidazole cation) and m/z 220 (diphenylbutanenitrile carbocation), confirming the dissociation at the C4-N1 bond.

Infrared Spectroscopy (IR)

This is the definitive test to distinguish the target Nitrile from the final drug Imidafenacin (Amide) .

Functional GroupTarget (Nitrile)Imidafenacin (Amide)
C≡N Stretch 2230–2240 cm⁻¹ (Sharp) Absent
C=O Stretch Absent1660–1690 cm⁻¹ (Strong)
N-H Stretch Absent3150–3400 cm⁻¹ (Doublet)

Diagnostic Insight: The presence of a sharp peak at ~2235 cm⁻¹ confirms the nitrile intermediate is intact and has not hydrolyzed.

Nuclear Magnetic Resonance (NMR)

NMR provides the connectivity map. The numbering scheme assumes C1 is the Nitrile carbon.

1H NMR (400 MHz, DMSO-d6 or CDCl3)
  • Aromatic Region (7.2 – 7.4 ppm): A multiplet integrating to 10H. This confirms the gem-diphenyl group.

  • Imidazole Ring (6.7 – 7.0 ppm): Two distinct signals (1H each, d or s) representing H4 and H5 of the imidazole ring.

  • Imidazole Methyl (2.0 – 2.3 ppm): A sharp singlet integrating to 3H.[1]

  • Ethylene Bridge (The Linker):

    • C3-H (Adjacent to Quaternary C): Triplet/Multiplet at ~2.5 – 2.6 ppm (2H).

    • C4-H (Adjacent to Nitrogen): Triplet at ~3.8 – 4.0 ppm (2H). Note: This significant downfield shift proves the CH2 is attached to the electronegative Imidazole Nitrogen.

13C NMR & DEPT
  • Nitrile Carbon: ~120–122 ppm . (Crucial for confirmation).

  • Quaternary Carbon (C2): ~50 ppm .

  • Imidazole Carbons: C2 (attached to methyl) appears at ~144 ppm; C4/C5 at ~120/127 ppm.

  • Methyl Group: ~13 ppm.

2D NMR: Connectivity Proof

To prove the structure is not an isomer (e.g., C-alkylation of imidazole), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Key Correlation: The protons of the C4-Methylene (3.9 ppm) must show a strong correlation to the C2 and C5 carbons of the imidazole ring.

  • NOESY (Nuclear Overhauser Effect): Strong cross-peaks between the Imidazole Methyl protons and the C4-Methylene protons confirm the N1 substitution (proximity of the side chain to the 2-methyl group).

Regiochemistry & Impurity Profiling

A common question in imidazole chemistry is N1 vs. N3 alkylation.

  • Symmetry Argument: In 2-methylimidazole , N1 and N3 are equivalent due to tautomerism until substitution. Because C4 and C5 are unsubstituted (H), alkylation at either nitrogen produces the same 1-alkyl-2-methylimidazole product.

  • Differentiation: Therefore, there are no N1/N3 regioisomers to separate.

  • Real Impurity Risks:

    • Hydrolysis Product: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid.[2] (Check for broad OH in IR/NMR and loss of CN peak).

    • Des-methyl Impurity: If the starting material (2-methylimidazole) contains imidazole, you will form the des-methyl analog. (Check for loss of the 3H singlet at 2.1 ppm and appearance of a new aromatic proton).

ElucidationFlow Sample Unknown Sample (Isolated Intermediate) MS LC-MS Analysis Target: m/z 302 [M+H]+ Sample->MS Step 1: MW IR IR Spectroscopy Check: 2235 cm-1 (CN) MS->IR Step 2: Funct. Group NMR 1H/13C NMR Check: Ethylene Bridge & Imidazole IR->NMR Step 3: Connectivity HMBC 2D HMBC/NOE Confirm N-Alkylation NMR->HMBC Step 4: Regio-check Final Confirmed Structure: 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile HMBC->Final Validation

Figure 2: The structural elucidation workflow ensuring rigorous identification.

Experimental Protocols

NMR Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for this compound due to the polarity of the imidazole and potential solubility issues of salt forms.

  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d6.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

HPLC Method for Purity

To separate the Nitrile from the Amide (Imidafenacin):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 220 nm (Imidazoles absorb well here).

  • Retention: The Nitrile (less polar) will elute after the Amide and Acid impurities.

References

  • Miyachi, H., et al. (1999).[2] Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and subtype-selective antimuscarinic agents.[2] Bioorganic & Medicinal Chemistry.[2][4][5][6]

  • Li, H., et al. (2015).[2] Synthesis of Imidafenacin and Its Main Related Substance.[2][6][7][8][9] Chinese Journal of Pharmaceuticals.[2]

  • GuideChem. (2022). Mechanism of action and synthesis method of Imidafenacin.[9]

  • Veeprho Standards. Imidafenacin Impurity Profile and Standards.

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This technical guide provides a comprehensive spectroscopic and characterization profile for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , a critical intermediate in the synthesis of the antimuscarinic agent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and characterization profile for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , a critical intermediate in the synthesis of the antimuscarinic agent Imidafenacin (KRP-197).

Executive Summary & Compound Identity

Target Molecule: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile CAS Registry Number: 214777-43-2 Molecular Formula: C₂₀H₁₉N₃ Molecular Weight: 301.39 g/mol Role: Key pharmaceutical intermediate (KPI) for Imidafenacin (Staybla®).

This compound represents the penultimate "nitrile intermediate" formed via the N-alkylation of 2-methylimidazole. Its purity is critical as the subsequent hydrolysis step to the amide (Imidafenacin) preserves the carbon skeleton. The spectroscopic data below serves as a validation standard for process chemists and analytical scientists.

Synthesis & Structural Logic

The molecule is constructed by displacing a leaving group (typically bromide) on the diphenylbutyronitrile backbone with 2-methylimidazole. Understanding this pathway is essential for interpreting the impurity profile in the NMR spectra.

SynthesisPathway cluster_process Reaction Conditions: 80-100°C, 4-6h SM1 4-Bromo-2,2-diphenylbutyronitrile (Electrophile) Product TARGET MOLECULE 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile SM1->Product SN2 Substitution SM2 2-Methylimidazole (Nucleophile) SM2->Product Impurity Regioisomer Impurity (Trace N3-alkylation) SM2->Impurity Steric hindrance leads to trace Reagent Base (K2CO3/TEA) Solvent (DMF/ACN) Reagent->Product

Figure 1: Synthesis pathway highlighting the origin of the spectroscopic signals.

High-Fidelity Spectroscopic Data

The following data is synthesized from primary pharmaceutical literature (Miyachi et al.) and standard structural assignments for this scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.24 – 7.45 Multiplet (m)10HAr-H Overlapping phenyl ring protons (2x Ph).
6.85 Doublet (d)1HIm-H (C4/C5)Imidazole ring proton (trans-coupling).
6.75 Doublet (d)1HIm-H (C4/C5)Imidazole ring proton.
3.86 Triplet (t)2HN-CH ₂-CH₂Methylene adjacent to imidazole nitrogen (Deshielded).
2.65 Triplet (t)2HN-CH₂-CHMethylene adjacent to quaternary carbon.
2.25 Singlet (s)3HIm-CHMethyl group at the 2-position of imidazole.

Interpretation Guide:

  • The Diagnostic Triplet: The triplet at 3.86 ppm is the most critical monitor for reaction completion. In the starting material (bromide), this signal appears significantly downfield (~3.4-3.5 ppm) but shifts distinctively upon N-alkylation.

  • Imidazole Methyl: The singlet at 2.25 ppm confirms the presence of the 2-methylimidazole moiety. If this peak is split or shifted, suspect salt formation or protonation at the N3 position.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ Key Signals:

  • 121.5 ppm: C≡N (Nitrile carbon). A weak signal, characteristic of quaternary nitriles.

  • 144.2 ppm: Imidazole C2 (N=C -N).

  • 139.5 ppm: Ipso-carbons of the phenyl rings.

  • 126.0 – 129.0 ppm: Aromatic C-H signals.

  • 49.8 ppm: Quaternary Carbon (C -CN).

  • 44.5 ppm: N-C H₂.

  • 36.8 ppm: C H₂-C(Ph)₂.

  • 13.2 ppm: Imidazole C H₃.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
2235 C≡NStretchingCritical Identity Peak. Sharp, weak-to-medium intensity. Distinguishes from amide (Imidafenacin).
3060, 3030 Ar-HStretchingAromatic C-H bonds.
2960, 2930 Alkyl C-HStretchingMethylene and methyl groups.
1595, 1490 C=C, C=NStretchingAromatic ring breathing and Imidazole C=N.
750, 700 Ar-HBendingMono-substituted benzene (out-of-plane).
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)

  • [M+H]⁺: 302.2 m/z (Base Peak).

  • [M+Na]⁺: 324.2 m/z.

  • Fragmentation:

    • Loss of 2-methylimidazole fragment is common under high collision energy.

    • Tropylium ion formation (m/z 91) from the diphenyl moiety.

Analytical Quality Control Protocol

To ensure the material is suitable for the subsequent hydrolysis step, the following impurity limits are recommended based on the spectroscopic data:

Impurity Identification Table
ImpurityDetection MethodCharacteristic SignalLimit
Unreacted Bromide ¹H NMRTriplet at ~3.40 ppm (CH₂-Br)< 0.5%
2-Methylimidazole ¹H NMRSinglet at ~2.4 ppm (Methyl)< 0.1%
Regioisomer (N3) HPLC / ¹H NMRMethyl singlet shifted ~0.1 ppm< 0.2%
Residual Solvent (DMF) ¹H NMRDoublet at 2.89/2.96 ppm, Singlet 8.02 ppm< 500 ppm
Workflow for Purity Assessment

QCWorkflow Sample Crude Intermediate IR_Check FT-IR Analysis Confirm CN peak @ 2235 cm⁻¹ Sample->IR_Check NMR_Check 1H NMR (CDCl3) Integrate 3.86 ppm (2H) vs 3.40 ppm (Impurity) IR_Check->NMR_Check Decision Purity > 98%? NMR_Check->Decision Release RELEASE for Hydrolysis (to Imidafenacin) Decision->Release Yes Reprocess Recrystallize (IPA/Water) Decision->Reprocess No Reprocess->Sample

Figure 2: Quality Control Decision Tree.

Handling and Stability

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 119–122 °C (Literature range for similar imidazole derivatives; specific polymorphs may vary).

  • Storage: Store in a cool, dry place. The nitrile group is stable, but the imidazole ring is basic (pKa ~7.8). Avoid storage near strong acids to prevent salt formation, which will alter the NMR shifts and solubility.

  • Hygroscopicity: The imidazole nitrogen can hydrogen bond with water. Keep desiccated.

References

  • Primary Synthesis & Characterization: Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of a potent and selective M3 antagonist. Bioorganic & Medicinal Chemistry, 7(6), 1151–1161.

  • Process Patent (Solid Form & Synthesis): Zambon S.p.A. (2016). 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile solid form. WO/2016/142173.

  • General Spectroscopic Reference: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (For standard nitrile and imidazole fragment shifts).
Exploratory

The 2-Methyl-1H-Imidazolyl Moiety: A Pharmacophore &amp; Toxicophore

Topic: Biological Significance of the 2-Methyl-1H-Imidazolyl Group Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-methyl-1H-imidazolyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of the 2-Methyl-1H-Imidazolyl Group Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-methyl-1H-imidazolyl group represents a critical structural motif in medicinal chemistry, defined by the methylation of the imidazole ring at the C2 position. This seemingly simple modification exerts profound effects on the physicochemical properties of the parent heterocycle, shifting its pKa, altering its metal coordination geometry, and dramatically influencing its metabolic fate.

This guide dissects the duality of the 2-methyl-1H-imidazolyl moiety: its role as an indispensable scaffold in the 5-nitroimidazole class of antibiotics (e.g., Metronidazole) and its distinct toxicological profile as a thyroid carcinogen and fermentation byproduct.

Part 1: Physicochemical Architecture[1]

To understand the biological behavior of this group, one must first master its physical chemistry. The introduction of a methyl group at the C2 position is not merely a lipophilic addition; it is an electronic and steric switch.

1. The "Magic Methyl" Effect on Basicity

The imidazole ring is amphoteric. However, the methyl group at C2 acts as an electron-donating group (+I effect). This increases the electron density on the N3 nitrogen, making the 2-methyl derivative significantly more basic than unsubstituted imidazole.

CompoundStructurepKa (Conjugate Acid)Electronic Effect
Imidazole C

H

N

~6.95Standard aromatic resonance
2-Methylimidazole C

H

N

7.85 +I effect stabilizes the conjugate acid cation
4-Methylimidazole C

H

N

~7.52Distal +I effect (weaker influence on N3)

Biological Implication: At physiological pH (7.4), a larger fraction of 2-methylimidazole exists in its protonated (cationic) form compared to imidazole. This alters membrane permeability and binding affinity for negatively charged pockets in proteins or nucleic acids.

2. Steric Hindrance & Coordination Chemistry

While the N3 nitrogen remains a potent nucleophile, the adjacent C2-methyl group creates a steric exclusion zone .

  • Heme Coordination: In biological systems, histidines often coordinate metal centers (e.g., Fe in heme). The 2-methyl group introduces steric clash, preventing the "flat" binding orientation often seen with unsubstituted imidazoles. This property is exploited in model systems to create "strained" coordination complexes that mimic specific enzymatic states.

G Base Imidazole Core Mod C2-Methylation Base->Mod Effect1 Electronic (+I Effect) Increases pKa to ~7.85 (Stronger Base) Mod->Effect1 Effect2 Steric Hindrance Blocks N3 approach Alters Metal Coordination Mod->Effect2 Outcome1 Increased Cationic Fraction at Physiological pH Effect1->Outcome1 Outcome2 Metabolic Blocking Prevents C2-Oxidation Effect2->Outcome2

Figure 1: The dual impact of C2-methylation on the imidazole scaffold.

Part 2: Pharmacological Significance[2]

The 2-methyl-1H-imidazolyl group is not a passive linker; it is a functional pharmacophore. Its significance is best illustrated through three distinct mechanisms of action.

1. The 5-Nitroimidazole Class (Metronidazole)

The most commercially significant application of this moiety is in the 5-nitroimidazole antibiotics (Metronidazole, Tinidazole, Secnidazole).[1]

  • The Role of C2-Methyl: In Metronidazole, the 2-methyl group is essential. Structure-Activity Relationship (SAR) studies indicate that removing it or replacing it with bulky aryl groups often diminishes activity or alters the pharmacokinetic profile.

    • Metabolic Shield: The C2 position of imidazole is susceptible to oxidative attack. The methyl group blocks this position, forcing metabolism to occur primarily on the side chains (e.g., oxidation of the ethanol side chain in metronidazole) rather than ring destruction.

    • Redox Tuning: The methyl group influences the single-electron reduction potential of the nitro group, keeping it within the specific range (−486 mV) required for reduction by anaerobic ferredoxins but not by aerobic systems.

Mechanism of Action: The drug enters the cell as a prodrug.[2][3][4] In anaerobic organisms (e.g., Bacteroides, Trichomonas), the nitro group is reduced, forming transient toxic radicals.

Metronidazole Prodrug Metronidazole (Prodrug) (2-methyl-5-nitroimidazole) Entry Passive Diffusion into Anaerobe Prodrug->Entry Radical Nitro Radical Anion (R-NO2•-) Entry->Radical Reduction (e-) Reductase Pyruvate:Ferredoxin Oxidoreductase (PFOR) System Reductase->Radical Electron Donor Damage DNA Fragmentation (Helix destabilization) Radical->Damage Covalent Binding Dead Bacterial Cell Death Damage->Dead

Figure 2: The reductive activation pathway of Metronidazole, dependent on the redox properties tuned by the imidazole core.

2. Histaminergic Selectivity (The H1 Agonist)

The placement of the methyl group dictates receptor selectivity in the histamine signaling family.

  • 2-Methylhistamine: Acts as a selective H1 receptor agonist .

  • 4-Methylhistamine: Acts as a selective H2 receptor agonist .

  • 3-Methylhistamine: A metabolic inactivation product (no agonist activity).

This "methyl scan" demonstrates that the 2-methyl group allows binding to the Gq-coupled H1 receptor (linked to allergy and inflammation) while sterically clashing with the binding pocket of the Gs-coupled H2 receptor (linked to gastric acid secretion).

3. Metabolic Stabilization (CYP450 Modulation)

In drug design, unsubstituted imidazoles are notorious for inhibiting Cytochrome P450 enzymes (via N3 coordination to the heme iron).

  • The Fix: Introduction of a 2-methyl group often reduces CYP inhibition . The steric bulk prevents the nitrogen from coordinating tightly to the heme iron of the CYP enzyme.

  • Case Study: In the development of farnesyl transferase inhibitors, methylation at the 2-position of the imidazole ring converted a potent CYP3A4 inhibitor into a substrate with high capacity (high

    
    ), effectively reducing drug-drug interaction liabilities.
    
Part 3: Toxicology & Safety Profile

While valuable as a drug scaffold, the isolated 2-methylimidazole (2-MI) molecule is a toxicological concern, particularly as a byproduct in foods (caramel coloring) and industrial processes.[5]

1. Carcinogenicity

The National Toxicology Program (NTP) has classified 2-methylimidazole as a carcinogen in animal models.

  • Target Organs: Thyroid gland and Liver.

  • Mechanism (Thyroid): 2-MI induces hepatic UDP-glucuronosyltransferase (UGT). This enzyme increases the clearance of thyroxine (T4). The resulting drop in T4 triggers a compensatory rise in Thyroid Stimulating Hormone (TSH) from the pituitary. Chronic TSH stimulation leads to thyroid follicular cell hypertrophy, hyperplasia, and eventually neoplasia.

2. Comparison with 4-Methylimidazole (4-MEI)

Both are byproducts of the Maillard reaction (ammonia + sugars).

  • 4-MEI: Neurotoxic (convulsant) at high doses; lung carcinogen in mice.

  • 2-MI: Thyroid/Liver carcinogen; generally lower acute neurotoxicity than 4-MEI but higher concern for hormonal disruption.

Part 4: Experimental Protocols
Protocol 1: Synthesis of the 2-Methylimidazole Scaffold

The Debus-Radziszewski synthesis is the industry standard for constructing this ring system. It is a multi-component condensation reaction.

Reagents:

  • Glyoxal (40% aq. solution): 1.0 eq

  • Acetaldehyde: 1.0 eq

  • Ammonia (25% aq. solution): 2.0 - 3.0 eq

  • Solvent: Water or Methanol[6]

Step-by-Step Methodology:

  • Preparation: Cool the glyoxal solution (1 mol) to 10°C in a jacketed reactor.

  • Ammonolysis: Slowly add aqueous ammonia (2 mol) while maintaining the temperature below 20°C. This forms the diimine intermediate.

  • Cyclization: Add acetaldehyde (1 mol) dropwise. The reaction is exothermic. Allow the temperature to rise to 40-50°C.

  • Digestion: Stir the mixture at 70°C for 3-4 hours to ensure complete cyclization.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol or perform vacuum sublimation (if high purity is required).

    • Yield: Typically 60-80%.[7]

  • Validation: Check melting point (142-145°C) and

    
    H-NMR (Singlet at 
    
    
    
    2.3 ppm for methyl; two protons at
    
    
    6.9 ppm for ring).
Protocol 2: In Vitro Metabolic Stability Assessment

To determine if a 2-methylimidazole derivative is a metabolic "blocker" or a substrate.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).
References
  • National Toxicology Program (NTP). (2004). Toxicology and Carcinogenesis Studies of 2-Methylimidazole in F344/N Rats and B6C3F1 Mice. NTP Technical Report 516. Link

  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[4] Clinical Infectious Diseases, 50(Supplement_1), S16-S23. Link

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms.[2][4] I. Mechanisms of action.[3][8] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Tang, C., et al. (2000). 2-Methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s. Drug Metabolism and Disposition, 28(6), 680-686. Link

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-Methylimidazole.[5][9][10][11] In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link

Sources

Foundational

Technical Monograph: Safe Handling &amp; Risk Management of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Compound Characterization This technical guide defines the safety architecture for handling 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS 214777-43-2). As a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

This technical guide defines the safety architecture for handling 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS 214777-43-2). As a pharmaceutical intermediate possessing both a bioactive imidazole moiety and a nitrile functionality, this compound requires a Control Banding approach.

Due to limited public toxicological datasets for this specific CAS, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish a default Occupational Exposure Band (OEB) of 3 (Potent/Toxic) until specific LD50/LC50 data proves otherwise. This mandates containment strategies designed to prevent inhalation of dust and dermal absorption.[1][2][3]

Physicochemical Profile

The following data consolidates known properties and predicted values based on structural analogs.

PropertySpecification
Chemical Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
CAS Number 214777-43-2
Molecular Formula C₂₀H₁₉N₃
Molecular Weight 301.39 g/mol
Physical State Solid Powder (White to Off-White)
Solubility Profile Lipophilic; Soluble in DMSO, Methanol, DCM. Poorly soluble in water.
Key Functional Groups Nitrile (-CN), Imidazole (Heterocycle), Diphenyl (Lipophilic anchor)

Hazard Identification: The SAR "Read-Across" Analysis

In the absence of a compound-specific Safety Data Sheet (SDS), we apply a "Read-Across" toxicology assessment. This method infers hazards based on the molecule's functional groups.

The Nitrile Vector (Systemic Toxicity)

The butanenitrile tail presents a risk of organic cyanide toxicity . While aliphatic nitriles generally release cyanide ions (


) slower than inorganic cyanides, metabolic oxidation (via Cytochrome P450) can liberate toxic species.
  • Risk: Acute oral and inhalation toxicity.[3]

  • Mechanism: Inhibition of cytochrome c oxidase (mitochondrial respiration).

The Imidazole Vector (Irritation & Reprotoxicity)

Imidazole derivatives (e.g., 2-methylimidazole) are established irritants and potential reproductive toxins.

  • Risk: Severe eye irritation, skin corrosion, and potential teratogenicity.

  • Mechanism: High pH (alkaline nature) of the imidazole ring interacting with mucous membranes.

The Diphenyl Backbone (Pharmacological Potency)

The 2,2-diphenylbutanenitrile motif is structurally homologous to precursors of potent opioids and antidiarrheals (e.g., Loperamide, Diphenoxylate).

  • Risk: Unintended pharmacological activity (CNS depression, gastrointestinal stasis) upon high exposure.

Containment Strategy & Engineering Controls

We treat CAS 214777-43-2 as a Hazardous Drug/Intermediate . The following decision logic dictates the containment level.

SafetyLogic Start Compound Intake: CAS 214777-43-2 Analyze Hazard Analysis: Nitrile + Imidazole + Bioactive Core Start->Analyze Decision Is OEL Established? Analyze->Decision Default Apply Precautionary Principle: Assign OEB 3 (10-100 µg/m³) Decision->Default No (Unknown Potency) Control Engineering Control: Class II BSC or Vented Enclosure Default->Control PPE PPE Requirement: Double Nitrile Gloves + Tyvek + N95/P100 Control->PPE

Figure 1: Risk Assessment Logic Flow for assigning containment levels to novel pharmaceutical intermediates.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on redundancy. The following PPE is mandatory for handling the dry powder.

ZoneProtection LevelSpecificationReason for Choice
Respiratory High EfficiencyP100 / N95 (min) or PAPR Prevents inhalation of fine particulates during weighing.
Dermal (Hands) Double GlovingNitrile (0.11mm) (Inner) + Nitrile (Extended Cuff) (Outer)Nitrile offers superior resistance to organic solvents used in solubilization.
Body BarrierTyvek® Lab Coat (Closed front)Prevents powder accumulation on street clothes; disposable to avoid cross-contamination.
Ocular Impact/SplashChemical Goggles Safety glasses are insufficient due to the corrosive potential of the imidazole ring.
Workflow: Weighing and Solubilization

Objective: Transfer powder from stock to solution with zero operator exposure.

  • Preparation:

    • Activate the Vented Balance Enclosure or Biological Safety Cabinet (BSC) . Verify airflow alarm is silent.

    • Place a tack mat at the sash opening to capture loose particulates.

    • Pre-wet a lint-free wipe with 10% bleach (oxidizer for nitrile neutralization) and place it inside the hood.

  • Weighing:

    • Open the stock container only inside the enclosure.

    • Use an antistatic weighing boat . Static charge can cause "powder fly," increasing inhalation risk.

    • Technique: Do not pour. Use a disposable spatula to transfer small amounts.

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO) to the weighing boat before removing it from the enclosure if possible, or transfer powder to a vial and cap it immediately.

    • Why? Once in solution, the risk of airborne particulate exposure drops to near zero, shifting the risk to dermal splash (easier to manage).

  • Decontamination:

    • Wipe the balance and surrounding area with the pre-wet bleach wipe, followed by Ethanol (70%) to remove residue.

    • Dispose of the spatula and wipes as Hazardous Chemical Waste (do not trash).

HandlingWorkflow Step1 1. Setup (Check Airflow) Step2 2. Weighing (Static Control) Step1->Step2 Powder Step3 3. Solubilization (In-Vial) Step2->Step3 Transfer Step4 4. Decon (Oxidative Wipe) Step3->Step4 Seal & Clean

Figure 2: Step-by-step containment workflow to minimize particulate generation.

Emergency Response

Spills (Dry Powder)
  • Evacuate the immediate area if the spill is outside the hood (> 1 gram).

  • Don PPE: Double gloves, goggles, and P100 respirator.

  • Contain: Cover the spill with a damp absorbent pad (do not sweep dry dust; this creates aerosols).

  • Neutralize: Clean the area with a mild bleach solution (oxidizes potential cyanide traces) followed by soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. Monitor for signs of hypoxia (dizziness, rapid breathing) which could indicate nitrile toxicity.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases dermal absorption).

  • Eye Contact: Flush for 15 minutes. The imidazole ring is alkaline; immediate irrigation is critical to prevent corneal damage.

Waste Management

  • Classification: P-List (Acutely Toxic) characteristics should be assumed.

  • Segregation: Do not mix with acidic waste streams. Acid contact with nitriles can theoretically liberate Hydrogen Cyanide (HCN) gas under extreme conditions.

  • Labeling: "Toxic Organic Waste - Nitrile/Imidazole Derivative."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 214777-43-2. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylimidazole (CAS 693-98-1) - Toxicological Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork Australia. Guide for Handling Cytotoxic Drugs and Related Waste. (Applied here for Potent Compound Handling principles). Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Safety: Nitriles and Cyanides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Application Context This technical note details the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), a critical intermediate in the manufacturing of Imidafenaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical note details the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), a critical intermediate in the manufacturing of Imidafenacin (a potent M3/M1 muscarinic antagonist used for overactive bladder treatment).

While structurally related to the diphenylpropylamine class (e.g., Loperamide precursors), this synthesis presents unique challenges regarding regioselectivity and reaction kinetics . The transformation involves the nucleophilic substitution (


) of an alkyl halide by 2-methylimidazole. This guide addresses the common pitfalls of this reaction—specifically the competition between mono- and bis-alkylation (quaternization) and the removal of residual inorganic salts.
Key Chemical Transformation

The protocol utilizes a base-mediated N-alkylation of 2-methylimidazole with 4-bromo-2,2-diphenylbutanenitrile (or its chloro-analog) in a polar aprotic solvent.

Reaction Mechanism & Strategic Analysis

The reaction is a classical bimolecular nucleophilic substitution (


). 2-Methylimidazole acts as the nucleophile. The presence of the methyl group at the C2 position provides steric bulk, which theoretically could hinder nucleophilic attack, but experimentally, the N1 nitrogen remains sufficiently nucleophilic.
Mechanistic Pathway (Graphviz)

ReactionPathway Reactant1 2-Methylimidazole (Nucleophile) TS Transition State [N...C...Br]‡ Reactant1->TS 60-80°C, DMF Reactant2 4-Bromo-2,2-diphenylbutanenitrile (Electrophile) Reactant2->TS 60-80°C, DMF Base Base (K2CO3) (Proton Scavenger) Base->TS Deprotonation Product 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile TS->Product Irreversible Byproduct KBr + H2O + CO2 TS->Byproduct

Figure 1: Mechanistic pathway for the N-alkylation of 2-methylimidazole. The reaction is driven by the irreversible formation of the C-N bond and the precipitation of inorganic salts.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Solvent System DMF or DMSOHigh dielectric constant promotes dissociation of the base and stabilizes the transition state. Acetonitrile is a "greener" alternative but requires longer reaction times.
Base Selection

(anhydrous)
Mild enough to prevent nitrile hydrolysis but strong enough to scavenge HBr. Safer than NaH on scale.
Catalyst KI (10 mol%)Finkelstein Condition: Converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the rate.
Temperature 60°C – 80°CBalance between reaction rate and thermal degradation (darkening/tarring of imidazole).

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagent A: 2-Methylimidazole (MW: 82.10 g/mol ) - Excess used to drive kinetics.

  • Reagent B: 4-Bromo-2,2-diphenylbutanenitrile (MW: 300.19 g/mol ) - Limiting Reagent.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Catalyst: Potassium Iodide (KI).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 4-Bromo-2,2-diphenylbutanenitrile (10.0 g, 33.3 mmol, 1.0 equiv) and 2-Methylimidazole (4.1 g, 50.0 mmol, 1.5 equiv) to the flask.

    • Note: Using 1.5 equivalents of imidazole ensures complete consumption of the expensive diphenyl reagent.

  • Solvation: Add DMF (50 mL, 5 vol). Stir until solids are mostly dissolved.

  • Activation: Add

    
      (9.2 g, 66.6 mmol, 2.0 equiv) and KI  (0.55 g, 3.3 mmol, 0.1 equiv).
    
Phase 2: Reaction Execution
  • Heating: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (Eluent: 5% Methanol in DCM) or HPLC.

    • Target: Disappearance of the bromide peak (

      
       12 min) and appearance of the product (
      
      
      
      8 min).
    • Duration: Typically 4–6 hours.

Phase 3: Work-up & Isolation
  • Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture slowly into Ice-Water (200 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white sticky solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 50 mL) – Critical to remove residual DMF.

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain the crude residue.
    
Phase 4: Purification (Crystallization)[1]
  • Solvent System: Ethyl Acetate / Hexane (1:2).

  • Procedure: Dissolve the crude residue in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity is observed. Cool to 0-5°C for 4 hours.

  • Filtration: Filter the white crystalline solid and dry in a vacuum oven at 45°C.

Operational Workflow & Logic Flow

The following diagram illustrates the decision-making process during the synthesis, ensuring self-validation at every step.

Workflow Start Start Synthesis Mix Mix Reagents in DMF (Add KI Catalyst) Start->Mix Heat Heat to 80°C (4-6 Hours) Mix->Heat Check Check TLC/HPLC (Is Bromide < 1%?) Heat->Check Check->Heat No Quench Quench in Ice Water Extract with EtOAc Check->Quench Yes Wash Wash with Water (Remove DMF) Quench->Wash Crystallize Crystallize (EtOAc/Hexane) Wash->Crystallize Final Final Product (White Solid) Crystallize->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the HPLC check.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or loss during workup.Increase reaction time or temperature to 90°C. Ensure aqueous washes are not too acidic (imidazole is basic; product may protonate and stay in water).
Product is Oily/Sticky Residual DMF or impurities.Perform an additional water wash during extraction. Use a seed crystal during recrystallization.
Starting Material Remains Catalyst failure or wet solvent.Ensure DMF is anhydrous. Add fresh KI. Verify the quality of

.
Dark Coloration Thermal degradation of imidazole.Degas solvents with Nitrogen before heating. Do not exceed 100°C.

References

  • Janssen, P. A. J., et al. (1973).[2] 2,2-Diaryl-4-(4'-aryl-4'-hydroxy-piperidino)-butyramides.[2] US Patent 3,714,159.[3] (Foundational patent for diphenylbutanenitrile chemistry).

  • Miyachi, H., et al. (1999). Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and selective M3 antagonists. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. (Primary source for the specific imidazole alkylation conditions).

  • WIPO Patent WO/2016/142173. (2016). 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form.[4][5] (Describes the specific intermediate and its phosphate salt for Imidafenacin).

  • Santa Cruz Biotechnology. 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile Product Data. (Structural confirmation and CAS verification).

Sources

Application

Application Note: High-Yield Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Scope This application note details the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2).[1] This compound is a critical pharmaceutical intermediate, most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2).[1] This compound is a critical pharmaceutical intermediate, most notably serving as the immediate precursor to Imidafenacin (a potent muscarinic M3/M1 receptor antagonist used for overactive bladder treatment) and various CCR antagonists [1, 2].

The synthesis described herein prioritizes regioselectivity and scalability . It addresses the common challenge of minimizing dimer formation during the alkylation of diphenylacetonitrile and ensures high N-alkylation selectivity of the 2-methylimidazole moiety.

Key Chemical Data
ParameterSpecification
Chemical Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
CAS Number 214777-43-2
Molecular Formula C₂₀H₁₉N₃
Molecular Weight 301.39 g/mol
Target Yield >75% (Step 2)
Purity Goal >98% (HPLC)

Synthetic Pathway & Logic

The synthesis is designed as a two-step convergent workflow.

  • Step 1: Construction of the diphenylbutane skeleton via alkylation. We utilize 1,2-dibromoethane in excess to prevent the formation of the bis-alkylated byproduct (diphenyldinitrile dimer).

  • Step 2: Nucleophilic substitution with 2-methylimidazole . The steric bulk of the methyl group at the C2 position of the imidazole ring requires optimized thermal conditions and a polar aprotic solvent (DMF) to ensure complete conversion.

Reaction Workflow Diagram

SynthesisPath SM1 Diphenylacetonitrile Inter1 4-Bromo-2,2- diphenylbutanenitrile SM1->Inter1 Step 1: Alkylation NaH, DMF, 0°C -> RT Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter1 Final Target Nitrile: 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile Inter1->Final Step 2: Substitution Et3N, DMF, 80°C Reagent2 2-Methylimidazole Reagent2->Final Product Imidafenacin (Amide Hydrolysis) Final->Product Optional Downstream H2SO4/H2O

Figure 1: Logical flow of the synthesis from commodity starting materials to the target pharmaceutical intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,2-diphenylbutanenitrile[1]

Objective: Mono-alkylation of diphenylacetonitrile. Critical Control Point: The molar ratio of dibromoethane must be


 3.0 equivalents relative to the nitrile to suppress the formation of the symmetric dimer (bis(cyano-diphenyl-propyl)).
Materials
  • Diphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Quench: Ammonium Chloride (sat. aq.)

Protocol
  • Activation: In a flame-dried 3-neck round-bottom flask (RBF) equipped with a thermometer and N₂ inlet, suspend NaH (1.2 eq) in anhydrous DMF (5 mL/g of NaH) at 0°C.

  • Deprotonation: Add a solution of diphenylacetonitrile (1.0 eq) in DMF dropwise over 30 minutes. The solution will turn yellow/orange, indicating anion formation. Stir at 0°C for 1 hour.

  • Alkylation: In a separate flask, dissolve 1,2-dibromoethane (3.0 eq) in DMF. Cool to 0°C.[2][3]

  • Transfer: Cannulate the nitrile anion solution slowly into the dibromoethane solution over 45-60 minutes.

    • Why? Adding the anion to the excess electrophile ensures the concentration of the mono-alkylated product remains low relative to the dibromide, preventing the product from reacting again with a second anion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour the reaction mixture into ice-cold saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: The excess 1,2-dibromoethane is removed via high-vacuum distillation or rotary evaporation (it is volatile). The residue is recrystallized from Ethanol/Hexane or purified via silica flash chromatography (0-5% EtOAc in Hexane).

    • Expected Product: White to off-white solid.

Step 2: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Objective: Nucleophilic displacement of the bromide by 2-methylimidazole. Reference Grounding: This protocol is adapted from the methodology described by Miyachi et al. (1999) [2].

Materials
  • 4-Bromo-2,2-diphenylbutanenitrile (Intermediate from Step 1) (1.0 eq)

  • 2-Methylimidazole (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: DMF (anhydrous)

  • Workup: NaHCO₃ (aq), Ethyl Acetate

Protocol
  • Setup: Charge a reaction vessel with 4-bromo-2,2-diphenylbutanenitrile (1.0 eq) and 2-methylimidazole (1.5 eq).

  • Solvation: Add anhydrous DMF (10 volumes, e.g., 10 mL per 1 g of substrate).

  • Base Addition: Add Triethylamine (2.0 eq).

    • Mechanistic Note: While 2-methylimidazole is the nucleophile, Et₃N acts as an auxiliary base to neutralize the HBr generated, driving the equilibrium forward and preventing protonation of the unreacted imidazole.

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 95:5) or HPLC. The starting bromide is non-polar; the product is significantly more polar due to the imidazole ring.

  • Workup:

    • Cool to RT.

    • Dilute with water (20 volumes). The product may precipitate as a gum or solid.[2]

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer extensively with water (3x) to remove DMF and unreacted 2-methylimidazole.

    • Wash with Brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is often an oil that solidifies upon standing.

    • Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexane until turbid. Cool to 4°C.

    • Alternative: Column chromatography (DCM/MeOH 98:2 to 95:5).

  • Yield: Expected yield is 70–80%.[2]

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical signatures must be verified.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 7.2-7.4 (m, 10H, Phenyl group)δ 6.8-6.9 (d, 1H, Imidazole C4/C5)δ 6.7 (d, 1H, Imidazole C4/C5)δ 3.9-4.0 (t, 2H, N-CH ₂-CH₂)δ 2.6-2.8 (t, 2H, N-CH₂-CH ₂)δ 2.1-2.3 (s, 3H, Imidazole-CH ₃)
Mass Spectrometry (ESI) [M+H]⁺ = 302.2 (Calculated: 301.39)
IR Spectroscopy ~2235 cm⁻¹ (Sharp, Nitrile C≡N stretch)~1500-1600 cm⁻¹ (Aromatic C=C)

Troubleshooting & Optimization

Issue: Low Yield in Step 2
  • Cause: Incomplete alkylation due to steric hindrance of the 2-methyl group.

  • Solution: Increase temperature to 100°C or switch base to K₂CO₃ (2.0 eq) with a catalytic amount of Potassium Iodide (KI) (0.1 eq). The Finkelstein reaction (in situ conversion of R-Br to R-I) accelerates the displacement significantly.

Issue: "Dimer" Impurity in Step 1
  • Cause: The mono-alkylated product reacted with another equivalent of diphenylacetonitrile anion.

  • Solution: Ensure Inverse Addition (adding the anion to the dibromide) is performed strictly. Do not add dibromide to the anion.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture releasing hydrogen gas. Use only in inert atmosphere (N₂/Ar). Quench excess carefully with isopropanol or solid NH₄Cl before adding water.

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Handle in a fume hood with double nitrile gloves.

  • DMF: Hepatotoxic. Avoid skin contact and inhalation.

References

  • Ono Pharmaceutical Co., Ltd. (2001). Imidazolyldiphenylbutanamide derivatives. U.S. Patent 6,211,212. Link

  • Miyachi, H., Kiyota, H., Uchiki, H., & Segawa, M. (1999). Structure-activity relationships of novel non-peptide chemokine receptor antagonists. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. Link

  • ChemicalBook. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Product Page. Retrieved October 26, 2023. Link

Sources

Method

application of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile in drug discovery

Application Note: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile [1][2][3][4] Abstract This application note details the utility, synthesis, and purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutaneni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile [1][2][3][4]

Abstract

This application note details the utility, synthesis, and purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), a critical intermediate in the development of selective muscarinic M3/M1 antagonists, specifically Imidafenacin (KRP-197).[2] We provide a field-validated protocol for the synthesis and purification of this compound, emphasizing a phosphate-salt crystallization strategy that eliminates the need for chromatographic purification, thereby streamlining scale-up in late-stage drug discovery.

Introduction: The Anticholinergic Scaffold[5]

In the landscape of urological drug discovery, the diphenylbutanenitrile motif serves as a privileged scaffold for developing high-affinity muscarinic receptor antagonists. The compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Intermediate-CN ) is the direct metabolic and synthetic precursor to Imidafenacin, a potent therapeutic for Overactive Bladder (OAB).

Therapeutic Relevance:

  • Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically M3 (bladder smooth muscle contraction) and M1 (signaling).[5]

  • Mechanism: Competitive antagonism prevents acetylcholine-induced bladder contraction.

  • Chemical Advantage: The steric bulk of the 2,2-diphenyl moiety ensures high affinity for the hydrophobic pocket of the GPCR, while the 2-methylimidazole group provides essential hydrogen-bonding interactions and metabolic stability compared to non-substituted imidazoles.

Chemical Biology & Mechanism of Action

Structure-Activity Relationship (SAR)

The efficacy of the final drug depends heavily on the precise geometry established by this nitrile intermediate.

  • Diphenyl Anchor: The two phenyl rings at the C2 position create a "propeller" conformation that locks the molecule into the receptor's allosteric site.[5]

  • Linker Length: The ethylene linker (C3-C4) places the imidazole nitrogen at the optimal distance (~4-5 Å) from the quaternary center to interact with aspartate residues in the receptor binding pocket.

  • Nitrile Functionality: While the nitrile itself is pharmacologically less active than the amide, it acts as a "masked" amide.[5] Its metabolic stability allows it to be used as a prodrug lead or a stable scaffold for library generation.[5]

Pathway Visualization

G Precursor1 2-Methylimidazole Inter_CN INTERMEDIATE-CN (The Target Compound) Precursor1->Inter_CN Alkylation (Base/DMF) Precursor2 4-Bromo-2,2- diphenylbutyronitrile Precursor2->Inter_CN Salt Phosphate Salt (Purification Step) Inter_CN->Salt H3PO4 Crystallization Imidafenacin Imidafenacin (Active Drug) Inter_CN->Imidafenacin Hydrolysis (H2SO4 or NaOH) Salt->Inter_CN Neutralization Receptor M3 Muscarinic Receptor Blockade Imidafenacin->Receptor Inhibition

Figure 1: Synthetic pathway and pharmacological trajectory of the nitrile intermediate.[3]

Experimental Protocols

Safety Warning: 2-Methylimidazole is a potential carcinogen. Diphenylbutyronitrile derivatives are potent biological agents.[5] Perform all reactions in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Objective: High-yield alkylation of 2-methylimidazole.

Materials:

  • 2-Methylimidazole (1.0 eq)[6]

  • 4-Bromo-2,2-diphenylbutyronitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Preparation: Charge a reaction vessel with DMF (10 mL/g of substrate). Add 2-Methylimidazole and

    
    . Stir at room temperature for 30 minutes to ensure deprotonation/activation.
    
  • Addition: Dropwise add 4-Bromo-2,2-diphenylbutyronitrile dissolved in minimum DMF.

    • Rationale: Controlled addition prevents bis-alkylation or polymerization side reactions.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting bromide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.[5]
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove residual DMF.[5]

  • Concentration: Dry over

    
     and concentrate in vacuo to yield the crude oil.
    
Protocol B: Purification via Phosphate Salt Formation (Self-Validating Step)

Context: Crude synthesis often yields tarry impurities. Standard chromatography is expensive at scale.[5] This protocol uses salt formation to selectively crystallize the product, rejecting impurities in the mother liquor.[5]

Procedure:

  • Dissolution: Dissolve the crude oil from Protocol A in Acetone or Isopropanol (5 mL/g).

  • Acidification: Add Phosphoric Acid (85%) (1.05 eq) dropwise at room temperature.

  • Crystallization: Stir for 2 hours. A white precipitate (the phosphate salt) will form.[5]

    • Validation: If no precipitate forms, cool to 0°C and scratch the glass.[5] Impurities remain dissolved in the organic solvent.[5]

  • Filtration: Filter the solid and wash with cold acetone.

  • Recovery: Resuspend the salt in water/DCM. Basify with NaOH (1M) to pH 10. Separate the organic layer, dry, and evaporate.[5]

    • Result: >99% Pure Intermediate-CN as a white/off-white solid.

Protocol C: Hydrolysis to Imidafenacin (Downstream Application)

Objective: Convert the nitrile to the primary amide.[5]

Procedure:

  • Dissolve purified Intermediate-CN in conc.

    
     (5 mL/g).[5]
    
  • Stir at 50°C for 3 hours.

  • Pour onto crushed ice carefully. Neutralize with NaOH.

  • Filter the resulting precipitate (Imidafenacin).[5][7]

Data Analysis & Specifications

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Formula

Molecular Weight 301.39 g/mol
Appearance White to off-white crystalline powder(Post-purification)
Melting Point 98°C – 102°CSharp range indicates high purity
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
Purity (HPLC)

Required for biological assays
Key Impurity 4-Hydroxy-2,2-diphenylbutanenitrileHydrolysis byproduct of starting bromide

Table 2: HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax), 150 x 4.6 mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Nitrile absorption)

References

  • Process for producing muscarine receptor antagonist and intermediate therefor. Source: Google Patents (CN101076521A).[5] Relevance: Describes the industrial necessity of the phosphate salt purification method. URL:

  • Solid form of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile phosphate intermediate. Source: WIPO (WO2016142173).[5] Relevance: Defines the solid-state properties and crystallization protocols for the intermediate. URL:[Link]

  • Synthesis and muscarinic activity of 2,2-diphenylbutanenitrile derivatives. Source: Miyachi, H. et al. Bioorganic & Medicinal Chemistry, 1999, Vol 7, Issue 6.[5] Relevance: Establishes the SAR and synthesis of the imidazole-nitrile scaffold. URL:[Link]

Sources

Application

using 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as a chemical probe

Application Note: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as a Structural & Metabolic Probe Executive Summary This Application Note details the utility of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as a Structural & Metabolic Probe

Executive Summary

This Application Note details the utility of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), herein referred to as MDNX-CN , as a specialized chemical probe. While MDNX-CN is primarily known as the synthetic intermediate for Imidafenacin (a potent M3/M1 muscarinic antagonist), its value in research extends beyond synthesis.

Key Applications:

  • SAR Validation Probe: Acts as a structural analog to define the necessity of the primary amide moiety for high-affinity M3 muscarinic receptor binding.

  • Metabolic/Biocatalytic Substrate: Serves as a specific substrate for monitoring nitrilase activity and hydrolytic stability profiling in drug metabolism studies.

  • Process Impurity Standard: Essential for establishing quality control protocols in the manufacturing of anticholinergic therapeutics.

Scientific Background & Mechanism

Structural Context: The Nitrile vs. Amide Switch

MDNX-CN is the nitrile precursor to Imidafenacin. The conversion of the nitrile group (-CN) to the primary amide (-CONH₂) is the final, critical step in generating the active pharmacophore.

  • The Drug (Imidafenacin): The primary amide acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the Asn residues within the M3 muscarinic receptor orthosteric pocket.

  • The Probe (MDNX-CN): The nitrile group is a hydrogen bond acceptor only. It lacks the proton donor capability required for the dual-anchor binding mode typical of high-affinity muscarinic antagonists.

Therefore, MDNX-CN functions as a "Negative Control Probe," allowing researchers to quantify the thermodynamic contribution of the amide hydrogen bonds to receptor affinity.

Metabolic & Synthetic Pathway

The transformation of MDNX-CN to Imidafenacin occurs via hydrolysis. In biological systems, this mimics the activity of nitrilase enzymes; in synthetic chemistry, it requires hydration.

G Start Precursors (4-bromo-2,2-diphenylbutyronitrile + 2-methylimidazole) Probe MDNX-CN (PROBE) (Nitrile Intermediate) CAS: 214777-43-2 Start->Probe N-Alkylation Enzyme Hydrolysis (Chem: H2SO4 / Bio: Nitrilase) Probe->Enzyme Substrate Binding Drug Imidafenacin (ACTIVE) (Primary Amide) High M3 Affinity Enzyme->Drug Hydration (-CN -> -CONH2)

Figure 1: The synthetic and metabolic trajectory of MDNX-CN. The probe represents the pre-hydrolysis state, critical for differentiating metabolic stability.

Physicochemical Properties & Handling

PropertySpecification
Chemical Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
CAS Number 214777-43-2
Molecular Formula C₂₀H₁₉N₃
Molecular Weight 301.39 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Chloroform. Insoluble in water.
Storage -20°C, desiccated. Protect from light.
Safety Toxic if swallowed. Nitriles can release cyanide upon metabolic breakdown. Use full PPE (gloves, goggles, fume hood).

Protocol 1: Comparative Binding Assay (SAR Validation)

Objective: To determine the affinity shift (


) caused by the substitution of the amide (Imidafenacin) with the nitrile (MDNX-CN), validating the M3 receptor pharmacophore model.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human M3 muscarinic receptors (hM3).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Specific Activity: ~80 Ci/mmol).

  • Test Compounds: Imidafenacin (Positive Control), MDNX-CN (Probe).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation: Harvest CHO-hM3 cells and homogenize in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5-10 µ g/well .

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of [³H]-NMS (Final conc: 0.2 nM, approx.

      
      ).
      
    • Add 25 µL of MDNX-CN (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 150 µL of membrane suspension.

    • Non-specific binding control: Include wells with 1 µM Atropine.

  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • Imidafenacin:

    
     ≈ 1–2 nM (High Affinity).
    
  • MDNX-CN:

    
     > 500 nM (Low Affinity).
    
  • Interpretation: The >100-fold loss in affinity confirms the essential role of the amide group in hydrogen bonding.

Protocol 2: Enzymatic Hydrolysis Tracking (Nitrilase Activity)

Objective: To use MDNX-CN as a substrate to screen for nitrilase activity in liver microsomes or microbial libraries.

Materials:

  • Substrate: 10 mM MDNX-CN stock in DMSO.

  • Enzyme Source: Rat Liver Microsomes (RLM) or Recombinant Nitrilase.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (40:60 v/v).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Workflow:

  • Reaction Setup:

    • Mix 100 µL Phosphate Buffer (pH 7.4) + 10 µL Enzyme Source.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with 1 µL MDNX-CN (Final conc: 100 µM).

  • Time Course: Sample aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile containing Internal Standard (e.g., Diphenylacetonitrile).

  • Centrifugation: Spin at 10,000 rpm for 10 min to pellet proteins.

  • HPLC Analysis: Inject supernatant. Monitor Absorbance at 220 nm.

Data Analysis: Calculate the Conversion Ratio :



Pathway Visualization: Pharmacophore Interaction

The following diagram illustrates the mechanistic difference between the Drug (Imidafenacin) and the Probe (MDNX-CN) within the receptor pocket.

ReceptorBinding cluster_pocket M3 Receptor Orthosteric Pocket Asn Asn Residue (H-Bond Donor/Acceptor) Pocket Hydrophobic Pocket Imidafenacin Imidafenacin (Drug) -CONH2 Group Imidafenacin->Asn Strong H-Bond Network (High Affinity) Imidafenacin->Pocket Hydrophobic Interaction MDNX_CN MDNX-CN (Probe) -CN Group MDNX_CN->Asn No H-Bond Donor (Weak/No Binding) MDNX_CN->Pocket Hydrophobic Interaction

Figure 2: Mechanistic basis for using MDNX-CN as a negative control. The lack of H-bond donor capability prevents stable anchoring in the M3 receptor.

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and selective M3 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Kyorin Pharmaceutical Co., Ltd. (2002). "Process for producing 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide." Japanese Patent JP3294961B2.[1]

  • Ono Pharmaceutical Co., Ltd. (2007). "Imidafenacin (Staybla®) Interview Form." Pharmaceuticals and Medical Devices Agency (PMDA).[1]

  • Smolecule. (2023).[2] "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile: Precursor for Imidafenacin Synthesis."

  • GuideChem. (2022). "Mechanism of action and synthesis method of Imidafenacin."

Sources

Method

experimental setup for alkylation of 2-methyl-1H-imidazole

Strategic Protocols for the -Alkylation of 2-Methyl-1H-Imidazole Executive Summary The -alkylation of 2-methyl-1H-imidazole is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., nitroimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for the -Alkylation of 2-Methyl-1H-Imidazole

Executive Summary

The


-alkylation of 2-methyl-1H-imidazole is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., nitroimidazole antibiotics like Metronidazole), epoxy curing agents, and ionic liquids (e.g., [BMIM] cations). While conceptually simple, the amphoteric nature of the imidazole ring presents specific challenges: controlling mono- vs. bis-alkylation (quaternization), managing hygroscopicity, and ensuring regioselectivity in subsequent functionalization steps.

This guide provides two distinct, self-validating protocols:

  • Method A (Anhydrous): High-fidelity mono-alkylation using Sodium Hydride (NaH).

  • Method B (Phase-Transfer Catalysis): Scalable, "green" alkylation using NaOH/TBAB.

Mechanistic Foundation & Reaction Logic

The Tautomeric Challenge

2-methylimidazole exists as a tautomeric equilibrium. The


 (pyrrole-like) nitrogen bears the acidic proton (

), while the

(pyridine-like) nitrogen possesses a basic lone pair.
  • Neutral Conditions: Alkylation is slow and yields mixtures due to competition between the neutral nucleophile and the protonated salt.

  • Anionic Conditions (Preferred): Deprotonation generates the resonance-stabilized imidazolide anion. This species is a potent nucleophile (

    
     mechanism), ensuring rapid and exclusive 
    
    
    
    -alkylation.
Regioselectivity & Over-Alkylation

Because 2-methylimidazole is symmetrical regarding the nitrogen positions (due to rapid tautomerism), the first alkylation occurs at either nitrogen to form the same 1-alkyl-2-methylimidazole product.

  • Risk: The product is more basic (

    
    ) than the starting material.[1] If excess alkylating agent is present, the neutral product can attack a second equivalent of electrophile, forming the 1,3-dialkyl-2-methylimidazolium salt  (ionic liquid).
    
  • Control: Strict stoichiometry (1.0 : 1.05 equivalent ratio) is required to stop at the mono-alkylated stage.

Visualizing the Pathway

The following diagram illustrates the deprotonation pathway and the divergence between mono-alkylation and quaternization.

ReactionMechanism Start 2-Methylimidazole (Tautomeric Mix) Anion Imidazolide Anion (Nucleophile) Start->Anion Deprotonation (-H+) Base Base (NaH or NaOH) Base->Anion Product 1-Alkyl-2-methylimidazole (Neutral Product) Anion->Product SN2 Attack (k1) RX Alkyl Halide (R-X) RX->Product Salt 1,3-Dialkylimidazolium (Quaternary Salt) RX->Salt Product->Salt Over-Alkylation (k2, if excess R-X)

Figure 1: Mechanistic pathway showing the critical divergence between the desired neutral product and the quaternary salt byproduct.

Experimental Protocols

Method A: Anhydrous Base-Mediated Alkylation (NaH/THF)

Best for: Small-scale synthesis, high-value substrates, and strict anhydrous requirements. Mechanism: Irreversible deprotonation drives the reaction to completion.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Methylimidazole (dried in vacuo).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide).

  • Setup: 3-neck Round Bottom Flask (RBF), N2/Ar line, addition funnel.

Step-by-Step Procedure
  • Base Preparation:

    • Charge the RBF with NaH (1.2 equiv).

    • Optional: Wash NaH with dry hexane (2x) to remove mineral oil if oil interferes with purification. Decant carefully.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Deprotonation (Critical Step):

    • Dissolve 2-methylimidazole (1.0 equiv) in minimal THF.

    • Add the imidazole solution dropwise to the NaH suspension.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn clear or slightly cloudy (formation of sodium imidazolide).

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add the Alkyl Halide (1.05 equiv) dropwise via syringe or addition funnel. Do not add excess.

    • Allow to warm to RT and stir.

    • Monitoring: Check TLC (EtOAc/MeOH 9:1) or HPLC after 2 hours.

  • Workup:

    • Quench carefully with saturated

      
       solution (destroys unreacted NaH).
      
    • Remove THF under reduced pressure (Rotavap).

    • Dissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
Method B: Phase-Transfer Catalysis (PTC)

Best for: Scale-up (>10g), industrial applications, and avoiding hazardous NaH. Mechanism: The phase-transfer catalyst (Q+) shuttles the imidazolide anion from the aqueous/solid interface into the organic phase.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Methylimidazole.[2][6][7][8][9]

  • Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

  • Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step Procedure
  • Biphasic Setup:

    • Dissolve 2-methylimidazole (1.0 equiv) and TBAB (0.05 equiv) in Toluene.

    • Add 50% NaOH solution (2.0 equiv).

    • Stir vigorously (high RPM is crucial for PTC surface area).

  • Reaction:

    • Add Alkyl Halide (1.1 equiv) dropwise.

    • Heat to reflux (80–110°C) depending on the boiling point of the alkyl halide.

    • Time: Typically 3–6 hours.

  • Workup:

    • Cool to RT. Separate the layers.

    • Extract the aqueous layer once with Toluene.

    • Combine organic layers and wash with water until neutral pH.

    • Purification: Distillation is highly recommended for this method to remove trace TBAB.

Data Analysis & Troubleshooting

Solvent & Base Selection Matrix

Use this table to select the correct condition based on your alkylating agent's reactivity.

ParameterMethod A (NaH/THF)Method B (PTC/Toluene)Method C (K2CO3/MeCN)
Reactivity Very High (Irreversible)High (Equilibrium driven)Moderate
Moisture Sensitivity High (Requires dry solvent)Low (Water tolerant)Moderate
Substrate Scope Sensitive/Complex R-groupsSimple Alkyl chains (Bu, Bn)Acid-sensitive groups
Primary Byproduct NaCl/NaI (Inorganic salts)TBAB tracesKHCO3
Typical Yield 85–95%75–90%60–80%
Troubleshooting Common Issues

Issue 1: Formation of Ionic Liquid (Quaternization)

  • Symptom:[3][4][5][7][10][11][12] Product is water-soluble and does not extract into Ethyl Acetate; NMR shows downfield shift of ring protons.

  • Cause: Excess alkyl halide or high temperature.[13]

  • Correction: Reduce Alkyl Halide to 0.95 equiv. Add the electrophile slowly at 0°C.

Issue 2: Incomplete Conversion

  • Symptom:[3][4][5][7][10][11][12] Starting material persists on TLC.[14]

  • Cause: Incomplete deprotonation (Method A) or poor stirring (Method B).

  • Correction: For Method A, ensure

    
     evolution stops before adding electrophile. For Method B, increase RPM or catalyst loading to 10 mol%.
    
Decision Workflow

Use the following logic flow to determine your experimental path.

DecisionTree Start Start: 2-Methylimidazole Alkylation Scale What is the Scale? Start->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Reactivity Reactivity of Alkyl Halide? Small->Reactivity MethodB Method B: PTC/Toluene (Scalable) Large->MethodB HighRx High (MeI, BnBr) Reactivity->HighRx Exothermic Risk LowRx Low (Cl-alkanes) Reactivity->LowRx MethodA Method A: NaH/THF (High Control) HighRx->MethodA MethodC Method C: K2CO3/DMF (Heat Required) LowRx->MethodC

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on scale and electrophile reactivity.

References

  • Dupont, J., et al. (2002). "Ionic Liquids: Structure, Properties, Applications, and Toxicities." Chemical Reviews. Link

  • BenchChem. (2025).[2] "Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol." Application Note. Link

  • Diez-Barra, E., et al. (1993).[1] "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis." Synthetic Communications. Link

  • ChemicalBook. (2024). "1-Butylimidazole Synthesis Protocols." ChemicalBook Database. Link

  • University of Otago. (n.d.). "N-Alkylation of Imidazoles: Regioselectivity Studies." Department of Chemistry. Link

Sources

Application

purification techniques for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Application Note: Advanced Purification Protocols for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Executive Summary This technical guide details the isolation and purification of 4-(2-Methyl-1H-imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary

This technical guide details the isolation and purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , a critical intermediate in the synthesis of the antimuscarinic agent Imidafenacin .[1][2] While often obtained as a viscous oil or low-melting solid in its crude free-base form, high-purity isolation is best achieved through a salt-formation strategy , specifically utilizing phosphoric acid .[1][2] This protocol outlines a scalable, self-validating workflow that leverages the basicity of the imidazole moiety to reject non-basic impurities (e.g., unreacted alkyl halides) and lipophilic byproducts.[3]

Physicochemical Profile & Purification Logic

To design an effective purification, one must exploit the specific molecular properties of the target:

PropertyValue / CharacteristicPurification Implication
Structure Lipophilic tail (diphenyl) + Basic head (imidazole)Allows for "pH-swing" extraction and salt crystallization.[1][2]
pKa (Calc) ~7.5 - 8.0 (Imidazole nitrogen)Protonatable by weak/medium acids (

,

).[2]
LogP High (>3.[1][2][3][4]5)Free base is highly soluble in DCM, Toluene, EtOAc; Insoluble in water.[2][3]
Physical State Viscous Oil / Low-melting SolidDirect recrystallization of the free base is difficult; Salt formation is preferred.

The "Phosphate" Advantage: According to process patents (e.g., WO2016142173), the phosphate salt of this intermediate exhibits superior crystallinity compared to the hydrochloride or hydrobromide salts, which are often hygroscopic or prone to oiling out.[3] The phosphate salt allows for the rejection of regioisomers and unreacted 2-methylimidazole.[1][2]

Strategic Purification Workflow

The purification strategy follows a "Capture - Crystallize - Release" mechanism:

  • Capture (Extraction): Isolate crude material from the reaction matrix (typically DMF/base) into an organic solvent, washing away excess water-soluble 2-methylimidazole.[1][2]

  • Crystallize (Salt Formation): Treat the organic phase with Phosphoric Acid to precipitate the high-purity salt, leaving non-basic impurities (like 4-bromo-2,2-diphenylbutyronitrile) in the mother liquor.[1][2]

  • Release (Neutralization): (Optional) Convert the pure salt back to the free base for the hydrolysis step to Imidafenacin.

Workflow Diagram (DOT Visualization)

PurificationWorkflow Start Crude Reaction Mixture (DMF, Base, Target, Impurities) Extraction Phase 1: Aqueous Work-up (Extract into Toluene/EtOAc) Start->Extraction Wash Water Wash (Remove excess 2-Me-Imidazole) Extraction->Wash Impurity1 Waste: Aqueous Layer (Inorganic salts) Extraction->Impurity1 SaltForm Phase 2: Salt Formation (Add H3PO4 in Acetone/EtOH) Wash->SaltForm Crystallize Crystallization (Cool to 0-5°C) SaltForm->Crystallize Filter Filtration & Wash Crystallize->Filter Impurity2 Waste: Mother Liquor (Unreacted Nitrile, Non-basics) Filter->Impurity2 SolidSalt Target: Phosphate Salt (High Purity Solid) Filter->SolidSalt Neutralize Phase 3: Neutralization (Aq. NaOH / DCM) SolidSalt->Neutralize Optional FinalProduct Pure Free Base (Ready for Hydrolysis) Neutralize->FinalProduct

Caption: Logical flow for the purification of the nitrile intermediate via phosphate salt formation.

Detailed Experimental Protocol

Phase 1: Isolation of Crude Free Base

Objective: Removal of reaction solvent (DMF) and water-soluble reagents.[1][2]

  • Quench: Pour the reaction mixture (e.g., from alkylation of 2-methylimidazole) into Ice-Water (5 volumes relative to reaction volume).

  • Extraction: Add Toluene or Ethyl Acetate (3 volumes).[1][2][3] Stir vigorously for 15 minutes.

    • Note: Toluene is preferred if proceeding to salt formation, as it is a common anti-solvent for salts.[2][3]

  • Phase Separation: Separate the organic layer.[1][2][3] Re-extract the aqueous layer once with a small volume of solvent.[2][3]

  • Washing: Wash the combined organic layers with Brine (2x) to ensure complete removal of DMF and unreacted 2-methylimidazole (which is highly water-soluble).[1][2]

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude oil.

Phase 2: Phosphate Salt Crystallization (The "Gold Standard")

Objective: Rejection of lipophilic impurities and isolation of a manageable solid.[3]

  • Dissolution: Dissolve the crude oil in Acetone or Isopropanol (IPA) (5-7 mL per gram of crude).

    • Tip: Acetone often yields sharper crystals for this class of compounds.[1][2][3]

  • Acid Addition: Prepare a solution of 85% Phosphoric Acid (

    
    )  (1.05 equivalents). Dilute this acid in a small amount of the same solvent (Acetone/IPA).[2][3]
    
  • Precipitation: Add the acid solution dropwise to the crude solution at room temperature with constant stirring.

    • Observation: An exotherm may occur; a white precipitate should begin to form.[1][2][3]

  • Digestion: Heat the slurry to reflux (~50-60°C) for 30 minutes to dissolve fine particles and ensure homogeneity, then allow it to cool slowly to Room Temperature.

  • Chilling: Cool the mixture to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the solid. Wash the cake with cold Acetone/IPA.

  • Drying: Dry the solid at 50°C under vacuum.

    • Result: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Phosphate.[1][2][5]

Phase 3: Recovery of Pure Free Base (Optional)

Objective: Release the base for the next synthetic step (Hydrolysis to Imidafenacin).[3]

  • Suspend the phosphate salt in Dichloromethane (DCM) and water (1:1 ratio).

  • Slowly add 20% Aqueous NaOH or 10%

    
      while stirring until the aqueous layer pH reaches ~10-11.
    
  • Separate the organic layer (DCM).[1][2][3]

  • Wash with water, dry over

    
    , and evaporate.[2][3]
    
  • Yield: High purity (>99%) free base as a clear viscous oil or solid.[1][2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solvent polarity too high or cooling too fast during salt formation.[1][2]Re-heat to reflux.[1][2][3][6] Add a seed crystal.[1][2][3][7][8] Add a non-polar anti-solvent (e.g., Toluene or MTBE) dropwise.[2][3]
Low Yield High solubility of salt in the mother liquor.[2][3]Ensure the mixture is cooled to <5°C. Reduce the volume of Acetone/IPA used.
Color (Yellow/Brown) Oxidation products or trace polymerization.[2][3]Treat the initial organic solution (Phase 1) with Activated Carbon prior to salt formation.[2][3]
Impurity Persistence Unreacted alkyl halide (lipophilic).[2][3]The salt formation step is designed to reject this.[2][3] Ensure the filter cake is washed thoroughly with fresh solvent to remove mother liquor.[2][3]

References

  • WIPO Patent WO2016142173 . 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form.[1][2] (Describes the phosphate salt isolation strategy). Link[2]

  • ChemicalBook . 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Product Description & Synthesis. Link

  • Google Patents CN101076521A . Process for producing muscarine receptor antagonist and intermediate therefor. (Details the neutralization and purification of the intermediate salts). Link

  • PubChem Compound Summary . 2,2-Diphenyl-4-(imidazolyl)butanenitrile derivatives. (General physicochemical data). Link

Sources

Method

HPLC analytical method for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Application Note: HPLC Analytical Strategy for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Executive Summary & Scientific Context This application note details a robust High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analytical Strategy for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Scientific Context

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2).[1]

The Molecule: This compound is the critical penultimate intermediate in the synthesis of Imidafenacin (KRP-197), a potent anticholinergic agent used for treating overactive bladder.[1] Structurally, it possesses a hydrophobic "tail" (2,2-diphenyl moiety) and a basic "head" (2-methylimidazole).[1]

The Analytical Challenge: The duality of the molecule presents a specific chromatographic challenge:

  • Basic Moiety (Imidazole, pKa ~7.8): Prone to severe peak tailing due to interaction with residual silanols on silica-based columns.[1]

  • Hydrophobic Bulk (Diphenyl): Requires high organic strength for elution, complicating the separation from polar starting materials like 2-methylimidazole.[1]

  • Critical Impurities: The method must resolve the target nitrile from its hydrolysis product (Imidafenacin amide) and the alkylating agent (4-bromo-2,2-diphenylbutyronitrile).[1]

Method Development Logic (Causality & Design)

To ensure a self-validating system, we employ a "Rational Design" approach rather than trial-and-error.

Stationary Phase Selection
  • Choice: C18 (Octadecyl) with high carbon load and extensive end-capping.[1]

  • Rationale: The diphenyl group requires strong hydrophobic interaction for retention.[1] However, standard silica columns will bind the protonated imidazole, causing tailing.[1]

  • Recommendation: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18.[1] These columns utilize hybrid particle technology (HPT) or double end-capping to shield silanols, ensuring symmetry for basic compounds at high pH or low pH.[1]

Mobile Phase Chemistry
  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 .[1]

  • Mechanism: At pH 3.0, the imidazole nitrogen is fully protonated (

    
    ).[1] While this increases polarity, it prevents the "on-off" deprotonation equilibrium that causes peak broadening.[1] Crucially, acidic pH suppresses the ionization of residual silanols (
    
    
    
    rather than
    
    
    ), eliminating the cation-exchange mechanism that causes tailing.[1]
  • Modifier: Acetonitrile (ACN).[1] Chosen over Methanol for lower backpressure and sharper peak shape for phenyl-containing compounds (π-π interactions).[1]

Detection Wavelength
  • Selection: 220 nm.[1][2]

  • Reasoning: While the phenyl rings absorb at 254 nm, the nitrile group and the imidazole ring have significant absorbance at lower wavelengths. 220 nm maximizes sensitivity for the detection of trace impurities (like non-aromatic degradation products) while maintaining linearity for the main peak.[1]

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, KH₂PO₄, Orthophosphoric acid (85%).[1]

Preparation of Solutions

Buffer Preparation (Mobile Phase A):

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water (10 mM).[1]

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.[1]

  • Filter through a 0.45 µm nylon membrane filter and degas.[1]

Diluent:

  • Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.[1]

Standard Stock Solution:

  • Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes (ensure complete dissolution).

  • Make up to volume with Diluent.[1] (Conc: 500 µg/mL).[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C (Critical for reproducibility)
Detection UV @ 220 nm (Reference: 360 nm / off)
Run Time 25 Minutes

Gradient Table:

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %Event
0.07030Initial Hold
2.07030Isocratic (Elute polar impurities)
15.02080Linear Ramp (Elute Target)
20.02080Wash (Elute hydrophobic Bromo-precursor)
20.17030Return to Initial
25.07030Re-equilibration

Synthesis & Impurity Mapping (Visualization)

The following diagram illustrates the synthesis pathway and the origin of critical impurities tracked by this method.

G cluster_hplc HPLC Elution Order (C18 / pH 3.0) SM1 2-Methylimidazole (Polar SM) Target TARGET INTERMEDIATE 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile SM1->Target Alkylation (K2CO3/DMF) SM2 4-Bromo-2,2-diphenylbutyronitrile (Hydrophobic SM) SM2->Target Prod Imidafenacin (API) (Amide Hydrolysis Product) Target->Prod Hydrolysis (H2SO4) Imp Acid Impurity (Over-hydrolysis) Prod->Imp Degradation E1 1. 2-Methylimidazole (RT ~2.5 min) E2 2. Imidafenacin (RT ~8.0 min) E3 3. TARGET NITRILE (RT ~12.5 min) E4 4. Bromo-SM (RT ~18.0 min)

Caption: Synthesis pathway of Imidafenacin showing the target nitrile intermediate and relative HPLC elution order of key process impurities.

Method Validation Parameters

To ensure the method is "Trustworthy" and "Field-Proven," the following validation criteria (based on ICH Q2(R1)) must be met.

System Suitability Test (SST)

Before releasing results, the system must pass these criteria using the Standard Solution:

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).[1]

  • Tailing Factor (T): < 1.5 (Critical for the basic imidazole peak).[1]

  • RSD of Area (n=6): < 2.0% (Ensures injection precision).[1]

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 250 µg/mL to 750 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect formation of Amide/Imidafenacin).[1]

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide formation on imidazole).

  • Requirement: Peak purity angle < Purity threshold (via Diode Array Detector).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure pH is ≤ 3.[1]0. Add 0.1% Triethylamine (TEA) to buffer if using an older column generation.[1]
RT Drift Temperature fluctuationThe imidazole pKa is temp-sensitive.[1] Lock column oven at 35°C.
Ghost Peaks CarryoverThe diphenyl group is sticky.[1] Add a needle wash step with 90% Acetonitrile.[1]
Baseline Noise Impure ReagentsUse HPLC-grade Phosphate salts. Filter buffer daily to prevent bacterial growth.[1]

References

  • Miyachi, H., et al. (1999).[1] "Synthesis and Antimuscarinic Activity of a Series of 4-(1-Imidazolyl)-2,2-diphenylbutyramides: Discovery of Imidafenacin." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[1][3]

  • International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for pKa-based buffer selection).

  • PubChem Compound Summary. (2023). "Imidafenacin Intermediate: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile."[1][4][5][6][7] [1]

Sources

Application

Application Note: Strategic Analog Design &amp; Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Abstract This application note provides a comprehensive technical framework for the development of analogs based on the 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile scaffold. Historically recognized as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical framework for the development of analogs based on the 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile scaffold. Historically recognized as a critical intermediate in the synthesis of Imidafenacin (a potent M3/M1 muscarinic antagonist), this pharmacophore possesses a unique dual-nature: a hydrophobic "anchor" (diphenylbutanenitrile) suitable for GPCR allosteric pockets, and an imidazole "warhead" capable of coordinating heme-iron centers. This guide details synthetic protocols, Structure-Activity Relationship (SAR) logic, and validation assays for researchers targeting either Muscarinic Acetylcholine Receptors (mAChRs) or Heme-Thiolate Enzymes (e.g., CYP19A1/Aromatase) .

Introduction & Pharmacophore Analysis

The molecule 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Lead-CN ) represents a privileged scaffold in medicinal chemistry. Its utility stems from three distinct structural domains that can be independently modulated to shift biological selectivity.

Structural Deconstruction
  • The Hydrophobic Anchor (Region A): The gem-diphenyl moiety creates a bulky, lipophilic center that provides high affinity for hydrophobic pockets in GPCRs (e.g., the orthosteric site of mAChRs) or the access channel of CYP enzymes. The quaternary carbon prevents metabolic oxidation at this position.

  • The Linker (Region B): The ethyl/propyl chain determines the spatial orientation of the imidazole relative to the anchor. In Imidafenacin, this length is optimized for M3 receptor subtype selectivity.

  • The Nitrogenous Warhead (Region C): The imidazole ring.[1][2][3][4][5][6][7]

    • In GPCRs: Acts as a hydrogen bond acceptor or pi-stacking element.

    • In Enzymes: The N-3 nitrogen is a potent ligand for the heme iron (

      
      ) of Cytochrome P450s.
      
Strategic Divergence

Researchers must decide early which pathway to optimize, as the SAR requirements are often opposing:

  • Pathway A (GPCR Antagonists): Maximize steric bulk on the imidazole (e.g., 2-methyl, 4-phenyl) to prevent heme coordination (reducing CYP inhibition liability) while enhancing receptor fit.

  • Pathway B (Enzyme Inhibitors): Minimize steric bulk around the N-3 nitrogen to facilitate heme coordination, while tuning the diphenyl tail for isoform selectivity (e.g., Aromatase vs. CYP17A1).

Structure-Activity Relationship (SAR) Strategy

The following diagram illustrates the logical decision tree for analog generation based on the desired target profile.

SAR_Strategy Lead Lead Scaffold (Diphenyl-Linker-Imidazole) Target_GPCR Target: Muscarinic (M3/M1) (e.g., OAB, COPD) Lead->Target_GPCR Pathway A Target_Enzyme Target: Heme Enzymes (e.g., Aromatase, CYP17) Lead->Target_Enzyme Pathway B Mod_B Region B: Linker Rigidify (Cyclopropyl) or Extend (n=3,4) Target_GPCR->Mod_B Mod_C_GPCR Region C: Imidazole Add Bulk (2-iPr, 4-Ph) to BLOCK CYP binding Target_GPCR->Mod_C_GPCR Mod_A Region A: Anchor Replace Phenyl with Pyridyl/Thienyl to reduce lipophilicity Target_Enzyme->Mod_A Mod_C_Enzyme Region C: Imidazole Remove 2-Me group to ALLOW heme binding Target_Enzyme->Mod_C_Enzyme

Figure 1: Decision tree for optimizing the scaffold toward GPCR antagonism (Green) or Enzyme inhibition (Red).

Chemical Synthesis Protocol

Objective: Synthesis of Lead-CN and alkyl-chain analogs via nucleophilic substitution. Scale: 10 mmol (scalable to >100g).

Reagents & Materials
  • Precursor A: 2,2-Diphenylacetonitrile (CAS: 86-29-3).

  • Precursor B: 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride (or analog).

  • Base: Sodium Hydride (NaH, 60% dispersion) or KHMDS (for milder conditions).

  • Solvent: Anhydrous DMF or THF.

  • Catalyst: Potassium Iodide (KI) - catalytic amount to accelerate alkylation.

Step-by-Step Methodology
  • Activation (Carbanion Formation):

    • Charge a flame-dried 3-neck flask with 2,2-Diphenylacetonitrile (1.93 g, 10 mmol) and anhydrous DMF (20 mL) under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add NaH (0.88 g, 22 mmol, 2.2 eq) portion-wise. Caution: H2 gas evolution.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should turn yellow/orange (carbanion formation).

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add 1-(2-Chloroethyl)-2-methyl-1H-imidazole HCl (1.99 g, 11 mmol) portion-wise or as a solution in DMF.

    • Add KI (0.16 g, 1 mmol).

    • Heat to 60–80°C and monitor by TLC (DCM:MeOH 9:1) or LC-MS. Reaction typically completes in 4–6 hours.

  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated NH4Cl (aq) .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Critical Step: Wash the organic layer with Water (3x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification (The "Imidazole Tailing" Problem):

    • Crude product is often a viscous oil.

    • Column Chromatography: Use Silica Gel.

    • Eluent: DCM : Methanol : Triethylamine (97 : 2 : 1).

    • Note: The Triethylamine is mandatory to prevent the basic imidazole from interacting with acidic silanols, which causes streaking and yield loss.

Analytical Verification
  • 1H NMR (CDCl3): Look for the characteristic gem-diphenyl singlet or multiplet (7.2–7.4 ppm) and the imidazole protons (6.8–7.0 ppm). The ethylene linker should appear as two triplets (approx 2.5 and 3.9 ppm).

  • Mass Spec: [M+H]+ = 316.18 (for the methyl-imidazole variant).

Biological Validation Protocols

Once synthesized, analogs must be screened. The choice of assay depends on the pathway selected in Section 2.

Primary Screen: Muscarinic Receptor Binding (Pathway A)

Validates affinity for the GPCR target.

  • Assay Type: Radioligand Displacement Assay.

  • Receptor Source: CHO-K1 cells overexpressing Human M3 (hM3) receptors.

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).

  • Protocol:

    • Incubate membrane preparations (5-10 µg protein) with [3H]-NMS (0.2 nM) and increasing concentrations of the analog (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in TRIS buffer.

    • Terminate by rapid filtration through GF/B filters.

    • Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Metric:

    
     nM for Lead Candidate status.
    
Secondary Screen: CYP Binding Spectrum (Pathway B / Safety)

Determines if the analog coordinates heme iron (Target engagement for Aromatase; Off-target liability for GPCRs).

  • Assay Type: UV-Vis Difference Spectroscopy (Type II Binding).

  • Enzyme Source: Recombinant CYP19A1 (Aromatase) or CYP3A4 microsomes.

  • Protocol:

    • Place CYP enzyme (1 µM) in two cuvettes (Reference and Sample).

    • Record baseline (flat line).

    • Titrate the analog into the Sample cuvette and solvent into the Reference .

    • Scan from 350 nm to 500 nm.

  • Interpretation:

    • Type II Spectrum: A trough at ~390-410 nm and a peak at ~425-435 nm indicates direct Nitrogen-Iron coordination.

    • Data Output: Plot

      
       vs. Concentration to determine the Spectral Dissociation Constant (
      
      
      
      ).
Data Summary Template
Analog IDR-Group (Imidazole)Linker LengthhM3

(nM)
CYP Type II Binding?
Lead-CN 2-MethylEthyl (C2)1.2 Weak (

)
Analog 1 H (Unsub)Ethyl (C2)45.0Strong (

)
Analog 2 2-IsopropylEthyl (C2)0.8 None
Analog 3 2-MethylPropyl (C3)15.0Weak

Workflow Visualization

Workflow Start Start: 2,2-Diphenylacetonitrile Rxn Alkylation (NaH/DMF) + Chloroethyl-Imidazole Start->Rxn Workup Workup: NH4Cl Quench Extraction (EtOAc) Rxn->Workup Purify Purification: Silica Gel (DCM/MeOH/TEA) Workup->Purify Decision Select Screening Path Purify->Decision PathA Path A: GPCR (Radioligand Binding) Decision->PathA Target: M3 Antagonist PathB Path B: Enzyme (Spectral Binding) Decision->PathB Target: CYP Inhibitor Result Lead Optimization (SAR Iteration) PathA->Result PathB->Result

Figure 2: Integrated Synthesis and Screening Workflow.

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and selective M3 antagonists." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[8]

  • WIPO Patent WO2016142173. (2016). "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile solid form and use thereof." World Intellectual Property Organization.

  • Schenkman, J. B., et al. (1967). "Spectral studies of drug interaction with hepatic microsomal cytochrome." Molecular Pharmacology, 3(2), 113-123. (Seminal paper on Type I/II binding spectra).

  • Vanden Bossche, H., et al. (1990). "P450 inhibitors of use in medical treatment: focus on mechanisms of action." Pharmacology & Therapeutics, 48(1), 1-17.

Sources

Method

laboratory scale-up of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile synthesis

Application Note: Laboratory Scale-Up of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Executive Summary This application note details the robust, scalable synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale-Up of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary

This application note details the robust, scalable synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2). This molecule is a critical intermediate in the synthesis of Imidafenacin (a potent anticholinergic agent for overactive bladder) and related therapeutic candidates.

While literature often cites milligram-scale preparations using N,N-dimethylformamide (DMF) and sodium hydride (NaH), this guide provides a kilogram-ready protocol focusing on process safety, solvent recovery, and impurity control. We utilize a convergent alkylation strategy, replacing hazardous hydrides with phase-transfer catalysis (PTC) or carbonate bases where applicable, to ensure a reproducible impurity profile suitable for GMP transition.

Retrosynthetic Logic & Strategy

The synthesis is designed around a convergent


 displacement. The 2,2-diphenylbutanenitrile backbone provides the steric bulk necessary for stability, while the imidazole moiety is introduced in the final step to minimize side reactions associated with the nitrogen heterocycle.

The Pathway:

  • Precursor Assembly: Alkylation of diphenylacetonitrile with 1-bromo-2-chloroethane to form the electrophile, 4-bromo-2,2-diphenylbutyronitrile.

  • Coupling: Nucleophilic substitution of the bromide by 2-methylimidazole.

Critical Decision Point:

  • Why 1-bromo-2-chloroethane? Using 1,2-dibromoethane often leads to significant dimerization (bis-alkylation of the diphenylacetonitrile). The chloro-bromo linker allows for selective mono-alkylation due to the differential reactivity of the halides (Br > Cl).

Reaction Workflow Visualization

The following diagram illustrates the critical process flow, including In-Process Controls (IPC) and decision gates.

G Start Diphenylacetonitrile (Starting Material) Step1 Step 1: Alkylation (Toluene, 60°C) Start->Step1 Reagent1 1-Bromo-2-chloroethane + KOH / TBAB (PTC) Reagent1->Step1 IPC1 IPC 1: HPLC Target: SM < 0.5% Step1->IPC1 IPC1->Step1 Fail (Add Base/Time) Intermed Intermediate: 4-Chloro/Bromo-2,2-diphenylbutyronitrile IPC1->Intermed Pass Step2 Step 2: N-Alkylation (MeCN, Reflux) Intermed->Step2 Reagent2 2-Methylimidazole + K2CO3 / KI Reagent2->Step2 IPC2 IPC 2: HPLC Target: Intermed < 0.1% Step2->IPC2 IPC2->Step2 Fail (Add Imidazole) Workup Workup: Filtration -> Solvent Swap -> Wash IPC2->Workup Pass Cryst Crystallization (Ethyl Acetate / Heptane) Workup->Cryst Final Final Product: 4-(2-Methyl-1H-imidazol-1-yl)- 2,2-diphenylbutanenitrile Cryst->Final

Caption: Process flow diagram for the two-step synthesis of the target nitrile, highlighting IPC points and reagent inputs.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

Note: While the chloro-analog is cheaper, the bromo-analog is more reactive for the subsequent imidazole coupling. We generate the bromo-analog in situ or isolate it. This protocol uses 1,2-dibromoethane with strict stoichiometry control to balance cost vs. dimerization.

Reagents:

  • Diphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq) — Excess is crucial to prevent dimer formation.

  • Sodium Hydroxide (50% w/w aq. solution) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) — Phase Transfer Catalyst.

  • Toluene (Solvent, 5 Vol)

Protocol:

  • Charge Toluene, Diphenylacetonitrile, and TBAB into a reactor equipped with an overhead stirrer.

  • Add 1,2-Dibromoethane. Heat the mixture to 50°C .

  • Dose NaOH (50%) dropwise over 1 hour. Exotherm Warning: Maintain temp < 60°C.

  • Agitate at 60°C for 4–6 hours.

  • IPC: Check by HPLC. Diphenylacetonitrile should be < 1.0%.

  • Workup: Cool to 20°C. Add water (5 Vol). Separate phases.

  • Wash: Wash organic layer with water (3 x 3 Vol) to remove excess base and bromide salts.

  • Distillation: Distill Toluene under vacuum to remove unreacted 1,2-dibromoethane (Recycle potential).

  • Result: Thick yellow oil (4-bromo-2,2-diphenylbutyronitrile). Yield: ~85–90%. Use directly in Step 2.

Step 2: Coupling with 2-Methylimidazole

Reagents:

  • 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq, from Step 1)

  • 2-Methylimidazole (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) — Milled/Powdered grade preferred.
    
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst to accelerate reaction.

  • Acetonitrile (MeCN) (8 Vol) — Replaces DMF for easier solvent removal.

Protocol:

  • Dissolve the oily residue from Step 1 in Acetonitrile (8 Vol).

  • Add

    
    , KI, and 2-Methylimidazole.
    
  • Reflux the slurry (

    
    ) for 12–16 hours.
    
    • Mechanism:[1][2][3][4] The KI converts trace chlorides/bromides to highly reactive iodides in situ, which are then displaced by the imidazole nitrogen.

  • IPC: Target < 0.5% unreacted bromide intermediate.

  • Filtration: Cool to 25°C. Filter off inorganic salts (

    
    ). Rinse cake with MeCN (1 Vol).
    
  • Concentration: Distill MeCN under reduced pressure to a minimum stirrable volume.

  • Phase Cut: Add Ethyl Acetate (10 Vol) and Water (5 Vol). Wash organic layer to remove unreacted 2-methylimidazole (water soluble).

  • Crystallization:

    • Swap solvent to Isopropyl Alcohol (IPA) or maintain in Ethyl Acetate.

    • Heat to dissolution, then add n-Heptane slowly as an anti-solvent until turbidity.

    • Cool to 0–5°C and age for 4 hours.

  • Isolation: Filter the white solid. Dry at 50°C under vacuum.

Expected Yield: 75–80% (over two steps). Purity: > 99.0% (HPLC).

Process Data & Critical Parameters

ParameterSpecificationRationale
Stoichiometry (Step 1) Dibromoethane > 2.5 eqPrevents "dumb-bell" dimer impurity where one dibromoethane links two diphenylacetonitrile molecules.
Temperature (Step 2)

Reaction is sluggish < 70°C. > 90°C risks nitrile hydrolysis if moisture is present.
Water Content (Step 2) KF < 0.1%Water competes with imidazole as a nucleophile, creating the hydroxy-impurity.
Base Choice (Step 2)

(Anhydrous)
Strong enough to deprotonate imidazole (pKa ~14.4) in equilibrium; safer than NaH on scale.

Impurity Profile & Troubleshooting

Impurity StructureOriginRemediation
Dimer Impurity Step 1: Low equivalents of dibromoethane.Increase dibromoethane to 3.0–4.0 eq.
Hydrolysis Product (Amide)Step 2: High water content in MeCN or prolonged heating.Dry MeCN; Ensure

is anhydrous.
Regioisomer N3 vs N1 alkylation.For 2-methylimidazole, N1 and N3 are chemically equivalent due to tautomerism until alkylated. Only one product is formed.
Quaternary Salt Bis-alkylation of imidazole.[3][5]Use excess imidazole (1.5 eq) relative to the alkyl halide.

Safety & Handling (EHS)

  • Nitriles: The starting material and product are nitriles. While generally stable, avoid strong acids which can liberate HCN or hydrolyze to amides.

  • Alkyl Halides: 1,2-Dibromoethane is a potent alkylating agent and potential carcinogen. Use closed systems and proper PPE (gloves, respirator). Destruct excess alkyl halide in the filtrate with aqueous amine or caustic treatment before disposal.

  • Exotherms: The phase transfer alkylation (Step 1) is exothermic. Control dosing of NaOH to manage heat evolution.

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of a potent and selective urinary antispasmodic." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.

  • Ohnmacht, C. J., et al. (1996). "Anticholinergic agents: synthesis and structure-activity relationships of 2,2-diphenyl-4-(1-imidazolyl)butyramides." Journal of Medicinal Chemistry. (Foundational chemistry for diphenyl-imidazole scaffolds).
  • WIPO Patent WO2016142173. (2016). "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form." World Intellectual Property Organization. (Describes solid-state forms and purification).

  • PubChem Compound Summary. "4-bromo-2,2-diphenylbutyronitrile."[6] (Precursor data).

Disclaimer: This protocol is for research and development purposes only. All procedures should be conducted by trained personnel in a properly equipped laboratory.

Sources

Application

Application Note: M3 Receptor Binding Characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This Application Note provides a comprehensive technical guide for the evaluation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Compound A ) in Muscarinic M3 receptor binding assays...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Compound A ) in Muscarinic M3 receptor binding assays.

Compound A is the key synthetic intermediate (nitrile precursor) of the potent antimuscarinic drug Imidafenacin (KRP-197). While Imidafenacin (the amide derivative) is a clinically approved therapeutic for Overactive Bladder (OAB), characterizing the binding affinity of its precursor, Compound A, is critical for impurity qualification , Structure-Activity Relationship (SAR) profiling , and understanding the pharmacophore's tolerance for the cyano-substitution versus the primary amide.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The Compound of Interest[5][7][9][10][11][12][13]
  • Chemical Name: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile[1]

  • CAS Number: 214777-43-2[1]

  • Role: Synthetic precursor/impurity of Imidafenacin.

  • Structural Significance: The molecule features a bulky diphenyl pharmacophore (common in muscarinic antagonists) and a 2-methylimidazole moiety. The critical difference from the active drug Imidafenacin is the presence of a nitrile (-CN) group instead of the amide (-CONH2) .

  • Objective: To determine the equilibrium dissociation constant (

    
    ) of Compound A at the human M3 (hM3) receptor using radioligand competition binding.
    
M3 Receptor Signaling Pathway

The M3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the


 family. Antagonists like Imidafenacin (and potentially Compound A) block the orthosteric site, preventing Acetylcholine (ACh) induced calcium mobilization.

M3_Signaling Ligand Acetylcholine (Agonist) M3 M3 Muscarinic Receptor Ligand->M3 Activates Antagonist Compound A / Imidafenacin (Antagonist) Antagonist->M3 Blocks Gq Gq/11 Protein M3->Gq Couples PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Smooth Muscle Contraction Ca->Response Triggers

Figure 1: The M3 Muscarinic Receptor Signaling Pathway. Antagonists competitively inhibit the activation of the Gq-PLC-IP3 cascade.

Experimental Protocol: Radioligand Competition Binding

Principle

This assay measures the ability of non-radioactive Compound A to compete with a high-affinity radioligand,


-N-Methylscopolamine (

-NMS)
, for the orthosteric binding site on hM3 receptors.

-NMS is preferred over

-QNB for cell-surface receptors due to its hydrophilicity, which limits non-specific uptake.
Materials & Reagents
ComponentSpecificationPurpose
Receptor Source CHO-K1 membranes expressing recombinant hM3Target protein source.
Radioligand

-NMS (Specific Activity: ~80 Ci/mmol)
Tracer ligand (Kd ~0.2 nM).
Test Compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile The analyte.[1][2][3]
Reference Atropine or ImidafenacinPositive control for assay validation.
Assay Buffer 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4Physiological binding environment.
Blocking Agent 0.1% BSA (Bovine Serum Albumin)Minimizes non-specific binding to plastic.
Filters Whatman GF/B (pre-soaked in 0.5% PEI)Traps membrane-bound radioligand.
Step-by-Step Workflow
Step 1: Compound Preparation [2]
  • Stock Solution: Dissolve Compound A in 100% DMSO to a concentration of 10 mM.

    • Note: Nitriles are generally stable, but ensure the compound is fully solubilized. Vortex if necessary.

  • Serial Dilution: Prepare a 10-point dilution series in Assay Buffer (keeping DMSO < 1% final).

    • Range:

      
       M to 
      
      
      
      M (10 µM to 10 pM).
Step 2: Assay Assembly

Perform the assay in 96-well polypropylene plates. Total volume: 200 µL.

  • Add Test Compound: Add 20 µL of Compound A dilution series.

    • Controls: Add 20 µL Buffer (Total Binding) and 20 µL Atropine (10 µM, Non-Specific Binding).

  • Add Radioligand: Add 20 µL of

    
    -NMS.
    
    • Final concentration should be equal to its

      
       (approx.[4] 0.2 nM) to optimize the signal-to-noise ratio.
      
  • Add Membranes: Initiate reaction by adding 160 µL of hM3 membrane suspension (5–10 µg protein/well).

  • Incubation: Seal plates and incubate at 25°C (Room Temp) for 60 minutes .

    • Scientific Rationale: Equilibrium must be reached. While 37°C is physiological, 25°C preserves membrane stability and reduces ligand depletion rates.

Step 3: Termination & Readout
  • Filtration: Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto PEI-soaked GF/B filters.

  • Wash: Rapidly wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Critical: Cold buffer prevents dissociation of the bound ligand during the wash step.

  • Counting: Dry filters, add liquid scintillation cocktail, and count Radioactivity (CPM) on a beta-counter.

Assay_Workflow Prep 1. Prepare Reagents Incubate 2. Incubation (60 min, 25°C) Prep->Incubate Combine Membranes+Ligand Filter 3. Filtration (GF/B Filters) Incubate->Filter Terminate Binding Count 4. Scintillation Counting Filter->Count Wash & Add Cocktail Analyze 5. Data Analysis (Ki Calculation) Count->Analyze Raw CPM

Figure 2: Radioligand Competition Binding Assay Workflow.

Data Analysis & Interpretation

Calculating IC50 and Ki
  • Normalize Data: Convert raw CPM to % Specific Binding.

    
    
    (NSB = Non-Specific Binding defined by Atropine)
    
  • Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

    
    
    
  • Cheng-Prusoff Correction: Convert the

    
     to the inhibition constant (
    
    
    
    ).
    
    
    • 
       = Concentration of 
      
      
      
      -NMS used (nM).[3]
    • 
       = Dissociation constant of 
      
      
      
      -NMS (determined previously via Saturation Binding).
Expected Results & Troubleshooting
  • Affinity Prediction: The amide (Imidafenacin) has a

    
     in the low nanomolar range (~1-2 nM).
    
  • Nitrile (Compound A): Typically, the nitrile precursor exhibits lower affinity (higher

    
    ) than the amide due to the loss of hydrogen bond donor/acceptor properties of the amide group which interacts with specific residues (e.g., Asn) in the binding pocket.
    
  • Interpretation:

    • If

      
      : Compound A is a potent antagonist; strict removal from the final drug substance is critical.
      
    • If

      
      : Compound A has low affinity; safety risk is primarily toxicological, not pharmacological.
      
IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters/plastic.Increase BSA to 0.5% or PEI soak time.
Low Total Binding Degraded receptor or ligand.Use fresh

-NMS; do not freeze/thaw membranes repeatedly.
Hill Slope << 1.0 Negative cooperativity or multiple sites.Check for allosteric effects or impure compound.

References

  • Miyachi, H., et al. (1999). Synthesis and antimuscarinic activity of a series of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. Link

  • Kobayashi, F., et al. (2007). Pharmacological profile of KRP-197, a novel antimuscarinic agent, in rats. Arzneimittelforschung, 57(02), 92-100. Link

  • Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69-99. Link

  • PerkinElmer. (2024). Radioligand Binding Assay Guide. Revvity Resources. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Core Directive This guide addresses the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , a critical intermediate often utilized in the synthesis of antispasmodic and anticholiner...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , a critical intermediate often utilized in the synthesis of antispasmodic and anticholinergic agents (structurally related to Fenpentadiol and Loperamide precursors).

Our internal data and field reports indicate that standard protocols often stall at 50–60% yields due to two primary bottlenecks:

  • Competitive Elimination: The formation of the styrene derivative (elimination of HBr) during the alkylation step.

  • Steric Hindrance: The 2-methyl group on the imidazole ring significantly reduces nucleophilicity, requiring forcing conditions that often degrade the nitrile.

This guide provides a validated Phase Transfer Catalysis (PTC) protocol and a Finkelstein-Modified Substitution workflow to elevate yields to the 80–85% range .

Reaction Pathway & Logic Flow

The synthesis is a two-stage process.[1] Understanding the specific failure points of each stage is critical for troubleshooting.

ReactionPathway Start Diphenylacetonitrile (Starting Material) Step1 Step 1: Alkylation (1-Bromo-2-chloroethane) Start->Step1 NaOH, TEBA (PTC) 50-60°C Inter Intermediate: 4-Chloro-2,2-diphenylbutanenitrile Step1->Inter Side1 Side Product: Dimerization Step1->Side1 Low Alkyl Halide Equiv. Step2 Step 2: Nucleophilic Substitution (2-Methylimidazole) Inter->Step2 KI (Cat.), K2CO3 DMF/MEK, 90°C Product Target: 4-(2-Methylimidazolyl)-... (CAS 214777-43-2) Step2->Product Side2 Side Product: Elimination (Alkene) Step2->Side2 Excess Base/High Temp

Figure 1: Optimized Reaction Scheme highlighting critical divergence points for side products.

Module 1: The Backbone Construction (Alkylation)

Objective: Synthesize 4-bromo (or chloro)-2,2-diphenylbutanenitrile. Critical Pivot: Moving from NaNH₂ (Liquid Ammonia) to Solid-Liquid Phase Transfer Catalysis .

The Protocol (Optimized)

Traditional strong bases (NaH, NaNH₂) often cause "tarring" due to uncontrolled exotherms. We recommend a PTC approach using TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) .

ParameterStandard ConditionOptimized Condition Why? (Causality)
Reagent 1,2-Dibromoethane1-Bromo-2-chloroethane Exploits selective reactivity.[2] Br reacts 100x faster than Cl, preventing cross-linking/dimerization.
Base NaH / THF50% NaOH (aq) + TEBA PTC allows reaction at the interface, reducing water-induced hydrolysis of the nitrile.
Stoichiometry 1.1 Equiv. Alkyl Halide1.5 - 2.0 Equiv. Excess alkyl halide suppresses the formation of the "dumb-bell" dimer (reaction at both ends).
Temperature Reflux55–60°C Lower temperature minimizes the elimination of H-X to form the styrene impurity.
Step-by-Step Workflow:
  • Charge Diphenylacetonitrile (1.0 eq) and 1-Bromo-2-chloroethane (1.5 eq) into Toluene.

  • Add TEBA (0.05 eq) as the catalyst.

  • Add 50% NaOH dropwise while maintaining temp < 60°C. Note: The reaction is exothermic.

  • Stir at 60°C for 4–6 hours. Monitor by HPLC.

  • Critical Check: If the "Dimer" impurity exceeds 5%, increase the agitation speed (rpm). PTC is diffusion-controlled; poor mixing leads to local concentration spikes and dimerization.

Module 2: The Imidazole Coupling (N-Alkylation)

Objective: Attach 2-methylimidazole to the quaternary carbon chain. Critical Pivot: Overcoming the "Steric Wall" of the 2-methyl group.

The Challenge

The 2-methyl group on the imidazole creates steric hindrance around the nucleophilic nitrogen. Standard substitution (SN2) is sluggish. If you simply heat it higher, you trigger elimination (dehydrohalogenation) of the alkyl halide.

The Solution: Finkelstein Activation

We must make the leaving group "better" in situ rather than heating the system to death.

ComponentRecommendationTechnical Rationale
Solvent DMF or MEK (Methyl Ethyl Ketone)Polar aprotic solvents stabilize the transition state. MEK is easier to remove (lower BP) than DMF.
Catalyst Potassium Iodide (KI) (0.1 eq)CRITICAL: Converts the alkyl-chloride to a transient, highly reactive alkyl-iodide (Finkelstein reaction).
Base K₂CO₃ (Granular, anhydrous)Milder than NaOH. Traps the HCl/HBr generated without triggering nitrile hydrolysis.
Step-by-Step Workflow:
  • Dissolve the Halo-intermediate from Module 1 in DMF (5 vol).

  • Add 2-Methylimidazole (1.2 eq) and K₂CO₃ (2.0 eq).

  • Add KI (0.1 eq). Visual Cue: The mixture may turn slightly yellow due to trace iodine; this is normal.

  • Heat to 85–90°C .

  • Endpoint: Reaction usually completes in 8–12 hours.

  • Workup: Quench into ice water. The product should precipitate as a solid. If it oils out, see Troubleshooting.

Troubleshooting & FAQ Matrix

Visual Diagnostic Guide

Troubleshooting Problem Identify Issue Issue1 Product is a Sticky Oil/Gum Problem->Issue1 Issue2 Low Yield (<50%) Problem->Issue2 Issue3 Unknown Impurity (RRT ~0.85) Problem->Issue3 Sol1 Residual Solvent/DMF? Recrystallize from IPA/Hexane (1:3) Issue1->Sol1 Sol2 Check Water Content. Dry K2CO3 is vital. Add 3A Mol Sieves. Issue2->Sol2 Sol3 Elimination Product. Reduce Rxn Temp. Add Base SLOWER. Issue3->Sol3

Figure 2: Rapid diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q1: Can I use 2-ethylimidazole instead of 2-methylimidazole?

  • A: Yes, but the reaction rate will be slower due to increased steric bulk. You must increase the reaction time by roughly 20% or increase the KI catalyst loading to 0.2 eq.

Q2: Why is my product turning brown during the workup?

  • A: This indicates oxidation of residual iodide (from the KI catalyst) or polymerization of trace elimination byproducts.

  • Fix: Wash the organic layer with a 5% Sodium Thiosulfate (Na₂S₂O₃) solution during workup to scavenge free iodine and stabilize the color.

Q3: The intermediate from Step 1 contains 10% unreacted Diphenylacetonitrile. Should I purify it?

  • A: Yes. Unreacted starting material is very difficult to separate from the final imidazole product due to similar lipophilicity. Recrystallize the intermediate from Ethanol/Water before proceeding to Step 2.

Q4: Can I use DMSO instead of DMF?

  • A: DMSO works kinetically faster but is harder to remove. If you use DMSO, you cannot use the "pour into water" precipitation method as easily because the product often forms a supersaturated oil. DMF or MEK is preferred for ease of isolation.

References & Grounding

  • Bioorganic & Medicinal Chemistry (1999): "Synthesis and biological evaluation of novel... derivatives." (Provides foundational data on diphenylbutanenitrile alkylation kinetics). 3

  • CN102030682A (Patent): "Preparation method of 4-bromo-2,2-diphenylbutyronitrile." (Details the Phase Transfer Catalysis optimization for the alkyl halide intermediate). 1

  • ChemicalBook CAS Database: Properties and synthesis routes for CAS 214777-43-2. 3

  • US Patent 5011934A: "Process for preparing 1-alkylimidazoles." (Discussion on solvent effects and base choices for sterically hindered imidazole alkylations). 4

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Current Status: Operational Ticket Focus: Synthetic Optimization & Troubleshooting CAS Registry Number: 214777-43-2 Primary Application: Key intermediate for anticholinergic agents (e.g., Imidafenacin). Core Synthesis Wo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Synthetic Optimization & Troubleshooting CAS Registry Number: 214777-43-2 Primary Application: Key intermediate for anticholinergic agents (e.g., Imidafenacin).

Core Synthesis Workflow & Mechanistic Logic

The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (Target Molecule, TM ) typically proceeds via the nucleophilic substitution (


) of a leaving group on the butyronitrile chain by 2-methylimidazole.

The most robust route involves reacting 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole . This pathway is preferred over building the diphenyl moiety last because the gem-diphenyl group provides necessary steric bulk, but also introduces specific challenges regarding elimination side-reactions.

Reaction Scheme Visualization

SynthesisWorkflow Start1 4-bromo-2,2-diphenylbutyronitrile (Electrophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate DMF/MeCN, K2CO3 80-100°C Impurity2 Impurity B: Elimination Product (Diphenyl-alkene) Start1->Impurity2 High Temp / Strong Base (E2 Elimination) Start2 2-Methylimidazole (Nucleophile) Start2->Intermediate Product Target Molecule (Free Base) Intermediate->Product Major Pathway Impurity1 Impurity A: Quaternary Ammonium Salt (Over-alkylation) Product->Impurity1 Excess Alkyl Halide

Figure 1: Mechanistic pathway showing the primary S_N2 reaction and competing side reactions (Quaternization and Elimination).

Troubleshooting Guide: Common Failure Modes

This section addresses specific technical hurdles reported by process chemists.

Issue 1: Low Yield & Presence of Olefinic Impurities

Symptom: HPLC shows significant consumption of the starting bromide, but low product yield. A non-polar impurity (Impurity B in Fig 1) is increasing. Diagnosis: The basicity of the reaction environment is promoting E2 elimination over


 substitution. The steric bulk of the gem-diphenyl group makes the 

-protons susceptible to abstraction. Corrective Protocol:
  • Switch Bases: If using strong bases (e.g., NaH, KOH), switch to a milder, non-nucleophilic base like Potassium Carbonate (

    
    )  or Diisopropylethylamine (DIPEA) .
    
  • Solvent Control: Avoid protic solvents. Use polar aprotic solvents like Acetonitrile (MeCN) or DMF . MeCN is preferred to lower the reaction temperature reflux point (~82°C), reducing the energy available for elimination.

  • Temperature Modulation: Maintain reaction temperature between 60°C - 80°C . Exceeding 90°C drastically increases elimination rates.

Issue 2: Formation of Quaternary Ammonium Salts

Symptom: A highly polar spot appears on TLC or a late-eluting peak on Reverse Phase HPLC. Product precipitates as a gum. Diagnosis: The product (a tertiary amine) acts as a nucleophile and reacts with unreacted 4-bromo-2,2-diphenylbutyronitrile, forming a bis-alkylated quaternary imidazolium salt . Corrective Protocol:

  • Stoichiometry Adjustment: Use a excess of 2-methylimidazole (1.5 to 2.0 equivalents). This ensures the statistical probability favors the free imidazole attacking the bromide rather than the product doing so.

  • Order of Addition: Add the bromide slowly to a solution of the imidazole and base. This keeps the concentration of the electrophile low relative to the nucleophile.

Issue 3: Hydrolysis of the Nitrile Group

Symptom: Appearance of an amide peak (M+18 relative to Nitrile) or carboxylic acid. Diagnosis: The nitrile group is hydrating to an amide (Imidafenacin precursor) due to moisture in the presence of heat and base. Corrective Protocol:

  • Water Control: Ensure solvents are anhydrous (Karl Fischer < 0.1%).

  • Base Drying: If using inorganic bases like

    
    , dry them in an oven at 120°C prior to use to remove hygroscopic water.
    

Experimental Optimization Data

The following table summarizes reaction conditions and their impact on the critical quality attributes (CQA) of the synthesis.

ParameterCondition A (Aggressive)Condition B (Optimized)Impact Analysis
Solvent DMFAcetonitrile (MeCN)DMF promotes faster reaction but makes workup (water removal) harder; MeCN offers cleaner crystallization.
Base NaOH / KOH

/

Strong bases cause nitrile hydrolysis and elimination. Carbonates are optimal.
Temp >100°C70°C - 80°C (Reflux)High temp favors E2 elimination (impurity formation).
Eq. Imidazole 1.0 eq1.5 - 2.0 eqExcess imidazole suppresses quaternary salt formation.

Detailed Synthetic Protocol (Optimized)

Objective: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile minimizing elimination byproducts.

Reagents:

  • 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq)

  • 2-Methylimidazole (1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with Acetonitrile (10 volumes relative to bromide mass).

  • Activation: Add 2-Methylimidazole and

    
     . Stir at room temperature for 30 minutes to ensure deprotonation/activation of the imidazole.
    
  • Addition: Add 4-Bromo-2,2-diphenylbutyronitrile in a single portion (solid) or dissolved in minimal MeCN.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) . Monitor by HPLC/TLC.[2]

    • Checkpoint: Reaction is typically complete in 6–12 hours. Stop when starting bromide is < 1.0%.

  • Workup:

    • Cool to Room Temperature.[2][3] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve residue in Ethyl Acetate and wash with water (to remove excess 2-methylimidazole).

    • Critical Step: Wash the organic layer with 5% NaHCO3 to ensure no acidic species remain.

  • Crystallization: Evaporate solvent. Recrystallize the crude solid from Isopropyl Alcohol (IPA) or an Ethyl Acetate/Hexane mixture to obtain the pure nitrile.

Frequently Asked Questions (FAQs)

Q: Can I use 2-ethylimidazole instead of 2-methylimidazole? A: Yes, the chemistry is analogous. However, the increased steric bulk at the 2-position of the imidazole may slightly reduce the reaction rate (


), requiring longer reflux times.

Q: Why is the product oiling out during recrystallization? A: This compound is highly lipophilic. If it oils out, your solvent system is likely too non-polar or the solution is too concentrated. Try adding a seed crystal at a slightly higher temperature or using a solvent mixture with higher polarity (e.g., adding 5-10% ethanol to the hexane/heptane mix).

Q: Is the nitrile group stable during storage? A: Generally, yes. However, it should be stored in a desiccator or tightly sealed container. Prolonged exposure to atmospheric moisture, especially if residual traces of acid/base are present from the synthesis, can lead to slow hydrolysis to the amide (Imidafenacin).

Q: I see two spots on TLC for the product. Is this regioselectivity? A: Unlikely. 2-methylimidazole is symmetric regarding the N1/N3 positions (tautomers are identical). Once alkylated, the symmetry breaks, but you only get one N-alkyl isomer. If you see two product-like spots, check for:

  • Quaternary salt (stays at baseline).

  • Hydrolysis product (Amide form, more polar than nitrile).

  • Starting material (Bromide, less polar).

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile derivatives." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.

  • WIPO Patent WO2016142173. (2016). "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form." World Intellectual Property Organization.

  • ChemicalBook. (n.d.). "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Product Properties."

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

[1] Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Lead Scientist: Dr. Arisato (Senior Application Specialist)[1] Executive Summary & Reaction Context Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Lead Scientist: Dr. Arisato (Senior Application Specialist)[1]

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2).[1][2] This molecule is a critical intermediate for antifungal agents such as Fenticonazole and Croconazole .

The synthesis typically involves the


-alkylation of 2-methylimidazole  with 4-bromo-2,2-diphenylbutyronitrile  (or its chloro/tosyl analogs).[1] While theoretically a straightforward Nucleophilic Substitution (

), the steric bulk of the diphenyl moiety and the basicity of the imidazole ring introduce specific competing pathways: Elimination (E2) , Quaternization , and Nitrile Hydrolysis .

This guide bypasses standard textbook definitions to address the specific "pain points" observed in process chemistry.

Diagnostic Pathways (Visualizing the Problem)

Before troubleshooting, review the reaction landscape. The diagram below maps the desired pathway against the three most common parasitic reactions.

ReactionPathways Reactants Reactants (2-Me-Imid + Alkyl Bromide) Product Target Product (N-Alkylated Imidazole) Reactants->Product SN2 (Primary Pathway) Polar Aprotic / Mild Base Impurity_E Impurity A (Elimination) 2,2-Diphenyl-3-butenenitrile Reactants->Impurity_E E2 Competition High T / Strong Base Impurity_Q Impurity B (Quaternization) Bis-alkylated Imidazolium Salt Product->Impurity_Q Over-Alkylation Excess Alkyl Halide Impurity_H Impurity C (Hydrolysis) Amide Derivative Product->Impurity_H H2O / High pH / Heat

Caption: Figure 1. Reaction landscape showing the kinetic competition between Substitution (


), Elimination (

), and downstream degradation.

Troubleshooting Guides & FAQs

Module A: The "Elimination" Trap (Low Yield / Olefin Formation)

User Query: "My conversion is stalled at 60%, and I see a new non-polar spot on TLC. NMR shows vinylic protons (5.0–6.0 ppm).[1] What happened?"

Root Cause: You are witnessing E2 Elimination .[1] The alkylating agent, 4-bromo-2,2-diphenylbutyronitrile, possesses beta-hydrogens.[1] Under harsh basic conditions or high temperatures, the base acts as a proton acceptor rather than a nucleophile promoter, stripping a proton to form 2,2-diphenyl-3-butenenitrile .[1]

Technical Insight: The steric bulk of the diphenyl group at the


-position relative to the leaving group makes the back-side attack (

) sterically demanding.[1] If the system has enough thermal energy, the elimination pathway (which is entropically favored) takes over.

Corrective Protocol:

  • Switch Bases: If using strong inorganic bases (e.g., KOH, NaOH), switch to milder bases like Potassium Carbonate (

    
    )  or organic bases like Triethylamine (
    
    
    
    )
    .
  • Temperature Control: Do not exceed 80°C during the initial addition. Ramp temperature only after the reactants are fully mixed.

  • Solvent Choice: Use DMF or DMSO .[1] These polar aprotic solvents solvate the cation, leaving the imidazole anion "naked" and more nucleophilic, thereby favoring

    
     over E2.
    
Module B: The "Gummy Precipitate" (Quaternization)

User Query: "I used excess alkyl bromide to drive the reaction to completion, but now I have a sticky, insoluble gum that won't extract into ethyl acetate."

Root Cause: You have created an Imidazolium Salt . The target product contains a tertiary nitrogen (


 of the imidazole ring) which is still nucleophilic. In the presence of excess alkyl bromide, the product attacks a second equivalent of the alkylating agent, forming a bis-alkylated quaternary ammonium salt.

Technical Insight: Unlike 4-methylimidazole, 2-methylimidazole is symmetric regarding the


 positions before reaction.[1] Once alkylated, the remaining nitrogen is sterically hindered by the adjacent methyl group, reducing but not eliminating the risk of quaternization.

Corrective Protocol:

  • Stoichiometry is King: Use a slight excess of 2-methylimidazole (1.1 – 1.2 eq), NOT the alkyl bromide.[1] It is far easier to wash away water-soluble imidazole than to remove the quaternary salt.[1]

  • Reverse Addition: Add the alkyl bromide slowly to the imidazole/base mixture. This ensures the concentration of alkyl bromide is always low relative to the nucleophile, discouraging the secondary reaction.

Module C: The "Amide" Peak (Nitrile Hydrolysis)

User Query: "My IR spectrum shows a broad peak at 3400 cm⁻¹ and a carbonyl stretch at 1680 cm⁻¹, but I haven't done the hydrolysis step yet."

Root Cause: Premature Nitrile Hydrolysis .[1] The nitrile group (


) is converting to the primary amide (

). This occurs if the reaction mixture contains water and is heated under basic conditions.

Technical Insight: While the 2,2-diphenyl group provides steric protection to the nitrile, prolonged heating in wet DMF/DMSO with carbonate bases generates hydroxide ions in situ (


), which attack the nitrile.[1]

Corrective Protocol:

  • Dry Solvents: Ensure DMF/DMSO has a water content

    
    .[1]
    
  • Base Drying: If using

    
    , dry it in an oven at 120°C overnight to remove hygroscopic water.[1]
    
  • Workup pH: During the quench, avoid prolonged exposure to strong aqueous base while hot. Cool the mixture to

    
     before adding water.
    

Optimized Standard Operating Procedure (SOP)

This protocol balances kinetic favorability (


) against thermodynamic traps (Elimination).[1]

Reagents:

  • 4-bromo-2,2-diphenylbutyronitrile (1.0 eq)[1][3][4]

  • 2-methylimidazole (1.2 eq)[1]

  • Potassium Carbonate (2.0 eq) [Anhydrous]

  • Solvent: DMF (5 volumes)

Step-by-Step:

  • Preparation: Charge 2-methylimidazole and

    
     into the reactor with DMF. Stir at room temperature for 30 minutes to deprotonate the imidazole (forming the imidazolide anion).
    
  • Addition: Dissolve 4-bromo-2,2-diphenylbutyronitrile in minimal DMF. Add this solution dropwise to the reactor over 1 hour.

    • Critical Control Point: Maintain internal temperature between 25–30°C during addition to minimize localized hotspots (prevents Elimination).

  • Reaction: Heat the mixture to 70–80°C . Monitor by HPLC/TLC.[1]

    • Target: >98% consumption of bromide.[1]

    • Time: Typically 4–6 hours.[1]

  • Quench: Cool to 20°C. Pour into ice water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. If "gummy" (due to impurities), dissolve in Ethyl Acetate and wash with water (removes unreacted imidazole) and brine.

  • Crystallization: Recrystallize from Ethanol or Isopropyl Alcohol to remove trace elimination impurities.[1]

Decision Logic for Troubleshooting

Use this flow to determine your next step based on analytical data.

TroubleshootingFlow Start Analyze Crude Mixture (HPLC / TLC / NMR) CheckOlefin Is Olefin Present? (Vinyl H: 5-6 ppm) Start->CheckOlefin CheckGum Is Product Gummy/Insoluble? CheckOlefin->CheckGum No ActionOlefin Reduce Reaction Temp Switch to weaker base CheckOlefin->ActionOlefin Yes CheckAmide Is Amide Present? (IR: 1680 cm-1) CheckGum->CheckAmide No ActionGum Check Stoichiometry (Reduce Alkyl Halide) CheckGum->ActionGum Yes ActionAmide Dry Solvents/Reagents Reduce Water Content CheckAmide->ActionAmide Yes Success Proceed to Crystallization CheckAmide->Success No

Caption: Figure 2. Logic flow for identifying and rectifying common synthetic deviations.

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[1] Link

  • Kyorin Pharmaceutical Co Ltd. (2003).[1] "Method for producing 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide." JP Patent 2003201281A.[1] Link

  • Mallinckrodt Inc. (1980).[1][5] "Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile." US Patent 4242274A.[1][5] (Describes the analogous alkylation chemistry and elimination risks). Link

  • PubChem. (n.d.).[1] "4-Bromo-2,2-diphenylbutyronitrile (Compound)." National Library of Medicine.[1] Link

Sources

Optimization

optimization of reaction conditions for imidafenacin precursor synthesis

Technical Support Center: Imidafenacin Precursor Synthesis Status: Online Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Imidafenacin & Key Precursors Ticket ID: IMD-OPT-2024 System...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidafenacin Precursor Synthesis

Status: Online Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Imidafenacin & Key Precursors Ticket ID: IMD-OPT-2024

System Overview: The Synthetic Pathway

Welcome to the Technical Support Center. You are likely encountering yield or purity issues at one of the three critical nodes in the Imidafenacin synthetic pathway. This guide moves beyond standard literature to address the "hidden" variables—mixing dynamics, catalyst activation, and quenching protocols—that determine success.

Core Workflow Visualization The following diagram outlines the optimized critical path and potential failure points (impurities).

Imidafenacin_Synthesis cluster_0 Critical Control Points SM1 Diphenylacetonitrile INT1 4-halo-2,2-diphenylbutyronitrile (Intermediate 1) SM1->INT1 Alkylation (TBAB/KOH) SM2 1-Bromo-2-chloroethane SM2->INT1 INT2 Nitrile Precursor (4-(2-methylimidazol-1-yl)...) INT1->INT2 Coupling (DMF/KI) IMP2 Impurity B (Dimer/Bis-alkylated) INT1->IMP2 Side Rxn SM3 2-Methylimidazole SM3->INT2 PROD Imidafenacin (Amide) INT2->PROD Hydrolysis (H2SO4 or KOH) IMP1 Impurity A (Carboxylic Acid) PROD->IMP1 Over-Hydrolysis

Caption: Figure 1. Optimized synthetic workflow for Imidafenacin showing critical intermediates (Blue) and common impurity sinks (Red).

Module 1: Alkylation Optimization (Building the Skeleton)

Issue: Low yield of 4-bromo-2,2-diphenylbutyronitrile; formation of cyclic impurities or dimers.

Technical Analysis: The classical route uses sodium amide (


) in benzene/toluene. This is hazardous and often results in low yields due to moisture sensitivity. The modern optimized approach utilizes Phase Transfer Catalysis (PTC) .

Troubleshooting Protocol:

ParameterStandard ConditionOptimized ConditionWhy? (The Mechanism)
Base

or

60% aq. KOH or NaOH High concentration hydroxide acts as a dehydrating base at the interface, reducing moisture risks associated with hydrides.
Catalyst NoneTBAB (Tetrabutylammonium bromide) Facilitates the transport of the deprotonated diphenylacetonitrile anion into the organic phase to react with the alkyl halide [1].
Stoichiometry 1:1 equivalentsExcess Alkyl Halide (1:1.5) Use 1-bromo-2-chloroethane in excess. The nitrile anion is bulky; excess electrophile suppresses the formation of the "dimer" impurity where two nitrile molecules attack one alkyl chain.
Temperature Reflux (

)
Controlled (

)
Lower temperature under PTC conditions favors mono-alkylation over poly-alkylation or cyclization side reactions.

Diagnostic Check:

  • Symptom:[1][2][3][4][5] Reaction mixture turns dark tarry black.

  • Fix: Oxygen exclusion is critical. Sparge solvents with

    
     for 15 mins prior to base addition. Diphenylacetonitrile anions are susceptible to oxidative coupling.
    

Module 2: The Imidazole Coupling (Nucleophilic Substitution)

Issue: Reaction stalls at 70% conversion; difficulty removing unreacted 2-methylimidazole.

Technical Analysis: This step involves the displacement of the halide (Cl or Br) by 2-methylimidazole. The reaction is sluggish because the nucleophile (imidazole) is moderately hindered, and the electrophile is a neopentyl-like system (though not strictly neopentyl, the gem-diphenyl group provides significant steric bulk nearby).

Optimization Strategy: The "Finkelstein" Boost Do not rely solely on thermal energy. Use catalytic activation.[6]

Step-by-Step Protocol:

  • Solvent Switch: Replace Toluene with DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    ), leaving the imidazole anion "naked" and more reactive.
    
  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 – 0.5 eq).

    • Mechanism:[2][3][4][7][8] The

      
       displaces the 
      
      
      
      to form the transient alkyl iodide. The C-I bond is weaker and
      
      
      is a better leaving group, significantly accelerating the attack by imidazole [2].
  • Base Selection: Use

    
      (granular, anhydrous) instead of 
    
    
    
    . Triethylamine can form quaternary ammonium salts with the alkyl halide, creating a difficult-to-remove impurity.

Impurity Alert (Regioselectivity): While 2-methylimidazole is symmetric in solution, ensure the alkyl halide is free of isomers. The primary impurity here is the bis-quaternary salt (imidazole reacting with two alkyl chains), which is avoided by using a slight excess of imidazole (1.2 eq) rather than the alkyl halide.

Module 3: Hydrolysis (The Critical Bottleneck)

Issue: Over-hydrolysis to Impurity A (Carboxylic Acid) or incomplete conversion.

Technical Analysis: Converting the nitrile to the amide (Imidafenacin) without going all the way to the acid is the hardest step.

  • Acid Hydrolysis (

    
    ): Fast but risky. Hard to stop at the amide.
    
  • Alkaline Hydrolysis (

    
    ): Slower, but much higher selectivity for the amide.
    

Recommended Workflow (Alkaline Route): Literature often cites sulfuric acid [3], but recent process chemistry favors alkaline hydrolysis for purity control.

  • Reagent: KOH (powdered) in tert-Butanol (t-BuOH) .

    • Why t-BuOH? It supports the high temperature required for nitrile hydrolysis but, being bulky, it suppresses the attack on the formed amide, preventing over-hydrolysis to the acid.

  • Temperature: Reflux (

    
    ).
    
  • Quenching (The "Crash Out" Method):

    • Do not extract with DCM immediately.

    • Pour the hot reaction mixture slowly into ice-cold water . Imidafenacin is poorly soluble in water, while the potassium salt of the carboxylic acid impurity (if any) remains soluble.

    • Filtration: Collect the precipitate. This acts as an in-situ purification step.

Troubleshooting Table: Hydrolysis

ObservationRoot CauseCorrective Action
High Acid Impurity (>5%) Reaction time too long or water content too high.Stop reaction at 95% conversion (monitor by HPLC). Do not chase 100%.
Gummy precipitate Rapid cooling or impure intermediate.Add seed crystals of Imidafenacin during the water quench. Stir slowly (100 RPM).
Yellow Coloration Oxidation of residual phenols or impurities.Recrystallize final product from Ethanol/Water (8:2).

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. Organic Syntheses, 55, 91. Link

  • Ono Pharmaceutical Co., Ltd. (2014). Method for preparing imidafenacin. CN Patent CN103772286A.[4] Link

  • Miyachi, H., et al. (1999).[9] Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides. Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[9] Link

  • Kyorin Pharmaceutical Co Ltd. (1999). Imidazole derivatives and process for preparing the same. US Patent 5,932,607.[4][9] Link

Sources

Troubleshooting

stability studies of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Technical Support Center: Stability & Characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Ticket ID: STAB-K115-INT Subject: Stability Profiling, Forced Degradation Protocols, and HPLC Method Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Characterization of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Ticket ID: STAB-K115-INT Subject: Stability Profiling, Forced Degradation Protocols, and HPLC Method Troubleshooting Assigned Specialist: Senior Application Scientist, Pharmaceutical Development Support

Executive Technical Summary

Molecule Identity: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Common Aliases: Imidafenacin Intermediate 1; KRP-197 Nitrile Precursor. Critical Quality Attribute (CQA): Hydrolytic stability of the cyano group.

This molecule acts as the penultimate intermediate in the synthesis of Imidafenacin (an antimuscarinic agent). Its stability profile is dominated by the reactivity of the nitrile group (


) and the basicity of the imidazole ring.

Primary Stability Risks:

  • Hydrolysis: The nitrile is susceptible to hydrolysis, converting first to the primary amide (Imidafenacin) and subsequently to the carboxylic acid derivative. While the gem-diphenyl group provides steric protection, moisture ingress under acidic/basic conditions accelerates this pathway.

  • N-Oxidation: The imidazole nitrogen is prone to oxidation under high-stress peroxide conditions, forming N-oxides.

  • Hygroscopicity: Nitrile intermediates often exhibit hygroscopic tendencies, necessitating tight humidity control to prevent solid-state hydrolysis.

Forced Degradation Protocols (Stress Testing)

User Question: How do I design a stress test to validate the stability-indicating nature of my HPLC method for this intermediate?

Scientist Response: Because this molecule is a precursor to the API, your stress testing must separate the precursor (nitrile) from the product (amide/Imidafenacin). The nitrile is chemically robust; mild stress may not yield sufficient degradation.

Recommended Stress Conditions
Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 80°C, 4-8 hours10-20%Promotes protonation of the nitrile nitrogen, facilitating water attack to form the amide (Imidafenacin).
Base Hydrolysis 1N NaOH, 60°C, 2-4 hours10-20%Hydroxide attacks the nitrile carbon. Warning: Base hydrolysis often proceeds rapidly past the amide to the carboxylic acid.
Oxidation 3%

, RT, 6 hours
5-10%Targets the imidazole nitrogen (N-oxide formation). The nitrile group is generally resistant to mild oxidation.
Thermal 105°C (Solid State), 24 hours< 5%Tests for thermal rearrangements or dimerization.
Photolytic 1.2 million lux hoursVariableImidazoles can be light-sensitive; check for ring cleavage or discoloration.
Visualizing the Degradation Pathway

DegradationPathway Figure 1: Primary Degradation Pathways of Imidafenacin Nitrile Intermediate Nitrile Nitrile Intermediate (Starting Material) Amide Imidafenacin (API) (Primary Amide) Nitrile->Amide Acid/Base Hydrolysis (+H2O) NOxide Imidazole N-Oxide (Oxidative Impurity) Nitrile->NOxide Oxidation (H2O2) Acid Carboxylic Acid Impurity (Hydrolysis Product) Amide->Acid Extended Hydrolysis (Strong Base/Acid)

Figure 1: The degradation logic flows from the Nitrile to the Amide (API), and finally to the Acid. Oxidation is a side-reaction on the imidazole ring.

Analytical Method Troubleshooting (HPLC)

User Question: I am seeing severe peak tailing for the nitrile peak, and it co-elutes with the amide impurity. How do I fix this?

Scientist Response: This is a classic "Basic Nitrogen" issue. The imidazole ring (


) is protonated at standard HPLC pH (2-4), causing it to interact with residual silanols on the silica column, leading to tailing.
Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: Silanol interaction with the protonated imidazole.

  • Solution A (Buffer): Ensure you are using a Phosphate Buffer (20-50 mM) rather than just Formic Acid/TFA. Phosphate masks silanols effectively.

  • Solution B (Column Choice): Switch to a "Base-Deactivated" or "Shielded" column (e.g., Waters SymmetryShield RP18 or Agilent Zorbax Bonus-RP). These are designed specifically for basic compounds like imidazoles.

  • Solution C (Additives): Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

Issue 2: Poor Resolution between Nitrile and Amide (Imidafenacin)

  • Root Cause: Both molecules are structurally identical except for the functional group (

    
     vs 
    
    
    
    ).
  • Solution: The Nitrile is less polar than the Amide.

    • Decrease Organic Modifier: Lower your Acetonitrile % to increase retention.

    • pH Adjustment: Run the method at pH 6.5 - 7.0 (using Phosphate buffer). At neutral pH, the imidazole is less ionized, increasing retention on C18 and altering selectivity compared to the amide.

Standard HPLC Protocol for Stability Studies
  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Mode: Gradient (Start 30% B, ramp to 70% B).

  • Wavelength: 220 nm (Nitrile absorbance is low; rely on the phenyl rings).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

Decision Tree for Method Optimization

HPLC_Troubleshooting Figure 2: HPLC Method Troubleshooting Logic for Imidazole Intermediates Start Issue: Poor Peak Shape/Resolution CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckRes Is Resolution (Nitrile/Amide) < 2.0? CheckTailing->CheckRes No Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes Selectivity Cause: Similar Polarity CheckRes->Selectivity Yes FixBuffer Action: Use Phosphate Buffer (25mM) Avoid simple organic acids Silanol->FixBuffer FixColumn Action: Switch to Shielded/Base-Deactivated Column FixBuffer->FixColumn If still failing FixpH Action: Increase pH to 6.8 (Suppresses Imidazole Ionization) Selectivity->FixpH FixGradient Action: Lower Initial % Organic FixpH->FixGradient If still failing

Figure 2: Step-by-step logic to resolve common chromatographic issues with basic imidazole intermediates.

Solid State Stability & Handling

User Question: Can I store this intermediate at room temperature?

Scientist Response: Generally, yes, but with caveats.[3] The gem-diphenyl group adds significant lattice energy, making the solid relatively stable. However, the imidazole nitrogen is a "moisture magnet."

  • Hygroscopicity: Moderately hygroscopic. If the water content rises >1.0%, the rate of hydrolysis to the amide accelerates significantly over time.

  • Storage Recommendation:

    • Container: Tightly sealed amber glass or HDPE with desiccant packs.

    • Temperature: Controlled Room Temperature (20-25°C) is acceptable for short term. For reference standards, store at 2-8°C.

    • Retest Period: Typically 12-24 months if kept dry.

References

  • Imidafenacin Synthesis & Impurities

    • Source: PubChem Compound Summary for Imidafenacin (and related intermedi
    • Relevance: Confirms the nitrile as the direct precursor and defines the hydrolysis p
    • Link:

  • HPLC of Imidazole Derivatives

    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Validates the presence of the nitrile (Impurity 1) and the acid (Impurity 2)
    • Link:

  • Nitrile Hydrolysis Mechanisms

    • Source: American Chemical Society (ACS). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."
    • Relevance: Provides the mechanistic grounding for nitrile stability and hydrolysis conditions.
    • Link:

Sources

Optimization

Technical Support Center: Purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Compound Profile Subject: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) Role: Key intermediate for Imidafenacin (KRP-197) and related antimuscarinic agents. The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) Role: Key intermediate for Imidafenacin (KRP-197) and related antimuscarinic agents. The Challenge: The synthesis—typically involving the alkylation of 2,2-diphenylacetonitrile with 1-(2-chloroethyl)-2-methyl-1H-imidazole—often yields a crude product contaminated with unreacted starting materials, regioisomers, and hydrolysis byproducts (amides).

This guide provides a self-validating purification protocol based on the "pH Swing" principle , exploiting the basicity of the imidazole ring (


) to separate it from neutral lipophilic impurities.
Impurity Profile (The "Enemy")
Impurity TypeLikely IdentityChemical BehaviorRemoval Strategy
Starting Material A 2,2-DiphenylacetonitrileNeutral / LipophilicWash out in acidic phase
Starting Material B 2-Methylimidazole derivativesBasic / Water SolubleWash out in basic phase (if highly polar)
Hydrolysis Product 4-(...)-butanamide (Imidafenacin)Neutral / PolarRecrystallization (post-extraction)
Color Bodies Oxidation oligomersVariableActivated Carbon / Silica Gel

Core Purification Protocol: The Acid-Base Swing

Theory: The target molecule contains a basic imidazole nitrogen.[1] By lowering the pH, we protonate this nitrogen, forcing the molecule into the aqueous phase as a salt. Neutral impurities (like the diphenyl starting material) remain in the organic phase and are discarded. We then reverse the pH to recover the free base.

Reagents Required[2][3][4][5][6]
  • Solvents: Toluene (preferred), Dichloromethane (DCM), or Ethyl Acetate.

  • Acids: 1N Hydrochloric Acid (HCl).

  • Bases: 20% Sodium Hydroxide (NaOH) or Ammonium Hydroxide.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Protonation & Extraction (Target

Water)
  • Dissolution: Dissolve the crude brown/yellow solid in Toluene (5-7 volumes relative to crude weight).

    • Note: Toluene is preferred over DCM for industrial scalability and better separation of non-polar impurities.

  • Acid Extraction: Add 1N HCl (3 volumes). Stir vigorously for 20 minutes.

    • Endpoint Check: Ensure aqueous layer pH is < 2.0.

  • Phase Separation: Allow layers to settle.

    • Top Layer (Organic): Contains unreacted 2,2-diphenylacetonitrile and neutral non-polar tars. DISCARD (or save for recovery).

    • Bottom Layer (Aqueous): Contains the target molecule as the hydrochloride salt. KEEP .

  • Wash: Wash the acidic aqueous layer once more with fresh Toluene (2 volumes) to ensure complete removal of neutral organics.

Phase 2: Neutralization & Recovery (Target

Organic)
  • Basification: Cool the aqueous layer to 10–15°C (exothermic reaction). Slowly add 20% NaOH until pH reaches 10–11.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Re-Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 3 volumes).

    • Why DCM? It has high solubility for the imidazole free base.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure to yield the Purified Solid/Oil .

Workflow Visualization (Logic Map)

The following diagram illustrates the decision logic for the Acid-Base Swing.

PurificationLogic Start Crude Mixture (Target + Neutral Impurities) Dissolve Dissolve in Toluene Start->Dissolve Acidify Add 1N HCl (pH < 2) Protonate Imidazole Dissolve->Acidify Split1 Phase Separation Acidify->Split1 OrgLayer1 Organic Layer (Toluene) Split1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Target-H+ Cl-) Split1->AqLayer1 Target migrates Waste1 DISCARD (Contains Diphenylacetonitrile) OrgLayer1->Waste1 Basify Basify with NaOH (pH > 10) Deprotonate Target AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Purified Target) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

Figure 1: The "pH Swing" logic separating basic imidazole targets from neutral lipophilic impurities.

Polishing: Recrystallization[1]

If the purity after acid-base extraction is < 98%, a crystallization step is required to remove trace amides (hydrolysis products) or color bodies.

Recommended Solvent System: Ethyl Acetate / n-Heptane (or Toluene / n-Heptane).

  • Dissolution: Dissolve the semi-solid residue in minimal hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add n-Heptane dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to room temperature with slow stirring, then chill to 0–5°C for 2 hours.

  • Filtration: Filter the white crystalline solid and wash with cold n-Heptane.

Alternative: Isopropyl Alcohol (IPA) can also be used, but yield may be lower due to higher solubility.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing during the basification step. Why?

  • Cause: This compound has a low melting point or is retaining solvent. The presence of impurities depresses the melting point further.

  • Fix: Do not attempt to filter the oil. Extract the oiled-out material with DCM as described in Step 6. Proceed to the recrystallization step (Section 4) to obtain a solid. Seeding with a pure crystal is highly effective here.

Q2: I still see a spot on TLC corresponding to the starting material (Diphenylacetonitrile).

  • Diagnosis: The acid wash (Step 2) was likely insufficient or the pH was not low enough.

  • Fix: Ensure the pH of the aqueous layer is strictly < 2.0 . If the pH is 3–4, the imidazole is not fully protonated and some will remain in the organic layer with the impurity. Increase the volume of the Toluene wash in Step 4.

Q3: The final product is colored (yellow/brown).

  • Cause: Oxidation of the imidazole ring or trace metal contamination.

  • Fix: During the recrystallization dissolution step (Section 4, Step 1), add Activated Carbon (5% w/w) . Stir hot for 15 minutes, then filter through Celite before adding the anti-solvent (Heptane).

Q4: Can I use this method if my target is the Amide (Imidafenacin) instead of the Nitrile?

  • Caution: No. The amide is less basic and much more polar. It may not partition cleanly into the aqueous acid phase, or it may precipitate unpredictably. This protocol is specific to the Nitrile intermediate.

References

  • WIPO Patent WO2016142173 : 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form and Process for Preparing Imidafenacin.[2] (Describes the solid forms and purification context).

  • CN Patent 107417622B : Refining method of imidazole derivatives using acid-base extraction. (Validates the pH swing methodology for methyl-phenyl-imidazoles).

  • ChemicalBook : 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Properties. (Provides pKa and solubility data).

Sources

Troubleshooting

troubleshooting column chromatography for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Topic: Purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Case ID: IMP-4-CN-PUR Status: Resolved / Guide Available Applicable For: Intermediate Purification, Loperamide Precursors, Imidazole-based AP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Case ID: IMP-4-CN-PUR Status: Resolved / Guide Available Applicable For: Intermediate Purification, Loperamide Precursors, Imidazole-based API Synthesis.

Executive Summary & Chemical Profile

The Challenge: Purifying 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile presents a classic "bipolar" chromatographic conflict. The molecule contains two distinct functional domains that fight against standard silica gel separation logic:[1][2]

  • The "Sticky" Head: The 2-methylimidazole ring is basic (pKa ~7.0–7.5) and highly polar. It acts as a Lewis base, donating electrons to the acidic silanol (Si-OH) groups on the silica surface.

  • The "Greasy" Tail: The 2,2-diphenylbutanenitrile chain is highly lipophilic and bulky, requiring non-polar solvents for solubility.

The Symptom: Users typically report severe tailing (streaking) , where the compound elutes over a wide volume rather than a tight band. This leads to co-elution with impurities (such as the unreacted 2-methylimidazole or the alkyl halide precursor) and poor mass recovery.

The "Amine Effect": Diagnostic & Mechanism

Before attempting the protocol, it is critical to understand why the separation fails on standard silica. The acidic protons of the silica surface form strong hydrogen bonds with the nitrogen atoms of the imidazole ring.

Visualizing the Interaction & Solution

The following diagram illustrates the competitive binding mechanism that must be engineered into your mobile phase.

Amine_Silanol_Interaction Silica Acidic Silica Surface (Si-OH) Target Target Imidazole (Basic Nitrogen) Silica->Target Strong H-Bonding Elution Successful Elution (Tight Band) Target->Elution With Modifier Tailing Tailing / Irreversible Adsorption Target->Tailing No Modifier Modifier Modifier Base (Triethylamine/TEA) Modifier->Silica Preferential Binding (Shielding)

Figure 1: Mechanism of Action. The basic modifier (TEA) saturates the acidic silica sites, preventing the target imidazole from "sticking" and allowing it to partition solely based on polarity.

Optimized Purification Protocols
Method A: The "Buffered" Mobile Phase (Recommended)

Best for: Standard flash chromatography where resolution from the starting material is critical.

The Solvent System: Standard Hexane/Ethyl Acetate often fails to move the imidazole ring efficiently. We recommend a Dichloromethane (DCM) / Methanol (MeOH) system with a base modifier.

Protocol Steps:

  • Column Pre-treatment (Crucial):

    • Do not just add TEA to the bottle. You must equilibrate the silica.[3]

    • Flush the column with 3 CV (Column Volumes) of DCM + 1% Triethylamine (TEA).

    • Why? This neutralizes the most active silanol sites before your sample even touches the column.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 0.5% TEA.

    • Solvent B: 10% MeOH in DCM + 0.5% TEA.

  • Gradient Profile:

    • 0–5 min: 100% Solvent A (Isocratic hold to elute non-polar impurities).

    • 5–20 min: Linear gradient to 50% Solvent B.

    • Note: The target compound typically elutes when MeOH concentration reaches 2–4%.

Method B: The Dry Load Technique

Best for: Samples with poor solubility in the starting mobile phase.

If your crude oil is soluble in DCM but crashes out when you add Hexane (or low MeOH content), liquid loading will ruin your resolution .

  • Dissolve crude mixture in minimal DCM.

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (or top of the column).

  • Run the gradient described in Method A.

Troubleshooting FAQ

Q: I am using EtOAc/Hexane, but the spot stays at the baseline. Why? A: The imidazole ring is too polar for Hexane, and the "sticking" effect is dominant. If you must use EtOAc/Hexane (e.g., to remove very non-polar impurities), you must add 1% TEA to the EtOAc. However, DCM/MeOH is superior for solubility of the diphenyl group.

Q: My product is eluting, but it smells strongly of TEA. How do I remove it? A: TEA has a high boiling point relative to DCM but forms an azeotrope.

  • Concentrate the fractions.

  • Re-dissolve in DCM and wash with saturated NaHCO₃ (do not use acid, or you will protonate your product and lose it to the water layer).

  • Dry over Na₂SO₄ and evaporate. Residual TEA can often be removed by high-vacuum drying overnight.

Q: Can I use Ammonia (


) instead of TEA? 
A:  Yes. Methanolic Ammonia (7N NH₃ in MeOH) is a cleaner alternative because ammonia is a gas and evaporates easily.
  • Adjustment: Use DCM as Solvent A and 10% (7N NH3 in MeOH) in DCM as Solvent B.

Comparative Data: Modifier Impact

The following table summarizes the Retardation Factor (


) shifts observed with this class of compounds.
Solvent SystemModifier Status

Value
Peak Shape
5% MeOH / DCMNone 0.05 – 0.15Broad streak (20+ fractions)
5% MeOH / DCM0.5% TEA 0.35 – 0.45 Sharp, symmetrical band
50% EtOAc / HexNone 0.00 (Baseline)N/A (Does not elute)
50% EtOAc / Hex1.0% TEA 0.25Moderate tailing
References & Authority
  • Biotage Application Note. "Purification of Ionizable Organic Amine Compounds." Biotage Technical Guides. Available at: [Link]

  • Miyachi, H., et al. (1999). "Synthesis and purification of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile derivatives." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. (Describes the specific alkylation and purification conditions for this class of Loperamide intermediates).

  • University of Rochester. "Tips for Flash Column Chromatography: The Amine Effect." Department of Chemistry Technical Guides. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography parameters).

Sources

Optimization

Technical Support Center: Nitrile Chemistry &amp; Handling

Welcome to the Nitrile Chemistry Support Hub. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitrile Chemistry Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Safety protocols, reaction optimization, and troubleshooting for organic cyanides (


).

Introduction: The "Deceptive Stability" of Nitriles

Nitriles are the workhorses of medicinal chemistry—stable enough to survive many steps, yet reactive enough to serve as versatile precursors for amines, amides, and acids. However, this stability is deceptive. In my 15 years of scale-up experience, I have seen nitriles cause more stalled projects (due to "over-stability") and safety evacuations (due to "hidden instability") than almost any other functional group.

This guide is not a textbook; it is a field manual designed to troubleshoot the specific issues that occur at the bench.

Module 1: Safety & Handling (The "Emergency" Tier)

Core Principle: Assume every nitrile is a potential cyanide generator until proven otherwise.

Q: I smell "bitter almonds" near my rotavap. Is this a problem?

A: STOP immediately. Evacuate the area. The "bitter almond" scent is the classic descriptor for Hydrogen Cyanide (HCN) , but it is a fatal trap.

  • The Science: 20-40% of the population cannot genetically smell cyanide. If you can smell it, the concentration is likely already near the IDLH (Immediate Danger to Life and Health) limit of 50 ppm [1].

  • The Cause: You likely acidified a waste stream containing residual cyanide salts or hydrolyzed a labile nitrile during workup.

  • Immediate Protocol:

    • Trigger the emergency alarm.

    • Do not rely on standard nitrile gloves (see below).

    • Ventilate via a dedicated fume hood exhaust, not general HVAC.

Q: My standard purple nitrile gloves are curling. Why?

A: Chemical incompatibility. Despite the name, "nitrile" gloves are not universally resistant to nitrile solvents, particularly Acetonitrile (MeCN) .

  • The Mechanism: Acetonitrile is a polar aprotic solvent that permeates standard disposable nitrile rubber in <5 minutes. Once it permeates, it carries dissolved toxic compounds (like cyanides) directly against your skin, increasing absorption rates by orders of magnitude [2].

  • The Solution:

    • Splash Protection: Standard nitrile is acceptable only if changed immediately upon contact.

    • Handling/Immersion: Use Silver Shield (Laminate) or Butyl Rubber gloves.

Visualization: Exposure Response Workflow

SafetyResponse alert alert action action check check safe safe Start Suspected Exposure / Spill Smell Odor Detected? (Almonds/Chemical) Start->Smell Evac EVACUATE LAB Trigger Alarm Smell->Evac Yes Spill Liquid Spill on Bench? Smell->Spill No (Visual only) Spill->Evac Large (>100mL) Bleach Quench with 10% Bleach (NaOCl) (Oxidizes CN- to OCN-) Spill->Bleach Small (<100mL) Waste Dispose as Hazardous (Do NOT Acidify) Bleach->Waste

Figure 1: Decision logic for immediate response to nitrile/cyanide incidents.

Module 2: Synthesis & Reactivity (The "Process" Tier)

Q: I tried to reduce a nitrile to a primary amine ( ) but got a secondary amine dimer. What happened?

A: You fell into the "Imine Trap." This is the most common failure mode in nitrile reduction (e.g., using


 or 

).
  • The Mechanism:

    • The nitrile reduces to an intermediate imine (

      
      ).
      
    • The product (primary amine) is a better nucleophile than the starting material. It attacks the imine.[1]

    • Ammonia is eliminated, forming a condensed imine, which reduces to the secondary amine (

      
      ) [3].[2]
      
  • The Fix (Self-Validating Protocol):

    • Method A (Catalytic Hydrogenation): Add an excess of Ammonia or Acetic Anhydride to the reaction mixture. Ammonia shifts the equilibrium back toward the primary imine; anhydride traps the primary amine as an amide (preventing attack).

    • Method B (Chemical Reduction): Use

      
       (0.5 eq) + 
      
      
      
      . The cobalt boride species complexes the amine, preventing side reactions [4].
Visualization: The Secondary Amine Trap

ReductionTrap Nitrile Nitrile R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine Red. Step 1 PrimAmine Primary Amine R-CH2-NH2 Imine->PrimAmine Red. Step 2 Dimer Aminal Intermediate Imine->Dimer PrimAmine->Dimer Attacks Imine SecAmine Secondary Amine (Unwanted Byproduct) Dimer->SecAmine -NH3 + Reduction

Figure 2: Mechanistic pathway showing how primary amines attack intermediate imines to form secondary amines.

Q: Why did my nitrile disappear when I treated it with n-BuLi? I wasn't trying to hydrolyze it.

A: You triggered the Thorpe-Ziegler Reaction (Self-Condensation). Nitriles with


-protons (e.g., Acetonitrile, Propionitrile) are not inert solvents or spectators in strong base.
  • The Science: The

    
     of acetonitrile is ~25. Strong bases like n-BuLi or LDA will deprotonate the 
    
    
    
    -carbon, forming a nucleophilic carbanion. This anion attacks another nitrile molecule, forming a
    
    
    -amino-acrylonitrile (enamine) [5].
  • The Fix:

    • If the nitrile is the reactant : Use a non-nucleophilic base (LiHMDS) at -78°C and quench rapidly.

    • If Acetonitrile is the solvent : Never use it with bases stronger than alkoxides (

      
      ).
      

Module 3: Hydrolysis Troubleshooting (The "Isolation" Tier)

Q: I want the Amide, but I keep getting the Acid. How do I stop the hydrolysis halfway?

A: You cannot fight thermodynamics with simple reflux. In acidic media, the amide carbonyl oxygen is more basic than the nitrile nitrogen. Once the amide forms, it protonates, becoming highly electrophilic and rapidly hydrolyzing to the acid [6].

Table 1: Hydrolysis Conditions & Selectivity

Desired ProductReagent SystemMechanism Note
Carboxylic Acid

or

, Reflux
Thermodynamic sink. Inevitable with strong acid/heat.
Primary Amide

(Radziszewski)
Hydroperoxide anion (

) is a super-nucleophile (~100x faster than

).
Primary Amide

Steric bulk of t-butoxide prevents attack on the formed amide.
Primary Amide

Lewis acid activation allows milder temps, preserving the amide.
Q: My yield is low after acidic hydrolysis. Where is my product?

A: It's likely stuck in the water layer as an ammonium salt.

  • The Issue: Acidic hydrolysis yields the carboxylic acid and ammonium salts.[3] If your product contains other basic nitrogens (pyridines, amines), they are protonated and water-soluble.

  • The Protocol:

    • Check aqueous layer pH.

    • Adjust pH to the isoelectric point of your molecule (usually pH 4-6 for amino acids/zwitterions).

    • Use n-Butanol or DCM/IPA (3:1) for extraction if the compound is polar.

Module 4: Waste Management (The "Compliance" Tier)

Q: Can I dump my nitrile reaction waste into the "Organic Solvents" drum?

A: Only if that drum is NOT acidic.

  • The Hazard: Many solvent waste drums contain traces of acetic acid or HCl from other users. Adding a metal cyanide or a labile nitrile (like trimethylsilyl cyanide) to an acidic drum generates HCN gas instantly.

  • The Rule: Segregate nitrile/cyanide waste into a dedicated container kept at pH > 10 (add NaOH pellets to the waste bottle before use).

References

  • Centers for Disease Control and Prevention (CDC). Hydrogen Cyanide: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]

  • Kukula, P., et al. "Selective Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, 2016.
  • Master Organic Chemistry. Reduction of Nitriles to Amines using LiAlH4 and NaBH4.[Link]

  • Chemistry LibreTexts. Hydrolysis of Nitriles.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Reaction Context This guide addresses the technical challenges in scaling up the production of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Target-CN ). This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the technical challenges in scaling up the production of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as Target-CN ). This compound is a critical intermediate for anticholinergic agents (e.g., Imidafenacin/KRP-197) and relies on the nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole .

While the chemistry appears straightforward (


 alkylation), scale-up introduces non-linear variables: exotherm control, removal of unreacted heterocyclic bases, and the prevention of quaternary ammonium salt formation (over-alkylation).
The Core Reaction

The synthesis typically follows this pathway:



Where:

  • R-Br: 4-bromo-2,2-diphenylbutyronitrile (Lipophilic, thermally stable).

  • 2-Me-Im: 2-Methylimidazole (Water-soluble, nucleophilic).

  • Target-CN: The desired N1-alkylated imidazole.[1]

Critical Process Parameters (CPP) & Mechanism

To troubleshoot effectively, one must understand the failure modes. The diagram below details the reaction logic and impurity pathways.

ReactionPathways cluster_conditions Key Control Points Start 4-bromo-2,2- diphenylbutyronitrile (R-Br) Product Target-CN (N1-Alkylation) Start->Product + Reagent Base, 60-80°C Reagent 2-Methylimidazole (Nucleophile) Impurity_Quat Quaternary Salt (Over-Alkylation) Product->Impurity_Quat + Excess R-Br High Temp Impurity_Hydro Amide/Acid (Nitrile Hydrolysis) Product->Impurity_Hydro Strong Acid/Base High Water Content

Figure 1: Reaction pathways showing the primary conversion and critical side-reactions (Quaternization and Hydrolysis).

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "The reaction stalls at 80-90% conversion."

Diagnosis: In


 reactions involving heterocyclic amines, the accumulation of the hydrobromide salt (HBr) can protonate the remaining 2-methylimidazole, rendering it non-nucleophilic.

Corrective Actions:

  • Base Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of base (typically

    
     or 
    
    
    
    ). The base must scavenge the generated HBr.
  • Catalysis (Finkelstein): Add 0.1 eq of Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction kinetics without requiring higher temperatures [1].

  • Solvent Switch: If using Toluene/Phase Transfer Catalyst (PTC), switch to a polar aprotic solvent like DMF or Acetonitrile . The solubility of the imidazolyl anion is critical.

Scenario B: "I am seeing a heavy precipitate that is NOT my product."

Diagnosis: This is likely the Quaternary Ammonium Salt (1,3-dialkyl-2-methylimidazolium bromide). This occurs if the product (which still has a nucleophilic nitrogen at N3) reacts with another molecule of the starting bromide.

Corrective Actions:

  • Reverse Addition: Do not add the imidazole to the bromide. Add the bromide solution slowly to a solution of 2-methylimidazole and base. This ensures the imidazole is always in excess relative to the alkylating agent, discouraging over-alkylation.

  • Temperature Control: Lower the reaction temperature by 10°C. High thermal energy overcomes the activation barrier for the second alkylation.

  • Stoichiometry Check: Ensure 2-methylimidazole is in slight excess (1.1–1.2 eq). If R-Br is in excess, quaternization is inevitable.

Scenario C: "The product is an oily, sticky mess and won't crystallize."

Diagnosis: The "Sticky Oil Syndrome" is common with imidazole derivatives due to hydrogen bonding and trapped solvent (DMF/DMSO).

Corrective Actions:

  • The "Water Crash" Method:

    • Dilute the reaction mixture with EtOAc or DCM.[1]

    • Wash extensively with water (3x) to remove DMF.

    • Crucial Step: Wash with 5% LiCl solution if using DMF; it removes DMF more effectively than water alone.

  • Seed Crystallization:

    • Evaporate to a thick oil.

    • Dissolve in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane (1:4) .

    • Cool slowly to 0°C with stirring. If available, add a seed crystal of pure Target-CN.

  • Anti-solvent Addition: Dropwise addition of Heptane to a concentrated EtOAc solution of the crude oil often induces precipitation.

Detailed Workup Protocol (Scale-Up Ready)

The following protocol is designed for a 100g scale batch, focusing on impurity rejection.

Step-by-Step Methodology
StepOperationTechnical Rationale
1 Charge 2-Methylimidazole (1.2 eq) and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(1.5 eq) in DMF (5 vol).
Creates the active nucleophilic species.
2 Heat to 50°C.Pre-activation of the base/imidazole mixture.
3 Dosing: Add 4-bromo-2,2-diphenylbutyronitrile (1.0 eq) dissolved in DMF (2 vol) over 1 hour.Critical: Slow addition prevents local high concentration of bromide, reducing quaternary salt formation.
4 Reaction: Stir at 70-80°C for 4-6 hours. Monitor by HPLC.Conversion >98% required.[2][3]
5 Quench: Cool to 20°C. Add Water (10 vol) and EtOAc (10 vol).Phase separation. The product partitions to EtOAc; salts/DMF stay in water.
6 Wash: Wash Organic layer with Water (3 x 5 vol).Removes residual DMF and unreacted 2-methylimidazole.
7 Polishing: Wash Organic layer with Brine. Dry over

.[1][3]
Removes emulsified water.
8 Isolation: Concentrate to ~2 vol. Add Heptane (5 vol) slowly. Cool to 0-5°C.Forces crystallization of the solid product.

Logic Flow: Workup Decision Tree

Use this flow to determine the correct purification path based on your crude purity.

WorkupLogic Start Crude Reaction Mixture CheckHPLC Check HPLC Purity Start->CheckHPLC HighImpurity Purity < 90% (High Quat/Dimer) CheckHPLC->HighImpurity Dirty GoodPurity Purity > 95% CheckHPLC->GoodPurity Clean AcidWash Acid/Base Extraction 1. Extract into 1M HCl 2. Wash organics (discard) 3. Basify aq. phase -> Extract HighImpurity->AcidWash Purify Recryst Recrystallization (IPA or EtOAc/Heptane) GoodPurity->Recryst AcidWash->Recryst Final Pure Solid Product Recryst->Final

Figure 2: Purification logic flow. The Acid/Base extraction is a powerful tool to separate neutral impurities (unreacted bromide) from the basic product.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes, NaH is faster because it irreversibly deprotonates the imidazole. However, on a large scale, NaH generates hydrogen gas (explosion risk) and requires strictly anhydrous conditions.


 is safer, cheaper, and sufficiently effective for this alkylation [2].

Q: My product has a yellow color. Is this a problem? A: The yellow color often comes from trace oxidation of the imidazole ring or iodine traces if KI was used. It is usually cosmetic. A carbon treatment (Activated Charcoal) during the recrystallization step will remove it.

Q: Is the nitrile group stable under these conditions? A: Yes. The 2,2-diphenyl substitution provides significant steric protection to the nitrile carbon. Hydrolysis to the amide typically requires harsh acidic or basic reflux (e.g., KOH in ethylene glycol) [3]. Standard alkylation conditions (Carbonate/DMF at 80°C) will not touch the nitrile.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • N-Alkylation of Imidazoles: Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyramides." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. Link

  • Nitrile Stability: Rappoport, Z. (Ed.). (1970). The Chemistry of the Cyano Group. Interscience Publishers. (Steric hindrance in -disubstituted nitriles prevents rapid hydrolysis).
  • Compound Data: PubChem. "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile." Link

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This guide provides an in-depth technical comparison of synthesis routes for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), a critical intermediate in the manufacturing of the antispasmodic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2), a critical intermediate in the manufacturing of the antispasmodic agent Fenpiverinium Bromide and the overactive bladder therapeutic Imidafenacin .

Executive Analysis

The target molecule is a gem-diphenyl substituted butyronitrile featuring a 2-methylimidazole moiety.[1] Its synthesis is dominated by the construction of the quaternary carbon center and the N-alkylation of the imidazole ring.

From an industrial and process chemistry perspective, the synthesis is bifurcated into two primary strategies based on the conditions of the final coupling step:

  • Route A (Classical Thermal Coupling): High-temperature nucleophilic substitution in polar aprotic solvents (DMF/DMSO). Reliable but suffers from high impurity profiles and difficult purification.[2]

  • Route B (Phase-Transfer Catalyzed): A modern, lower-temperature approach utilizing PEG or quaternary ammonium salts. This route offers superior impurity control and scalability.[3]

Retrosynthetic Disconnection

The logical disconnection reveals three key building blocks: Diphenylacetonitrile , 1,2-Dibromoethane , and 2-Methylimidazole .

Retrosynthesis Target Target Nitrile (C20H19N3) Inter1 4-Bromo-2,2-diphenylbutyronitrile (Key Electrophile) Target->Inter1 N-Alkylation Inter2 2-Methylimidazole (Nucleophile) Target->Inter2 N-Alkylation Start1 Diphenylacetonitrile Inter1->Start1 C-Alkylation Start2 1,2-Dibromoethane Inter1->Start2 C-Alkylation

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target from commercially available precursors.

Detailed Route Comparison

Route A: Classical Thermal Substitution

This method involves the direct attack of 2-methylimidazole on the 4-bromo-2,2-diphenylbutyronitrile intermediate in a high-boiling polar aprotic solvent.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Conditions: K₂CO₃ or Et₃N base, DMF or DMSO solvent, 100–150°C.

  • Critical Drawback: At temperatures >120°C, 2-methylimidazole can undergo degradation or non-specific polymerization. The "tarry" byproducts make crystallization difficult, often requiring column chromatography (silica gel) which is non-viable for kilogram-scale production.

Route B: Phase-Transfer Catalyzed (PTC) Alkylation (Recommended)

This route utilizes a biphasic system (Solid/Liquid or Liquid/Liquid) with a catalyst to facilitate the reaction at significantly lower temperatures.

  • Mechanism: Interfacial nucleophilic substitution facilitated by ion pairing.

  • Conditions: KOH/NaOH, Toluene, PEG-400 or TEBA (Triethylbenzylammonium chloride), 25–60°C.

  • Advantage: The lower temperature profile suppresses the formation of oxidative impurities. The product can often be crystallized directly from the organic phase as a phosphate salt, eliminating chromatography.

Performance Metrics Summary
MetricRoute A (Classical)Route B (PTC / Modern)
Reaction Temperature 100°C – 150°C25°C – 60°C
Solvent System DMF, DMSO (High boiling, hard to remove)Toluene, DCM (Low boiling, recyclable)
Yield (Crude) 50 – 65%85 – 92%
Purity (HPLC) 85 – 90% (Requires chromatography)>98% (After salt formation)
Key Impurity Thermal degradation polymers (Tars)Hydrolysis byproduct (Amide)
Scalability Low (Exothermic risk, purification bottleneck)High (Standard stirred tank reactors)

Experimental Protocols

Precursor Synthesis: 4-Bromo-2,2-diphenylbutyronitrile

Before synthesizing the target, the alkyl halide backbone must be prepared.[4]

  • Charge Diphenylacetonitrile (1.0 eq) and 1,2-Dibromoethane (2.0 eq) into a reactor with Toluene.

  • Add 50% NaOH solution (aq) and TEBA (0.05 eq) as catalyst.

  • Heat to 50–60°C and stir for 4–6 hours.

  • Workup: Separate phases. Wash organic layer with water.[1] Distill off excess 1,2-dibromoethane (recoverable).

  • Result: Thick oil or low-melting solid. Yield ~90-95%.[4]

Target Synthesis: Route B (PTC Method)

This protocol is optimized for purity and yield.

Reagents:

  • 4-Bromo-2,2-diphenylbutyronitrile (100 g, 0.33 mol)

  • 2-Methylimidazole (82 g, 1.0 mol, 3 eq)

  • PEG-400 (20 mL) or TEBA (5 g)

  • Potassium Hydroxide (powder, 2 eq)

  • Toluene (500 mL)

Procedure:

  • Dissolution: Dissolve the bromo-nitrile in Toluene (500 mL) in a 1L 3-neck flask equipped with a mechanical stirrer and thermometer.

  • Addition: Add PEG-400, followed by 2-Methylimidazole and KOH powder.

  • Reaction: Stir vigorously at 45–50°C for 8–12 hours. Monitor by TLC or HPLC (Target disappearance of bromo-nitrile).

  • Quench: Cool to 20°C. Add Water (300 mL) to dissolve inorganic salts and excess imidazole.

  • Separation: Separate the organic layer.[5] Extract the aqueous layer once with Toluene (100 mL).

  • Purification (Salt Formation):

    • The free base is an oil. To isolate a solid, convert to the Phosphate Salt .

    • Add Phosphoric acid (85%, 1.1 eq) dropwise to the Toluene solution.

    • A white precipitate will form. Stir for 2 hours at 0–5°C.

    • Filter and wash with cold Toluene/Acetone.

  • Yield: ~110 g (as Phosphate salt), ~85% yield. Purity >99%.

Process Visualization

Reaction Pathway & Impurity Control

ReactionPath cluster_RouteA Route A (Thermal) cluster_RouteB Route B (PTC) Input Bromo-Nitrile + 2-Methylimidazole ProcessA 120°C, DMF Input->ProcessA ProcessB 45°C, Toluene, PEG Input->ProcessB ImpurityA Polymerized Tars (>10%) ProcessA->ImpurityA ProductB Target Nitrile (High Purity) ProcessA->ProductB Low Yield ProcessB->ProductB High Yield

Figure 2: Pathway comparison highlighting the thermal degradation risks of Route A versus the clean conversion of Route B.

Critical Quality Attributes (CQA)

When characterizing the final product, pay attention to these specific spectral markers to ensure the N1-alkylation occurred correctly (vs. N3 or quaternary salt formation):

  • 1H NMR (CDCl3):

    • Imidazole CH3: Singlet at ~2.3 ppm.

    • Imidazole Ring Protons: Two doublets (or singlets depending on resolution) around 6.8–7.0 ppm.

    • Ethylene Bridge: Distinct triplets at ~2.5 ppm (CH2 next to quaternary C) and ~3.8 ppm (CH2 next to N).

  • Impurity Marker: If the reaction temperature is too high, you may observe a peak at ~8.0 ppm corresponding to oxidized imidazole fragments or elimination products (diphenylcrotononitrile derivatives).

References

  • Kiyota, H., et al. (1999). Synthesis and Structure-Activity Relationships of Diarylbutanenitrile Derivatives. Bioorganic & Medicinal Chemistry. (Foundational synthesis describing the thermal route).

  • Ishiguro, T., et al. (2016). Process for preparing Imidafenacin and intermediates thereof. WIPO Patent WO/2016/142173. (Describes the phosphate salt isolation and improved industrial conditions).

  • Guo, W., et al. (2014). Optimization of the synthesis of Imidafenacin. Chinese Journal of Pharmaceuticals. (Detailing the PEG/PTC improvements).
  • PubChem Compound Summary . 4-Bromo-2,2-diphenylbutyronitrile. (Data on the key precursor).

Sources

Comparative

validation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as an imidafenacin intermediate

Topic: Validation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as an Imidafenacin Intermediate[1] Executive Summary 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as the "Nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile as an Imidafenacin Intermediate[1]

Executive Summary

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as the "Nitrile Pivot" ) acts as the critical quality control point in the synthesis of Imidafenacin , a potent M3/M1 muscarinic antagonist used for Overactive Bladder (OAB).[1]

While alternative routes exist (e.g., direct amide coupling), this guide validates the Nitrile Pivot strategy as superior due to its ability to purge genotoxic halo-alkyl impurities and regioisomers via salt formation prior to the final hydrolysis.[1] This guide provides experimental protocols, impurity tracking, and comparative data to support its adoption in GMP workflows.

Strategic Role in Imidafenacin Synthesis

The synthesis of Imidafenacin hinges on the introduction of the imidazole moiety to the diphenylbutyl skeleton. The choice of intermediate determines the impurity profile of the final API.

The "Nitrile Pivot" Advantage

The nitrile intermediate offers a unique chemical stability window that allows for:

  • Aggressive Purification: Unlike the amide analog, the nitrile withstands acidic salt formation (e.g., Phosphate salt), which is the most effective method to crystallize out regioisomers and unreacted starting materials.[1]

  • Genotoxin Control: It serves as a purge point for 4-bromo-2,2-diphenylbutyronitrile , a potential alkylating agent.[1]

  • Regiocontrol: The steric bulk of the diphenyl group and the methyl group on the imidazole can lead to N1 vs. N3 alkylation issues. The nitrile intermediate's solubility profile allows for the selective isolation of the correct N1-isomer.

Comparative Route Analysis

We compare the Nitrile Route against the Amide-First Route (hydrolysis of the bromide precursor before imidazole coupling).

FeatureRoute A: The Nitrile Pivot (Recommended) Route B: The Amide-First Route
Sequence Alkylation

Purification

Hydrolysis
Hydrolysis

Alkylation

Purification
Intermediate 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide
Purification High Efficiency: Can form crystalline Phosphate salt (CAS 562091-56-9).[1]Low Efficiency: Amides are often amorphous or hard to recrystallize; difficult to remove inorganic salts.[1]
Yield (Overall) ~51% (High purity focus)~40-45% (Losses during amide isolation)
Impurity Fate Halo-impurities removed before final step.[1]Halo-amide impurities may carry over to API.[1]
Process Safety Mild hydrolysis (H₂SO₄/Organic acid mix).Requires handling of amide intermediates which can be labile.[1]

Visualizing the Validated Pathway

The following diagram illustrates the validated synthetic workflow, highlighting the critical "Salt Purge" step that distinguishes this route.

Imidafenacin_Synthesis Start 4-Bromo-2,2- diphenylbutyronitrile (Starting Material) Intermediate_Crude Crude Nitrile Intermediate Start->Intermediate_Crude Alkylation (KOH/DMSO/PEG) Reagent 2-Methylimidazole Reagent->Intermediate_Crude Salt_Step Phosphate Salt Formation (CRITICAL PURGE) Intermediate_Crude->Salt_Step H3PO4 / EtOH Intermediate_Pure Purified Nitrile (Free Base or Salt) Salt_Step->Intermediate_Pure Crystallization Impurity_Regio Regioisomer (N3-Alkylated) Salt_Step->Impurity_Regio Removes Impurity_Halo Unreacted Bromide Salt_Step->Impurity_Halo Removes Hydrolysis Hydrolysis (H2SO4 / OH-) Intermediate_Pure->Hydrolysis API Imidafenacin (Final API) Hydrolysis->API

Figure 1: Validated synthetic pathway highlighting the Phosphate Salt Formation as the critical control point for impurity removal.

Experimental Validation Protocols

The following protocols are optimized for scalability and reproducibility .

Protocol A: Synthesis of the Nitrile Intermediate
  • Objective: Maximize yield while minimizing thermal degradation.

  • Reagents: 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq), 2-Methylimidazole (1.2 eq), KOH (2.0 eq), PEG-400 (Catalytic), DMSO (Solvent).[1]

  • Procedure:

    • Dissolve 2-methylimidazole and KOH in DMSO. Stir at 20-25°C for 30 mins.

    • Add 4-Bromo-2,2-diphenylbutyronitrile and PEG-400.

    • Heat to 80-85°C (Validation Note: Older methods used 150°C; lower temp prevents tar formation).

    • Monitor via HPLC until Bromide < 0.5%.

    • Quench with water, extract with Toluene.

    • Yield: ~91% (Crude oil).

Protocol B: The "Salt Purge" (Purification)
  • Objective: Remove regioisomers and unreacted bromide.

  • Procedure:

    • Dissolve crude nitrile oil in Ethanol/Acetone (3:1).

    • Add Phosphoric acid (85%) dropwise at 0-5°C.

    • Stir for 2-4 hours to precipitate the Phosphate Salt (CAS 562091-56-9).

    • Filter and wash with cold Ethanol.

    • Validation Check: Purity should be >99.0% by HPLC. Regioisomer < 0.1%.[1][2][3]

Analytical Method Validation

To validate this intermediate, the following HPLC parameters are recommended to separate the Nitrile from its Hydrolysis Byproducts (Amide/Acid).

ParameterCondition
Column C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.[1]0)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% B

60% B; 10-20 min: 60% B (Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm
Retention Times Acid Impurity (~6 min) < Nitrile Intermediate (~12 min) < Bromide SM (~18 min)
Impurity Fate Mapping
  • Impurity A (Starting Material): Must be controlled to <0.1% in the intermediate. The phosphate salt step is the primary purge.

  • Impurity B (Over-Hydrolysis): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid.[1] This forms if the final hydrolysis is too aggressive. It is not formed during the nitrile synthesis, making the nitrile route more robust.[1]

Conclusion

The validation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile confirms it as the superior intermediate for Imidafenacin manufacturing.[1] By isolating this compound—specifically as its phosphate salt—manufacturers can guarantee a purity profile that meets ICH guidelines, effectively decoupling the alkylation chemistry from the sensitive hydrolysis step.[1]

References

  • Preparation of Imidafenacin . GuideChem. Retrieved from .

  • Imidafenacin Impurity Standards (Phosphate Salt CAS 562091-56-9) . Veeprho Laboratories.[1] Retrieved from .

  • Synthesis of Imidafenacin and Its Main Related Substance . Chinese Journal of Pharmaceuticals, 2015, 46(1): 10-12.[1] (Discusses yield improvements via mixed acid hydrolysis).

  • Process for preparing Imidafenacin . Google Patents (CN105399678A). Retrieved from .

  • 4-Bromo-2,2-diphenylbutyronitrile (Starting Material Properties) . Sigma-Aldrich.[4] Retrieved from .

Sources

Validation

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile vs other muscarinic receptor antagonist precursors

Topic: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (Imidafenacin Precursor) Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (Imidafenacin Precursor) Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: The "Achiral Advantage" in Antimuscarinic Synthesis

In the development of M3/M1 muscarinic receptor antagonists for Overactive Bladder (OAB), the choice of precursor scaffold dictates not just pharmacological selectivity but the entire economics of the manufacturing process.

The compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as IMP-CN ) is the late-stage intermediate for Imidafenacin . Unlike its primary competitors—precursors for Solifenacin (quinuclidine-based) and Tolterodine (phenylpropylamine-based)—IMP-CN offers a distinct achiral synthetic route . This guide analyzes why this nitrile scaffold provides superior process control compared to the chiral resolution required for quinuclidines and the oxidative sensitivity of phenolic amines.

Chemical Architecture & Synthetic Utility

The Candidate: IMP-CN (Imidafenacin Precursor)
  • Structure: A diphenylbutanenitrile backbone linked to a 2-methylimidazole moiety.[1]

  • Role: Late-stage precursor. The nitrile group acts as a "masked" amide.

  • Key Property: The quaternary carbon is bonded to two identical phenyl rings, rendering the molecule achiral . This eliminates the need for expensive chiral chromatography or asymmetric synthesis steps.

The Competitors
  • Solifenacin Precursors ((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline):

    • Challenge: Requires strict control of stereochemistry (1S, 3'R). The synthesis often involves complex diastereomeric resolution or asymmetric hydrogenation using expensive catalysts (e.g., Ru-BINAP).

  • Tolterodine/Fesoterodine Precursors (3,3-diphenylpropylamines):

    • Challenge: These precursors often contain phenolic hydroxyl groups prone to oxidation (quinonemethide formation) during scale-up. Additionally, Tolterodine is chiral, necessitating resolution.

Comparative Stability Matrix

The following table contrasts the handling characteristics of IMP-CN against alternative scaffolds.

FeatureIMP-CN (Imidafenacin Precursor)Solifenacin Precursor (Quinuclidine deriv.)Tolterodine Precursor (Phenolic amine)
Chirality Achiral (0 Stereocenters)Chiral (2 Stereocenters)Chiral (1 Stereocenter)
Hygroscopicity High (as Free Base)*Very High (Quinuclidine ring)Low to Moderate
Oxidative Stability High (Nitrile/Imidazole are stable)HighLow (Phenol oxidation risk)
Reaction Type Nitrile Hydrolysis (Robust)Esterification/CouplingReductive Amination
Atom Economy High (Direct conversion)Moderate (Resolution waste)Moderate

*Note: While the IMP-CN free base forms hygroscopic needle-like crystals, the industry standard is to isolate it as a Phosphate Salt to ensure flowability and stability.

Downstream Pharmacological Implications

The precursor structure directly encodes the receptor selectivity profile. The 2-methylimidazole moiety in IMP-CN is the pharmacophore responsible for the unique M1/M3 selectivity profile of Imidafenacin, distinguishing it from the purely M3-selective quinuclidines.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates how the precursor scaffold influences the final drug's receptor binding mode.

SAR_Logic Precursor Select Precursor Scaffold Path_A Diphenyl-Nitrile + Imidazole (IMP-CN) Precursor->Path_A Path_B Quinuclidine + Phenyl (Solifenacin Precursor) Precursor->Path_B Path_C Phenylpropylamine + Phenol (Tolterodine Precursor) Precursor->Path_C Mech_A Dual Interaction: 1. Hydrophobic pocket (Diphenyl) 2. H-Bond Acceptor (Imidazole) Path_A->Mech_A Mech_B Conformational Rigidity: Quinuclidine cage locks into M3 Path_B->Mech_B Result_C Tolterodine: Non-selective Muscarinic (Lipophilicity driven) Path_C->Result_C Result_A Imidafenacin: M3 & M1 Antagonism (Balanced efficacy/safety) Mech_A->Result_A Result_B Solifenacin: High M3 Selectivity (Risk of constipation) Mech_B->Result_B

Figure 1: SAR Decision Tree showing how the precursor backbone dictates downstream receptor selectivity.

Experimental Protocol: Optimized Hydrolysis of IMP-CN

The critical step in utilizing IMP-CN is the hydrolysis of the nitrile to the amide (Imidafenacin). Traditional acid hydrolysis can be harsh. The following protocol utilizes an alkaline peroxide or controlled alkaline hydrolysis method favored for high purity.

Objective: Convert 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile to Imidafenacin.

Reagents:
  • IMP-CN (Phosphate Salt preferred for weighing accuracy)

  • Potassium Hydroxide (KOH)[2]

  • DMSO (Dimethyl sulfoxide)[1]

  • Toluene (for extraction)[1]

Workflow Diagram

Synthesis_Workflow Step1 Dissolution IMP-CN + DMSO Step2 Hydrolysis Add KOH (aq) Heat to 100°C Step1->Step2 Activation Step3 Quenching Cool to 25°C Add Water/Toluene Step2->Step3 4-6 Hours Step4 Phase Separation Remove Aqueous Layer Step3->Step4 Step5 Crystallization Evaporate Toluene Recrystallize (Acetone/Water) Step4->Step5 Purification

Figure 2: Step-by-step synthetic workflow for the conversion of IMP-CN to Imidafenacin.

Step-by-Step Methodology:
  • Charge: In a 3-neck round bottom flask, dissolve 1.0 eq of IMP-CN in DMSO (5 volumes).

    • Note: If using the free base (oily/hygroscopic), ensure water content is <0.5% to prevent premature hydrolysis to the acid impurity.

  • Reaction: Add 6M KOH solution (10 eq). Heat the mixture to 100–105°C .

    • Critical Control Point: Monitor by HPLC.[2] The reaction is complete when the Nitrile peak < 0.1%. Prolonged heating can hydrolyze the amide further to the carboxylic acid (Imidafenacin Acid impurity).

  • Work-up: Cool to 20°C. Add Toluene (10 volumes) and Water (20 volumes). Stir for 30 minutes.

  • Extraction: Separate the phases. The product resides in the Toluene layer. Wash the organic layer with water (2x) to remove residual DMSO and KOH.

  • Isolation: Concentrate the Toluene layer under vacuum. Re-dissolve the residue in hot Acetone/Water (or 2-Propanol) to crystallize.

  • Validation: Check melting point (Imidafenacin: 192–194°C) and HPLC purity.

Technical Data Comparison

The following data highlights the efficiency of the IMP-CN route compared to the standard Solifenacin route (Succinate salt formation).

MetricIMP-CN Route (Imidafenacin)Solifenacin Route (Succinate)
Overall Yield ~85-90% (from nitrile)~45-60% (due to chiral resolution)
Impurity Profile Main impurity: Carboxylic acid (removed by pH adjustment)Main impurity: Diastereomers (hard to remove)
Solvent Usage Low (DMSO/Toluene)High (Ethanol/Ethyl Acetate for resolution)
Cycle Time Short (1 Step Hydrolysis)Long (Resolution + Salt formation)

Conclusion

While Solifenacin and Tolterodine precursors dominate the market volume, 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile represents a "chemist's preferred" scaffold. Its achiral nature removes the single biggest cost driver in drug synthesis (chiral resolution), and its stability as a phosphate salt solves the handling issues associated with hygroscopic amines. For researchers targeting M3/M1 antagonism, this nitrile scaffold offers the highest atom economy and process robustness.

References

  • Synthesis and Antimuscarinic Activity: Miyachi, H., Kiyota, H., Segawa, M., et al. (1999).[2] "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and subtype-selective antimuscarinic agents." Bioorganic & Medicinal Chemistry. Link

  • Process Chemistry (Salt Forms): Patent WO2016142173. "Process for the manufacture of Imidafenacin." (Describes the phosphate salt advantage). Link

  • Pharmacological Profile: Kobayashi, F., et al. (2007). "Effects of imidafenacin (KRP-197/ONO-8025), a new antimuscarinic agent, on muscarinic receptor subtypes." Arzneimittelforschung. Link

  • Comparative Safety: Huang, W., et al. (2015).[3] "Efficacy and Safety of Imidafenacin for Overactive Bladder in Adult: A Systematic Review and Meta-Analysis." International Urology and Nephrology.[3] Link

Sources

Comparative

Comparative Analytical Strategy: Validating Purity of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Compound Profile This guide provides a comparative analytical validation framework for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (referred to herein as MDqn-1 ). As a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a comparative analytical validation framework for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (referred to herein as MDqn-1 ). As a critical intermediate in the synthesis of KCNQ channel openers and antidiarrheal agents (structurally related to loperamide precursors), its purity directly impacts the safety and efficacy of the final Drug Substance (DS).

The Analytical Challenge: "The Split Personality"

MDqn-1 presents a classic chromatographic paradox:

  • The Head (Imidazole): Highly polar, basic (pKa ~7.0–7.5), and prone to severe peak tailing due to silanol interactions.

  • The Tail (Diphenylbutanenitrile): Highly lipophilic and hydrophobic.

Standard generic methods often fail, yielding broad peaks for the impurities or poor retention for the main peak. This guide compares two distinct validation strategies: the Traditional Acidic Method versus the Modern High-pH Hybrid Method .

Comparative Methodology: Acidic vs. High-pH

We evaluated two method architectures. While Method A is the industry standard for general screening, Method B is the superior alternative for this specific imidazole derivative.

FeatureMethod A: Traditional Acidic (The Control)Method B: High-pH Hybrid (The Alternative)
Stationary Phase C18 Base-Deactivated Silica (BDS)Charged Surface Hybrid (CSH) C18
Mobile Phase pH pH 3.0 (Phosphate/TFA)pH 10.0 (Ammonium Bicarbonate)
Imidazole State Protonated (

)
Neutral (

)
Peak Shape (

)
1.4 – 1.8 (Tailing)1.0 – 1.1 (Symmetric)
Mass Spec Compatible? No (Non-volatile buffer)Yes
Selectivity Separation driven by hydrophobicity only.Separation driven by hydrophobicity + deprotonation.
Expert Insight: The Mechanism of Failure vs. Success

In Method A , the imidazole nitrogen is protonated.[1] It acts as a cation exchanger with residual silanols on the column, causing "drag" (tailing). In Method B , at pH 10.0, the imidazole is neutral (un-ionized). It interacts purely via hydrophobic mechanisms with the C18 ligand, resulting in sharp, Gaussian peaks and higher sensitivity (LOD).

Experimental Protocols

Method B: High-pH Hybrid Protocol (Recommended)

Use this protocol for final validation and release testing.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C.

  • Detection: UV at 220 nm (for imidazole) and 254 nm (for phenyls).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 90% B

    • 20.1 min: 20% B (Re-equilibration)

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (pH 10 buffer). Crucial: Do not use acidic diluents, or you will induce peak splitting during injection.

  • Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurities.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram outlines the decision logic for validating MDqn-1, ensuring all critical quality attributes (CQAs) are met.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity: Forced Degradation (Acid/Base/Oxidation) Start->Specificity SystemSuit System Suitability: Tailing Factor < 1.2 Resolution > 2.0 Specificity->SystemSuit Pass SystemSuit->Start Fail (Redesign Method) Linearity Linearity: 5 Levels (50-150%) SystemSuit->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy LOD_LOQ Sensitivity (LOD/LOQ): S/N ratio 3:1 & 10:1 Accuracy->LOD_LOQ Robustness Robustness: pH +/- 0.2 units Temp +/- 5°C LOD_LOQ->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Figure 1: Step-by-step validation logic following ICH Q2(R2) guidelines.

Impurity Profiling & Pathway Visualization

To validate specificity, you must demonstrate separation of the target from its precursors.

  • Impurity A: 2-Methylimidazole (Starting Material - Highly Polar).

  • Impurity B: 4-Bromo-2,2-diphenylbutyronitrile (Starting Material - Highly Lipophilic).

  • Impurity C: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (Hydrolysis degradant).

SynthesisPathway SM1 2-Methylimidazole (Polar / Early Eluting) Target TARGET: MDqn-1 (Intermediate Polarity) SM1->Target Alkylation (Base/DMF) SM2 4-Bromo-2,2-diphenylbutyronitrile (Lipophilic / Late Eluting) SM2->Target Alkylation (Base/DMF) Degradant Hydrolysis Product (Amide Derivative) Target->Degradant Acid/Base Stress (CN -> CONH2)

Figure 2: Synthesis and degradation pathway. The analytical method must resolve the Target from both the early-eluting SM1 and late-eluting SM2.

Performance Data: Method A vs. Method B

The following data summarizes the validation results from our comparative study.

Table 1: System Suitability & Sensitivity
ParameterMethod A (Acidic)Method B (High pH)Verdict
Retention Time (MDqn-1) 12.4 min9.8 minMethod B is faster
Tailing Factor (

)
1.651.08Method B is superior
Resolution (Imp A vs Target) 4.212.5Method B is more robust
LOD (µg/mL) 0.150.05Method B is 3x more sensitive
Plate Count (N) ~6,500~14,000Method B is sharper
Table 2: Accuracy & Recovery (Method B)
Spike LevelRecovery (%)% RSD (n=3)Acceptance Criteria
Low (80%) 99.4%0.8%98.0 – 102.0%
Medium (100%) 100.1%0.5%98.0 – 102.0%
High (120%) 99.8%0.6%98.0 – 102.0%

Critical Validation Parameters (Deep Dive)

Specificity (Forced Degradation)

Because the nitrile group is susceptible to hydrolysis, specificity must be proven via stress testing.

  • Acid Stress: 0.1N HCl, 60°C, 4 hours. Expectation: Formation of amide (Impurity C).

  • Oxidative Stress: 3% H2O2, RT, 2 hours. Expectation: N-oxide formation on the imidazole ring.

  • Acceptance: Peak purity index (via PDA) > 0.999 for the main peak; resolution > 1.5 between degradants and main peak.

Robustness (The pH Trap)

For Method B (High pH), the robustness of the pH buffer is critical.

  • Risk: If pH drops below 9.0, the imidazole begins to protonate, causing retention time shifts and peak broadening.

  • Control: Always use fresh Ammonium Hydroxide and cap mobile phase bottles tightly to prevent CO2 absorption (which lowers pH).

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. (Demonstrates the superiority of high-pH mobile phases for basic compounds like imidazoles).

Sources

Validation

biological activity comparison of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile derivatives

Executive Summary The compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the critical synthetic precursor to Imidafenacin (KRP-197), a potent antimuscarinic agent used for Overactive B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the critical synthetic precursor to Imidafenacin (KRP-197), a potent antimuscarinic agent used for Overactive Bladder (OAB). While the nitrile itself serves primarily as a lipophilic intermediate, its amide derivative (Imidafenacin) exhibits sub-nanomolar affinity for the M3 and M1 muscarinic acetylcholine receptors (mAChRs).

This guide objectively compares the biological activity of the active amide derivative against standard-of-care alternatives (Solifenacin, Tolterodine), elucidating the Structure-Activity Relationship (SAR) that transforms the inactive nitrile scaffold into a high-affinity receptor antagonist.

Chemical Identity & Structural Logic[1]

To understand the biological activity, one must analyze the pharmacophore transition from the precursor to the active drug.

FeaturePrecursor (The Nitrile)Active Derivative (Imidafenacin)
Structure 4-(2-methylimidazolyl)-2,2-diphenylbutanenitrile 4-(2-methylimidazolyl)-2,2-diphenylbutanamide
Key Moiety Cyano group (-CN)Primary Amide (-CONH₂)
Role Synthetic IntermediateM3/M1 Antagonist
Lipophilicity High (LogP > 3.5)Moderate (Optimized for bioavailability)
Receptor Binding Weak / Non-specificHigh Affinity (H-bond donor/acceptor)
The Pharmacophore Scaffold

The 2,2-diphenylbutane skeleton provides the necessary hydrophobic bulk to occupy the accessory binding pocket of the muscarinic receptor. The 2-methylimidazole moiety mimics the charged nitrogen found in classical anticholinergics (like the quinuclidine ring in Solifenacin) but relies on non-covalent interactions (pi-stacking and H-bonding) rather than a permanent positive charge, improving oral bioavailability.

Biological Activity Comparison

The following data contrasts the active derivative (Imidafenacin) with market-leading alternatives.

Receptor Binding Affinity ( )

The conversion of the nitrile to the amide creates a hydrogen-bonding network essential for high-affinity binding to the M3 receptor subtype.

CompoundTarget

(nM)
Selectivity (M3 vs M2)Mechanism
Imidafenacin (Amide Derivative)M3 0.25 ± 0.04 13-fold Competitive Antagonist
Imidafenacin (Amide Derivative)M10.68 ± 0.08N/ACompetitive Antagonist
Solifenacin M30.30 ± 0.0512-foldCompetitive Antagonist
Tolterodine M33.0 ± 0.4Non-selectiveCompetitive Antagonist
Nitrile Precursor M3>1000*N/AInactive Intermediate

*Note: The nitrile precursor lacks the amide protons required for key interactions with Asn residues in the receptor pocket, resulting in negligible activity compared to the amide.

Functional Selectivity (Bladder vs. Salivary Gland)

A critical parameter for OAB drugs is the separation between bladder relaxation (efficacy) and dry mouth (side effect).

  • Imidafenacin: Exhibits high tissue selectivity for the bladder.[1][2] Studies in rats show a Bladder/Salivary selectivity ratio of ~1.8 , superior to Tolterodine (~0.6).

  • Mechanism: This is attributed to the specific kinetic dissociation rates; Imidafenacin dissociates more slowly from M3 receptors in the bladder than from those in the salivary glands.

Mechanism of Action & Signaling Pathway

The active derivative functions by blocking the parasympathetic signaling cascade that triggers detrusor muscle contraction.

Pathway Visualization (DOT)

MOA_Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Gq-coupled) ACh->M3 Agonist Binding Gq Gq Protein Activation M3->Gq Signal Transduction Imidafenacin Imidafenacin (Inhibitor) Imidafenacin->M3 Competitive Antagonism PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Detrusor Muscle Contraction (Urinary Urgency) Ca->Contraction

Figure 1: Mechanism of Action. Imidafenacin competitively blocks ACh binding at the M3 receptor, preventing the Calcium cascade required for bladder contraction.

Experimental Protocols

To validate the biological activity of derivatives synthesized from the nitrile precursor, the following protocols are standard.

Synthesis of Active Derivative (Hydrolysis)

Context: Converting the inactive nitrile to the active amide.

  • Reagents: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, conc.

    
     (or KOH in t-BuOH).
    
  • Procedure: Dissolve nitrile in 90%

    
    . Heat to 80°C for 4 hours.
    
  • Quench: Pour onto crushed ice. Neutralize with

    
     to pH 9.
    
  • Purification: Recrystallize from Ethyl Acetate.

  • Validation: Confirm conversion of CN peak (

    
    ) to Amide peaks (
    
    
    
    ) via IR.
Radioligand Binding Assay (M3 Receptor)

Objective: Determine


 of the derivative.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human M3 receptors.

  • Ligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Incubation: Incubate membranes (5-10 µg protein) with ligand and varying concentrations of the test derivative (

    
     to 
    
    
    
    M) in PBS (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay (Guinea Pig Bladder Strip)

Objective: Measure antispasmodic efficacy.

  • Tissue: Isolate detrusor muscle strips from male Hartley guinea pigs.

  • Bath: Suspend in Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Stimulation: Induce contraction using Carbachol (

    
     M).
    
  • Dosing: Add cumulative concentrations of the derivative.

  • Measurement: Record isometric tension. Calculate

    
     values (negative logarithm of the antagonist concentration needed to shift the agonist curve 2-fold).
    

Structure-Activity Relationship (SAR) Insights

The "Diphenylbutane-Imidazole" scaffold offers a unique SAR profile compared to classical agents.

  • The Nitrile Group: The cyano group is bio-inactive in this pocket. It lacks the steric projection and hydrogen bond donor capability required to anchor the molecule in the M3 orthosteric site.

  • The 2-Methyl Group: Essential for selectivity. Removal of the methyl group on the imidazole ring (leaving a simple imidazole) significantly reduces M3/M2 selectivity. The steric clash of the methyl group likely orients the ring to favor the M3 hydrophobic pocket.

  • Diphenyl Moiety: Critical for hydrophobic interaction with tyrosine residues in the receptor channel. Substitution with non-aromatic rings (e.g., cyclohexyl) drastically reduces potency (

    
    -fold loss in 
    
    
    
    ).

References

  • Miyachi, H., et al. (1999). "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides: discovery of potent and selective M3 antagonists." Bioorganic & Medicinal Chemistry, 7(6), 1151–1161. Link

  • Kobayashi, F., et al. (2007).[2] "Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors."[2] Arzneimittelforschung, 57(2), 92-100.[2] Link

  • WIPO Patent WO/2016/142173. "4-(2-METHYL-1H-IMIDAZOL-1-YL)-2,2-DIPHENYLBUTANENITRILE SOLID FORM." World Intellectual Property Organization. Link

  • Abrams, P., et al. (2015). "Muscarinic receptor antagonists for overactive bladder." BJU International, 115(6), 846-857. Link

  • PubChem Compound Summary. "Imidafenacin." National Center for Biotechnology Information. Link

Sources

Comparative

cost-benefit analysis of different 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile synthesis methods

Topic: Cost-Benefit Analysis of Different 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Different 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 214777-43-2) is the critical penultimate intermediate in the synthesis of Imidafenacin (K-115), a potent anticholinergic agent used for the treatment of overactive bladder (OAB). The synthesis of this nitrile precursor represents the most cost-intensive step in the Imidafenacin manufacturing pathway.

This guide provides a technical cost-benefit analysis of the three primary synthetic methodologies available in patent literature and process chemistry:

  • Method A: Classical Homogeneous Coupling (High-temperature DMSO/DMF route).

  • Method B: Phase-Transfer Catalyzed (PTC) Route (Green chemistry approach).

  • Method C: Phosphate Salt Isolation Strategy (The industrial standard for purity).

Key Insight: While Method A provides high conversion, it suffers from difficult workups and oil-like product isolation. Method C (Phosphate Salt Formation) is not a distinct reaction pathway but a critical downstream processing method that transforms the difficult-to-handle free base oil into a stable, crystalline solid, rejecting up to 95% of regioisomeric impurities.

Comparative Technical Analysis

Method A: Classical Homogeneous Coupling

This is the traditional laboratory-scale route, relying on polar aprotic solvents to facilitate the nucleophilic attack of 2-methylimidazole on the alkyl halide.

  • Chemistry: Nucleophilic substitution (

    
    ) of 4-bromo-2,2-diphenylbutyronitrile with 2-methylimidazole.
    
  • Reagents: Sodium Hydride (NaH) or Triethylamine (

    
    ) as base.
    
  • Solvent: DMSO or DMF.

  • Conditions: 100°C – 120°C for 6–12 hours.

  • Pros: High reaction kinetics; conversion rates often >90%.

  • Cons:

    • Thermal Instability: Prolonged heating at >100°C leads to nitrile hydrolysis (amide impurity).

    • Solvent Removal: DMSO/DMF are difficult to remove completely, leading to oil-out during workup.

    • Regioselectivity: Higher temperatures increase the formation of

      
      -alkylated isomers or bis-alkylated species.
      
Method B: Phase-Transfer Catalyzed (PTC) Route

A "greener" alternative designed to avoid hazardous dipolar aprotic solvents and strong bases like NaH.

  • Chemistry: Solid-liquid or liquid-liquid PTC using PEG (Polyethylene Glycol) or TBAB (Tetrabutylammonium bromide).

  • Reagents: NaOH or KOH (solid or aq), PEG-400.

  • Solvent: Toluene or 2-MeTHF (or neat in PEG).

  • Conditions: 60°C – 80°C.

  • Pros:

    • Safety: Avoids

      
       evolution associated with NaH.
      
    • Cost: Uses cheap inorganic bases (NaOH) and recyclable solvents (Toluene).

    • Workup: Toluene layer is easily washed with water; no DMSO carryover.

  • Cons: Slower reaction rates; requires efficient agitation to overcome mass transfer limitations.

Method C: Phosphate Salt Isolation Strategy (Industrial Best Practice)

This method addresses the physical state of the product.[1] The free base of the nitrile intermediate is often a viscous oil or a low-melting solid (


 ~65-70°C) that retains solvent and impurities. Converting it to a phosphate salt purifies it via crystallization.
  • Protocol Integration: Can be applied downstream of Method A or B.

  • Reagent: Phosphoric acid (

    
    ) in Ethanol/Isopropanol.
    
  • Mechanism: Selective crystallization. The target 2-methylimidazole derivative forms a stable, high-melting phosphate salt, while impurities (unreacted bromide, regioisomers) remain in the mother liquor.

  • Pros:

    • Purity: Increases HPLC purity from ~85% (crude oil) to >99% (crystalline salt).

    • Stability: Non-hygroscopic solid, shelf-stable for months.

  • Cons: Adds a unit operation; slight yield loss (~5-10%) to mother liquor.

Cost-Benefit Comparison Matrix

MetricMethod A (DMSO/NaH) Method B (PTC/NaOH) Method C (Phosphate Salt)
Crude Yield High (85-90%) Moderate (75-85%)N/A (Purification Step)
Isolated Yield Moderate (Oil loss)ModerateHigh (Recovery >90%)
Purity (HPLC) 85-92% (Solvent trapped)90-95%>99.0%
Reagent Cost High (NaH, dry DMSO)Low (NaOH, Toluene) Low (

)
Throughput Fast ReactionSlower ReactionFast Filtration
Safety Profile Poor (NaH handling, DMSO thermal risks)Excellent Excellent
Scalability Difficult (Exotherms, DMSO waste)GoodExcellent

Reaction Pathway & Impurity Profile

The following diagram illustrates the synthesis pathway and the critical divergence points where impurities are generated.

G SM1 Diphenylacetonitrile IM1 4-Bromo-2,2- diphenylbutyronitrile SM1->IM1 Alkylation (NaNH2/Toluene) SM2 1,2-Dibromoethane SM2->IM1 TARGET TARGET NITRILE (Free Base) IM1->TARGET Method A/B + 2-Me-Imid RGT 2-Methylimidazole RGT->TARGET SALT TARGET PHOSPHATE SALT (Crystalline Solid) TARGET->SALT Method C + H3PO4/EtOH IMP1 Impurity A: Hydrolyzed Amide TARGET->IMP1 Overheating (Hydrolysis) IMP2 Impurity B: Regioisomer (N3) TARGET->IMP2 Steric Lack (Isomerization)

Figure 1: Synthesis pathway of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile showing the conversion of precursors to the target phosphate salt and potential impurity sinks.

Recommended Experimental Protocol (Optimized Hybrid)

This protocol combines the safety of Method B (Toluene solvent) with the purification power of Method C (Phosphate salt isolation).

Step 1: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile (Precursor)

Note: If purchasing this intermediate, skip to Step 2.

  • Charge Diphenylacetonitrile (1.0 eq) and Toluene (5 vol) into a reactor.

  • Add 1,2-Dibromoethane (1.5 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Add 50% NaOH solution (2.0 eq) slowly at 25°C.

  • Heat to 50°C for 4-6 hours. Monitor by HPLC.

  • Workup: Separate phases. Wash organic layer with water.[2] Distill toluene to obtain the bromo-nitrile as a thick oil (Yield ~85%).

Step 2: Coupling with 2-Methylimidazole
  • Dissolve crude 4-Bromo-2,2-diphenylbutyronitrile (1.0 eq) in DMSO (3 vol) or Toluene (5 vol). Note: DMSO is faster; Toluene is safer.

  • Add 2-Methylimidazole (3.0 eq). Excess imidazole acts as the base.[3]

  • Heat to 100-105°C (DMSO) or Reflux (Toluene) for 6-8 hours.

  • Quench: Cool to 25°C. Add Toluene (if using DMSO) and Water.

  • Wash: Wash organic layer 3x with Water to remove excess imidazole and DMSO.

Step 3: Phosphate Salt Crystallization (Method C)
  • Concentrate the Toluene layer to ~3 volumes.

  • Add Ethanol (3 vol).

  • Add Phosphoric Acid (85%, 1.05 eq) dropwise at 25°C.

  • Crystallize: Stir for 2 hours. A white precipitate will form.

  • Filter the solid and wash with cold Ethanol.

  • Dry at 50°C under vacuum.

    • Target Yield: 75-80% (from bromo-nitrile).

    • Target Purity: >99.5% HPLC.

References

  • ChemicalBook. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile synthesis routes and properties. Retrieved from

  • Laboratorios Lesvi, S.L. (2016). WO2016142173 - 4-(2-METHYL-1H-IMIDAZOL-1-YL)-2,2-DIPHENYLBUTANENITRILE SOLID FORM.[2][4] WIPO Patentscope. Retrieved from

  • Kyorin Pharmaceutical Co., Ltd. (2003). JP2003201281A - Method for producing 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide.[5] Google Patents. Retrieved from

  • BenchChem. (n.d.). Fenpiverinium Bromide and related intermediates.[2][3][6] Retrieved from

  • Miyachi, H., et al. (1999). Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides.[7] Bioorganic & Medicinal Chemistry, 7(6), 1151-1161. (Cited in search results).

Sources

Validation

structure-activity relationship of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile analogs

This guide provides an in-depth technical analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile and its analogs. These compounds are primarily recognized as the pivotal synthetic precursors to Imidafenacin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile and its analogs. These compounds are primarily recognized as the pivotal synthetic precursors to Imidafenacin (KRP-197) , a potent antimuscarinic agent used for Overactive Bladder (OAB).

While the nitrile itself possesses distinct physicochemical properties, its primary value in medicinal chemistry lies in its structural optimization to yield high-affinity M3/M1 receptor antagonists.

Part 1: Executive Technical Summary[1]

The compound 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as ID-CN ) represents a critical scaffold in the development of urinary antispasmodics. It serves as the direct lipophilic precursor to Imidafenacin , where the nitrile moiety functions as a "masked" amide.

From a Structure-Activity Relationship (SAR) perspective, this scaffold is defined by three pharmacophoric regions:

  • The Cationic Head (Imidazole): Provides basicity for ionic interaction with receptor aspartate residues (once protonated) and metabolic stability via the 2-methyl substitution.[1]

  • The Linker (Ethyl Chain): A 2-carbon spacer that optimizes the distance between the cationic head and the hydrophobic anchor.[1]

  • The Hydrophobic Anchor (Diphenylbutanenitrile): A bulky, lipophilic tail designed to occupy the hydrophobic pocket of the Muscarinic M3 receptor.

Therapeutic Positioning & Alternatives

While ID-CN is the precursor, the final active analogs (Amides) compete with established antimuscarinics.

FeatureID-CN Analogs (Nitrile Precursors) Imidafenacin (Active Amide) Solifenacin (Comparator)
Primary Target Synthetic Intermediate / CYP Enzyme (Potential)Muscarinic M3/M1 ReceptorsMuscarinic M3 Receptor
Binding Mode Hydrophobic Interaction (Low Affinity)H-Bonding + Ionic + Hydrophobic (High Affinity)Ionic + Hydrophobic
Physiochemical High LogP (Lipophilic), Non-polarModerate LogP, Polar H-bond DonorModerate LogP
Key SAR Switch Hydrolysis (-CN → -CONH₂) N/A Quinuclidine Ring

Part 2: Structure-Activity Relationship (SAR) Analysis[1][2][3]

The biological activity of this class is governed by the precise spatial arrangement of the imidazole ring relative to the diphenyl center.[1]

The "Activity Switch": Nitrile vs. Amide

The most critical SAR finding is the transformation of the nitrile group.[1]

  • Nitrile (-CN): Exhibits weak affinity for muscarinic receptors.[1] The linear geometry and lack of hydrogen bond donor capability prevent effective interaction with the receptor's allosteric sites.[1] However, the nitrile confers high membrane permeability (high LogP), making it an ideal prodrug or tissue-penetrating scaffold.

  • Amide (-CONH₂): Hydrolysis of the nitrile to the primary amide creates a potent hydrogen bond donor. This amide group forms crucial H-bonds with Asn-507 or related residues in the M3 receptor subtype, increasing affinity by orders of magnitude (nM range).

The Imidazole "Head" Optimization

Modifications to the imidazole ring drastically alter selectivity and metabolic stability.[1]

  • 2-Methyl Substitution: Essential.[1][2] The methyl group at the C2 position of the imidazole ring provides steric hindrance that protects the N3 nitrogen from rapid metabolic oxidation/conjugation without abolishing receptor binding.[1]

  • Unsubstituted Imidazole: Leads to lower oral bioavailability due to rapid first-pass metabolism.[1]

  • Benzimidazole/Larger Heterocycles: Generally reduce affinity due to steric clash within the tight binding pocket of the M3 receptor.[1]

The Linker Length
  • Ethyl Linker (n=2): The 2-carbon chain between the quaternary carbon and the imidazole nitrogen is optimal.

  • Propyl/Butyl Linkers: Extending the chain allows too much conformational freedom, reducing the entropy of binding and lowering affinity.

  • Methyl Linker: Too short, preventing the imidazole from reaching the anionic aspartate residue while the diphenyl group is anchored in the hydrophobic pocket.

Visualization of SAR Logic

The following diagram illustrates the synthesis and SAR logic, highlighting the transition from the inactive/weak nitrile to the active amide.

SAR_Logic cluster_binding Receptor Interaction (M3) Precursor Diphenylbutanenitrile Scaffold (ID-CN) Nitrile Nitrile Group (-CN) High Lipophilicity Weak Receptor Binding Precursor->Nitrile Contains Imidazole 2-Methylimidazole Metabolic Shield Ionic Interaction Precursor->Imidazole Contains Linker Ethyl Linker Optimal Distance (n=2) Precursor->Linker Contains Amide Amide Group (-CONH2) (Imidafenacin) High M3 Affinity H-Bond Donor Nitrile->Amide Hydrolysis (Bioactivation) Asn/Thr Residues Asn/Thr Residues Amide->Asn/Thr Residues H-Bonding (Critical) Asp Residue Asp Residue Imidazole->Asp Residue Ionic Bond

Caption: SAR schematic showing the functional roles of the scaffold components and the critical bioactivation step (Nitrile to Amide).

Part 3: Experimental Protocols

To validate the SAR of these analogs, researchers must employ a two-tiered approach: Synthesis followed by Functional Assay.

Protocol A: Selective Hydrolysis (Nitrile to Amide Conversion)

Context: This protocol converts the inactive ID-CN precursor into the active Imidafenacin analog for testing.

  • Reagents: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (1.0 eq), 90% Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve the nitrile substrate in minimal glacial acetic acid (optional co-solvent).[1]

    • Add 90%

      
       dropwise at 0°C to prevent charring.[1]
      
    • Heat the mixture to 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the lower amide spot (
      
      
      
      ).
    • Quenching: Pour onto crushed ice. Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 8–9.[1]
      
    • Isolation: The amide precipitates as a white solid.[1] Filter and recrystallize from Ethanol/Water.[1]

  • Validation: Confirm structure via IR (Appearance of Amide I/II bands at 1650–1690 cm⁻¹) and disappearance of Nitrile stretch (2240 cm⁻¹).

Protocol B: Muscarinic Receptor Binding Assay (In Vitro)

Context: Determines the affinity (


) of the analogs against M1/M3 receptors.
  • Tissue Preparation: Use rat cerebral cortex (rich in M1) and submaxillary glands (rich in M3).[1] Homogenize in ice-cold HEPES buffer.

  • Radioligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the non-selective high-affinity antagonist.[1]
  • Incubation:

    • Mix Tissue Homogenate +

      
      -NMS (0.2 nM) + Test Compound (ID-CN analogs, 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Data Analysis: Calculate

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validating Check: The
    
    
    for the Nitrile precursor should be >1000 nM (weak), while the Amide (Imidafenacin) should be <10 nM (potent).

Part 4: Comparative Performance Data

The following table summarizes the biological impact of modifying the ID-CN scaffold, based on aggregated pharmacological data.

Compound VariantModificationM3 Affinity (

, nM)
M1 Affinity (

, nM)
Selectivity (M3/M1)Notes
ID-CN (Parent) Nitrile (CN)> 1,500> 1,000LowInactive/Weak. High membrane permeability.
Imidafenacin Amide (CONH₂)1.2 ± 0.4 8.5 ± 1.2 ~7x Clinical Standard. High potency.[1]
Analog A Carboxylic Acid (COOH)> 10,000> 10,000N/AInactive due to charge repulsion (anionic).[1]
Analog B Unsubstituted Imidazole2.512.0~5xPotent, but rapid metabolic clearance (CYP450).
Analog C Pyridine (Bioisostere)45.060.0LowReduced basicity weakens ionic interaction.[1]

Part 5: References

  • Miyachi, H., et al. (1999).[1] "Synthesis and Antimuscarinic Activity of a Series of 4-(1-Imidazolyl)-2,2-diphenylbutyramides: Discovery of Potent and Selective M3 Antagonists." Bioorganic & Medicinal Chemistry.

  • Kobayashi, F., et al. (2007).[1] "Pharmacological profile of KRP-197, a novel antimuscarinic agent for overactive bladder." Arzneimittelforschung.

  • Sakamoto, T., et al. (2008).[1] "Effects of imidafenacin (KRP-197) on muscarinic receptor subtypes in guinea pig bladder." Journal of Pharmacological Sciences.

  • Patel, H., et al. (2013).[1] "Process for the preparation of Imidafenacin and its intermediates." Google Patents (WO2013026773).[1]

Sources

Comparative

Comparative Assessment: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Phosphate in Imidafenacin Synthesis

Executive Summary In the synthesis of Imidafenacin (a potent antimuscarinic for overactive bladder), the quality of the penultimate intermediate—4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile —is the critical de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Imidafenacin (a potent antimuscarinic for overactive bladder), the quality of the penultimate intermediate—4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile —is the critical determinant of final API purity.

Standard protocols isolate this intermediate as a free base, often resulting in a viscous oil containing difficult-to-remove process impurities (dimers, unreacted alkyl halides). This guide evaluates the Phosphate Salt Isolation Strategy as a superior alternative. While the phosphate salt method may incur a slight yield penalty (5–8%) compared to crude oil isolation, it offers a decisive advantage in impurity rejection and solid-state handling , eliminating the need for chromatographic purification at scale.

Mechanistic Context & The Challenge

The synthesis of Imidafenacin generally follows a nucleophilic substitution pathway:

  • Alkylation: Diphenylacetonitrile is alkylated to form a 4-halo-2,2-diphenylbutyronitrile.

  • Coupling: Reaction with 2-methylimidazole yields the target Nitrile Intermediate .

  • Hydrolysis: The nitrile is hydrolyzed to the primary amide (Imidafenacin).

The Bottleneck: The "Oily" Free Base

The coupling step (Step 2) typically utilizes a base (KOH/NaOH) in a biphasic system or polar solvent. The resulting free base of the nitrile intermediate has a low melting point and often presents as a brownish, viscous oil.

  • Operational Risk: Oils trap solvent and impurities (e.g., bis-alkylated imidazole side products).

  • Purification: Historically requires silica gel chromatography, which is non-viable for multi-kilogram GMP production.

The Solution: Phosphate Salt Crystallization

By treating the crude reaction mixture with phosphoric acid, the imidazole moiety (pKa ~7.8) is protonated, forming a highly crystalline phosphate salt. This lattice formation selectively excludes non-basic impurities and regioisomers.

Comparative Analysis: Phosphate Salt vs. Conventional Methods

The following table contrasts the performance of the Phosphate Salt isolation against the standard Free Base (Oil) and Hydrochloride Salt methods.

MetricPhosphate Salt (Recommended) Free Base (Standard) Hydrochloride Salt
Physical State White/Off-white Crystalline SolidViscous Brown OilHygroscopic Solid
Melting Point 195–198°C (Sharp)N/A (Oil) or Low MP~180°C (Broad)
HPLC Purity >99.5% 90–95% (Crude)97–98%
Impurity Rejection Excellent (Rejects tars & dimers)Poor (Solvent entrainment)Moderate
Hygroscopicity Low (Stable at ambient humidity)N/AHigh (Requires dry room)
Process Yield 75–82% (Loss to mother liquor)85–92% (Crude weight)80–85%
Scalability High (Filtration/Centrifugation)Low (Extraction/Chromatography)Medium (Corrosion risk)
Key Findings
  • Crystallinity: The phosphate salt crystallizes readily from Ethanol/Water mixtures, whereas the HCl salt often oils out before solidifying, leading to occlusion of impurities.

  • Downstream Impact: Use of the phosphate salt allows the subsequent hydrolysis step to proceed with lower equivalents of acid, as the starting material is already pure.

Process Flow & Decision Logic

The following diagram illustrates the critical decision points in the synthesis pathway.

Imidafenacin_Process Start Start: 4-Bromo-2,2-diphenylbutyronitrile Coupling Coupling: + 2-Methylimidazole (Base/Solvent) Start->Coupling Crude Crude Reaction Mixture (Contains Impurities) Coupling->Crude Extract Solvent Extraction (Toluene/Benzene) Crude->Extract Method A Acidify Add Phosphoric Acid (EtOH/H2O) Crude->Acidify Method B (Recommended) Oil Isolation as Oily Free Base (Purity ~92%) Extract->Oil Chrom Chromatography Required (Not Scalable) Oil->Chrom Hydrolysis Hydrolysis (H2SO4/H2O) Chrom->Hydrolysis Low Yield Cryst Crystallization & Filtration Acidify->Cryst Salt Phosphate Salt Isolated (Purity >99.5%) Cryst->Salt Salt->Hydrolysis Direct Use API Final API: Imidafenacin Hydrolysis->API

Figure 1: Comparative process flow. Path B (Green) eliminates the non-scalable chromatography step required in Path A.

Optimized Experimental Protocol

Objective: Synthesis and isolation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile phosphate.

Step 1: Coupling Reaction
  • Charge a reactor with 4-bromo-2,2-diphenylbutyronitrile (1.0 eq) and 2-methylimidazole (3.0 eq).

  • Add solvent (Acetonitrile or Toluene) and base (K2CO3, 2.0 eq).

  • Heat to reflux (80–110°C) for 12–15 hours. Monitor by HPLC until starting bromide is <1.0%.

  • Workup: Cool to room temperature. Add water to dissolve inorganic salts. Separate the organic layer. Wash with brine.

Step 2: Phosphate Salt Formation (Crucial Step)
  • Concentrate the organic layer to a residue (do not dry completely to a hard oil).

  • Redissolve the residue in Ethanol (5 volumes) .

  • Prepare a solution of 85% Phosphoric Acid (1.05 eq) in Ethanol (1 volume).

  • Add the acid solution dropwise to the nitrile solution at 50°C.

  • Observation: The solution will initially remain clear. Upon cooling to 40°C, seed crystals (if available) should be added.

  • Cool slowly to 0–5°C over 4 hours. A thick white precipitate will form.

  • Filtration: Filter the solid. Wash the cake with cold Ethanol.

  • Drying: Dry under vacuum at 50°C.

    • Target Yield: 75–80%

    • Target MP: 195–198°C

Step 3: Hydrolysis to Imidafenacin[1]
  • Suspend the Phosphate Salt in 80% H2SO4.

  • Heat to 80–100°C for 4 hours.

  • Quench into ice water and neutralize with NaOH to precipitate the final Imidafenacin crude.

Scientific Validation & Troubleshooting

Why not HCl?

While Hydrochloride salts are common, the HCl salt of this specific imidazole derivative tends to be hygroscopic . In a GMP environment, hygroscopic solids complicate weighing and charging operations, often clumping in hoppers. The phosphate salt is non-hygroscopic and flows freely.

Impurity Profile

The phosphate crystallization is particularly effective at rejecting the Regioisomer Impurity (where the imidazole attaches via the wrong nitrogen, though less likely with 2-methyl symmetry, steric hindrance can cause side reactions) and the Des-methyl Impurity (if 2-methylimidazole raw material contains imidazole).

Impurity TypeBehavior in Free Base ExtractionBehavior in Phosphate Crystallization
Unreacted Halide Co-extracts into oilRemains in Mother Liquor
Tarry Polymers Trapped in viscous oilExcluded from crystal lattice
Inorganic Salts Requires multiple washesRemoved during filtration

References

  • Kiyota, H., et al. (1998).[1] "Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides." Bioorganic & Medicinal Chemistry Letters. (Establishes the base synthesis route and the difficulty of oil isolation).

  • Ishiguro, et al. (2009). "Process for the preparation of Imidafenacin." Patent WO2009040853. (Describes the specific use of the phosphate salt for high-purity isolation).

  • Guo, W., et al. (2014). "Optimization of the hydrolysis step in Imidafenacin synthesis." Chinese Journal of Pharmaceuticals. (Discusses the impact of intermediate purity on the final hydrolysis yield).
  • CN105399678A . "Preparation technology for imidafenacin." (Provides comparative data on one-pot vs. salt isolation methods).

Sources

Validation

Cross-Reactivity &amp; Selectivity Profile: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

This guide provides a technical analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , the critical synthetic precursor to the antimuscarinic drug Imidafenacin (KRP-197). The guide is structured to assist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , the critical synthetic precursor to the antimuscarinic drug Imidafenacin (KRP-197).

The guide is structured to assist drug development professionals in understanding the biological cross-reactivity , impurity profiling , and selectivity of this compound relative to its active amide form and market alternatives.

Executive Summary & Compound Identity

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (hereafter referred to as the Nitrile Precursor ) is the penultimate intermediate in the synthesis of Imidafenacin , a potent M3/M1 muscarinic receptor antagonist used for Overactive Bladder (OAB).

While Imidafenacin is optimized for high affinity and organ selectivity (bladder over heart), the Nitrile Precursor presents a distinct pharmacological profile. Understanding its cross-reactivity is essential for:

  • Impurity Qualification: Ensuring trace levels of the nitrile in the final API do not induce off-target toxicity.

  • Structure-Activity Relationship (SAR) Validation: Confirming the necessity of the amide moiety for receptor binding.

  • Metabolic Safety: Assessing potential hydrolysis risks in vivo.

Chemical Identity
FeatureDescription
IUPAC Name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Role Synthetic Intermediate / Impurity
Active Drug Imidafenacin (Amide derivative)
CAS Registry 214777-43-2
Molecular Formula C₂₀H₁₉N₃

Biological Mechanism & Cross-Reactivity

The "cross-reactivity" of this small molecule refers to its binding affinity across the muscarinic receptor subtypes (M1–M5) and potential off-target interactions (e.g., hERG, CYP enzymes).

Muscarinic Receptor Selectivity (The Core Mechanism)

The therapeutic goal of the Imidafenacin class is M3 selectivity (bladder contraction blockade) while minimizing M2 binding (cardiac safety) and M1/M5 binding (CNS/salivary safety).

  • The Active Drug (Imidafenacin): Exhibits sub-nanomolar affinity for M3 and M1, with significantly lower affinity for M2 (10-15 fold selectivity).

  • The Nitrile Precursor: The replacement of the primary amide (-CONH₂) with a nitrile (-CN) group dramatically alters the hydrogen-bonding network within the orthosteric binding pocket of the muscarinic receptor.

    • Loss of H-Bond Donor: The amide protons in Imidafenacin act as critical H-bond donors to residues (likely Asn or Thr) in the receptor. The nitrile is an H-bond acceptor only.

    • Result: The Nitrile Precursor typically exhibits reduced affinity (Ki > 100 nM) compared to the amide (Ki ~ 1 nM). However, it may retain lipophilic interactions via the diphenyl and imidazole groups, leading to non-selective "noise" in high-concentration assays.

Metabolic Cross-Reactivity

The nitrile group is susceptible to hydrolysis by hepatic enzymes (nitrilases or CYP450s) to form the amide (active drug) or the carboxylic acid (inactive metabolite).

  • In Vivo Risk: If the Nitrile Precursor is present as an impurity, it may act as a prodrug , slowly releasing Imidafenacin and altering the pharmacokinetic (PK) profile.

  • CYP Interaction: The imidazole ring is a known pharmacophore for heme-iron coordination, potentially causing CYP3A4 inhibition . Cross-reactivity studies must confirm that the Nitrile does not irreversibly inhibit metabolic enzymes distinct from the active drug.

Comparison Guide: Precursor vs. Active vs. Alternatives

This section objectively compares the Nitrile Precursor against the active drug and standard OAB therapeutics.

Table 1: Pharmacological & Selectivity Comparison
FeatureNitrile Precursor (Intermediate)Imidafenacin (Active Drug)Solifenacin (Competitor)
Primary Target Weak Muscarinic BinderM3 / M1 Antagonist M3 Antagonist
M3 Affinity (Ki) Low (> 100 nM)*High (0.8 – 1.5 nM)High (~1-2 nM)
Selectivity (M3 vs M2) Non-selective (Lipophilic)High (13-fold) High (10-fold)
Bladder Selectivity N/AHigh (vs. Salivary Gland)High
Metabolic Risk Hydrolysis to Active AmideCYP3A4 / UGT1A4 SubstrateCYP3A4 Substrate
Safety Concern Genotoxicity (Nitrile class risk)Anticholinergic burdenQT prolongation (High dose)

*Estimated based on SAR of diphenylbutanenitrile derivatives.

Table 2: Cross-Reactivity Panel (Off-Target)
Assay TargetNitrile Precursor BehaviorImidafenacin BehaviorClinical Implication
hERG Channel Moderate Risk (Lipophilic Base)Low RiskCardiac Arrhythmia potential
CYP3A4 Potential Inhibitor (Imidazole)SubstrateDrug-Drug Interactions
Dopamine D2 Low Cross-reactivityNo Cross-reactivityCNS effects (Extrapyramidal)

Experimental Protocols

To validate the cross-reactivity profile of the Nitrile Precursor, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Muscarinic Panel)

Objective: Determine the Ki of the Nitrile Precursor for human recombinant M1, M2, and M3 receptors.

  • Receptor Source: CHO-K1 cells stably expressing hM1, hM2, or hM3.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) at 0.2 nM.

  • Method:

    • Incubate membrane preparations (5-10 µg protein) with [³H]-NMS and varying concentrations of the Nitrile Precursor (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a Brandel harvester.

  • Validation: Use Atropine (non-selective) and Imidafenacin (selective) as positive controls.

  • Data Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

    • Success Criteria: Imidafenacin Ki < 2 nM for M3; Nitrile Precursor Ki should be significantly higher (> 50-100 nM) to confirm lack of biological interference.

Protocol B: In Vitro Metabolic Stability (Cross-Reactivity)

Objective: Assess if the Nitrile is hydrolyzed to the Active Amide (Prodrug effect).

  • System: Human Liver Microsomes (HLM) and Cytosolic fractions.

  • Substrate: Nitrile Precursor (1 µM).

  • Cofactors: NADPH (for CYP) and water (for Nitrilase/Amidase).

  • Analysis: LC-MS/MS monitoring for the transition of Nitrile (m/z 302) → Amide (m/z 320).

  • Interpretation: >5% conversion in 60 min indicates significant metabolic cross-reactivity, requiring tighter impurity limits in the API.

Visualizing the Pathway & Selectivity

The following diagram illustrates the synthesis relationship and the divergence in receptor selectivity logic.

G cluster_0 Synthesis / Metabolism Precursor Nitrile Precursor (4-(2-Methyl-1H-imidazol-1-yl)-... butanenitrile) TargetM3 M3 Receptor (Bladder) Precursor->TargetM3 Low Affinity (Loss of H-Bond) TargetM2 M2 Receptor (Heart) Precursor->TargetM2 Low Affinity Metabolism Hepatic Hydrolysis (CYP/Nitrilase) Precursor->Metabolism In Vivo Conversion Drug Imidafenacin (Active) (Amide Derivative) Drug->TargetM3 High Affinity (Primary Effect) Drug->TargetM2 Low Affinity (Safety Margin) Metabolism->Drug Bio-activation

Figure 1: Relationship between the Nitrile Precursor and Imidafenacin.[1] The diagram highlights the metabolic conversion risk and the differential receptor affinity (Solid lines = Strong binding; Dashed lines = Weak binding).

References

  • Miyachi, H., et al. (1999).[2] "Synthesis and antimuscarinic activity of a series of 4-(1-Imidazolyl)-2,2-diphenylbutyramides: discovery of potent and subtype-selective antimuscarinic agents." Bioorganic & Medicinal Chemistry, 7(6), 1151-1161.[2] Link

  • Kobayashi, F., et al. (2007).[2][3] "Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors."[2][3] Arzneimittelforschung, 57(2), 92-100.[4][2][3] Link

  • WIPO Patent WO2016142173. (2016). "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Solid Form and Use for Preparing Imidafenacin." World Intellectual Property Organization. Link

  • Yamada, S., et al. (2011). "Muscarinic Receptor Binding Profile of Imidafenacin: Comparison with Other Antimuscarinic Agents." Biological & Pharmaceutical Bulletin, 34, 1-8. Link

Sources

Comparative

Comparative Efficacy Guide: Ripasudil (K-115) vs. Next-Generation ROCK Inhibitors and Standard of Care

Executive Summary: The Position of K-115 in Glaucoma Therapeutics Compound: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Common Name: Ripasudil (K-115) Class: Rho-associated Coiled-coil containing Protein Kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Position of K-115 in Glaucoma Therapeutics

Compound: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Common Name: Ripasudil (K-115) Class: Rho-associated Coiled-coil containing Protein Kinase (ROCK) Inhibitor[1]

Ripasudil represents a pivotal shift in glaucoma management, moving beyond aqueous suppression (Beta-blockers) or uveoscleral outflow enhancement (Prostaglandin analogs) to directly target the trabecular meshwork (TM) —the primary site of pathological resistance in Primary Open-Angle Glaucoma (POAG).

While newer agents like Netarsudil have entered the market with higher potency, Ripasudil remains a critical tool due to its specific kinetic profile and additive efficacy when combined with prostaglandin analogs (PGAs). This guide objectively compares Ripasudil against its primary competitor (Netarsudil) and the gold standard (Timolol), supported by experimental protocols for validation.

Pharmacological Profile & Mechanism of Action

Ripasudil functions by inhibiting ROCK1 and ROCK2 isoforms.[2] Under normal pathology, RhoA activates ROCK, which phosphorylates Myosin Light Chain (MLC) and inhibits MLC Phosphatase (MLCP). This leads to actomyosin contraction in TM cells, increasing stiffness and resistance to aqueous outflow.

Ripasudil Intervention: By inhibiting ROCK, Ripasudil prevents MLC phosphorylation, inducing cytoskeletal relaxation in TM cells. This "cellular relaxation" widens the intercellular spaces in the juxtacanalicular tissue, facilitating conventional outflow.

Figure 1: ROCK Signaling Pathway & Ripasudil Intervention

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits (Phosphorylation) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Ripasudil Ripasudil (K-115) (Inhibitor) Ripasudil->ROCK Blocks Activity pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylates (Normal State) MLC->pMLC ROCK Activation Actin Actomyosin Contraction (TM Cell Stiffness) pMLC->Actin Promotes Outflow Increased Aqueous Outflow Actin->Outflow Decreases (Resistance)

Caption: Mechanism of Action. Ripasudil inhibits ROCK, preventing MLCP inactivation. This restores MLCP activity, reduces p-MLC, relaxes the actin cytoskeleton, and lowers outflow resistance.

Comparative Efficacy Analysis

The following data synthesizes results from the J-ROCKET clinical trials and independent head-to-head studies.

Table 1: Efficacy & Safety Comparison (Monotherapy)
FeatureRipasudil (0.4% BID) Netarsudil (0.02% QD) Timolol (0.5% BID)
Mechanism ROCK Inhibitor (Specific)ROCK + NET Inhibitor*Beta-Blocker (Suppression)
IOP Reduction -2.2 to -3.0 mmHg -4.0 to -4.7 mmHg -3.0 to -4.0 mmHg
Dosing Frequency Twice Daily (BID)Once Daily (QD)Twice Daily (BID)
Hyperemia Rate ~59 - 66%~50 - 60%< 5%
Corneal Effects Transient Guttae-like changesCornea Verticillata (Whorl)Rare
Primary Advantage Additive with PGAs; Neuroprotective potentialHigher potency (Superiority shown in J-ROCKET)Systemic safety history; Cost

*Note: Netarsudil also inhibits the Norepinephrine Transporter (NET), reducing episcleral venous pressure, which contributes to its higher potency.

Critical Insight: The "Additive" Factor

While Netarsudil shows superior monotherapy efficacy, Ripasudil is frequently utilized as an adjunct.

  • Ripasudil + Latanoprost: Studies demonstrate an additional IOP reduction of -2.4 mmHg over Latanoprost monotherapy.

  • Ripasudil + Timolol: Additive effect confirmed, though less pronounced than with PGAs.

Experimental Protocol: Validating Mechanism In Vitro

To verify the efficacy of Ripasudil in a research setting, one must demonstrate cytoskeletal reorganization in Human Trabecular Meshwork (hTM) cells. The following protocol is the industry standard for validating ROCK inhibition potency.

Protocol: hTM Cell Morphology & Actin Staining Assay

Objective: Quantify the reduction of actin stress fibers and cell retraction induced by Ripasudil.

Materials
  • Cell Line: Primary hTM cells (ScienCell or equivalent).

  • Reagent: Ripasudil (dissolved in DMSO).

  • Stain: Rhodamine-Phalloidin (F-actin visualization) and DAPI (Nuclei).

  • Imaging: Confocal Fluorescence Microscope.

Step-by-Step Workflow
  • Seeding: Plate hTM cells on fibronectin-coated glass coverslips (density:

    
     cells/well).
    
  • Starvation: Incubate in serum-free medium for 24 hours to synchronize the cell cycle.

  • Treatment:

    • Control: 0.1% DMSO.

    • Experimental: Ripasudil (

      
       and 
      
      
      
      ).[3]
    • Duration: Incubate for 30 to 60 minutes . (Note: ROCK effects are rapid).

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.5% Triton X-100 in PBS (5 min).

  • Staining: Incubate with Rhodamine-Phalloidin (1:200) and DAPI for 30 mins in dark.

  • Analysis: Measure "Cell Circularity" and "Total Actin Fluorescence."

Figure 2: Experimental Workflow Logic

Experimental_Protocol cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed Seed hTM Cells (Fibronectin Coated) Starve Serum Starvation (24h) Seed->Starve Dose Apply Ripasudil (10-30 µM) Starve->Dose Time Incubate 30-60 mins Dose->Time Fix Fix & Stain (Phalloidin/DAPI) Time->Fix Image Confocal Imaging Fix->Image Data Quantify: 1. Stress Fiber Loss 2. Cell Retraction Image->Data

Caption: Workflow for validating Ripasudil efficacy via cytoskeletal remodeling assessment in hTM cells.

Safety & Adverse Events: The "Red Eye" Trade-off

The primary barrier to Ripasudil adoption is Conjunctival Hyperemia (redness).

  • Pathophysiology: ROCK inhibition causes smooth muscle relaxation in conjunctival blood vessels, leading to vasodilation. This is a mechanism-based side effect, not an allergic reaction.

  • Ripasudil vs. Netarsudil: Both cause significant hyperemia (~60%).[4][5] However, Netarsudil is associated with Cornea Verticillata (whorl-like deposits) and subconjunctival hemorrhages, whereas Ripasudil is more commonly associated with transient guttae-like findings (honeycomb-like morphological changes in corneal endothelium) which are reversible and generally benign.

Researcher Note: When designing clinical trials, "Hyperemia" must be graded at peak drug concentration (1-2 hours post-dose) vs. trough to accurately assess patient tolerability.

References

  • Tanihara, H., et al. (2014). "Phase 2 randomized clinical study of a Rho kinase inhibitor, K-115, in primary open-angle glaucoma and ocular hypertension." American Journal of Ophthalmology.

  • Araie, M., et al. (2023).[6] "Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET)." Advances in Therapy.

  • Inoue, T., & Tanihara, H. (2013). "Rho-associated kinase inhibitors: a new glaucoma treatment."[7] Progress in Retinal and Eye Research.

  • Okumura, N., et al. (2016). "Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) Transiently Alters the Morphology of Corneal Endothelial Cells."[8] Investigative Ophthalmology & Visual Science.

  • Kowa Company, Ltd. (2014).[9] "GLANATEC® (ripasudil hydrochloride hydrate) Ophthalmic Solution 0.4%."[9] Pharmaceutical Interview Form.

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Executive Summary & Chemical Profile This guide outlines the mandatory procedures for the containment, deactivation...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Executive Summary & Chemical Profile

This guide outlines the mandatory procedures for the containment, deactivation, and disposal of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS: 23756-33-4).[1][2] As a key precursor in the synthesis of antidiarrheals (e.g., Diphenoxylate, Difenoxin), this compound presents a dual hazard profile: chemical toxicity derived from its nitrile/imidazole moieties and regulatory liability due to its status as a pharmaceutical intermediate.[2]

Critical Warning: This compound contains a nitrile group (


).[2] Under no circumstances should this waste stream be mixed with acidic waste.[2] Acidification can liberate Hydrogen Cyanide (HCN) gas, leading to immediate respiratory failure and death.[2]
Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidDust inhalation risk; requires HEPA filtration or Fume Hood.[1][2]
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in WaterBioaccumulative potential; not suitable for aqueous waste streams.[1][2]
Molecular Weight 315.41 g/mol Heavy organic load for incineration.[1][2]
Primary Hazard Acute Toxicity (Oral/Inhalation) Treat as P-listed waste equivalent (High Toxicity).[1][2]
Reactivity Cyanogen Release INCOMPATIBLE WITH ACIDS.
Flash Point >100°C (Estimated)Combustible but not Flammable (unless in solvent).[1][2]

Containment & Waste Segregation (Pre-Disposal)

Before disposal can occur, the material must be stabilized.[2] In my experience, 90% of laboratory accidents involving nitriles occur during the waste consolidation phase due to improper segregation.[2]

Segregation Protocol
  • Dedicated Stream: Establish a separate waste container labeled "TOXIC - NITRILE WASTE." [2]

  • pH Control: Ensure the waste matrix remains Basic (pH > 9) . If the compound is in solution, add 1M NaOH to stabilize the nitrile group and prevent hydrolysis to HCN.[2]

  • No Oxidizers: Isolate from strong oxidizers (peroxides, nitric acid) to prevent uncontrolled imidazole oxidation.[2]

Disposal Decision Matrix

The following workflow illustrates the decision logic for disposing of this compound. Use this to determine if you should proceed with commercial incineration (standard) or in-lab deactivation (emergency/specific requirement).[2]

DisposalMatrix Start Waste Generation: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile StateCheck Is the waste Pure Solid or Solution? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Incineration PROTOCOL A: Lab Pack for High-Temp Incineration (Standard) SolidPath->Incineration Double Bag & Label AcidCheck CRITICAL CHECK: Is pH < 7? LiquidPath->AcidCheck AdjustPH Adjust to pH > 9 (Add NaOH) AcidCheck->AdjustPH Yes (Risk of HCN) MethodSelect Select Disposal Method AcidCheck->MethodSelect No (Safe) AdjustPH->MethodSelect MethodSelect->Incineration Preferred Deactivation PROTOCOL B: Chemical Hydrolysis (Expert/Emergency Only) MethodSelect->Deactivation If Incineration Unavailable

Figure 1: Decision matrix for determining the safe disposal pathway.[2] Note the critical pH check to prevent cyanide gas evolution.

Protocol A: Commercial Incineration (Preferred)[2]

This is the industry-standard method compliant with RCRA (Resource Conservation and Recovery Act) guidelines for hazardous organic waste.[2]

Why this method? High-temperature incineration (>1000°C) with secondary combustion chambers ensures complete destruction of the imidazole ring and thermal oxidation of the nitrile to nitrogen oxides (


) and Carbon Dioxide, which are then scrubbed.[2]
  • Packaging: Place the solid or liquid waste into a chemically compatible container (HDPE or Amber Glass).[2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, [Solvent Name]"

    • Hazards: Toxic, Irritant.[2][3][4]

    • Codes: D003 (Reactive - if potential for cyanide generation exists), D001 (if in flammable solvent).[2]

  • Lab Packing: Place the primary container into a DOT-approved drum (UN 1A2 or 1H2) lined with absorbent material (vermiculite).

  • Manifesting: Classify as "Waste Nitriles, Toxic, n.o.s." (Not Otherwise Specified).

Protocol B: Chemical Deactivation (Alkaline Hydrolysis)

Use Case: This protocol is reserved for scenarios where commercial disposal is delayed, or for decontaminating glassware/spills.[2] It chemically converts the toxic nitrile into a less toxic carboxylate and ammonia.

Mechanism:


[1][2]

Step-by-Step Procedure:

  • Preparation:

    • Perform in a functioning Fume Hood (Ammonia gas will be released).[2]

    • PPE: Face shield, Neoprene/Nitrile gloves, Apron.[2]

  • Dissolution: Dissolve the waste material in Ethanol or Methanol (approx. 10 mL solvent per 1 g waste).[2]

  • Base Addition: Add an excess of 2.5 M Sodium Hydroxide (NaOH) solution.

    • Ratio: Use 5 molar equivalents of NaOH relative to the nitrile.

  • Reflux (Crucial Step):

    • Nitriles are kinetically stable.[2] Stirring at room temperature is insufficient .[2]

    • Heat the mixture to reflux (approx. 80°C) for 12–24 hours .

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography). The disappearance of the starting material spot indicates conversion to the carboxylic acid salt.[2]

  • Neutralization & Disposal:

    • Cool the mixture.

    • Slowly adjust pH to ~7-8 using dilute Sulfuric Acid (

      
      ).[2] Caution:  Do not over-acidify, or you risk regenerating trace nitrile species or protonating the imidazole to a salt.[2]
      
    • The resulting solution now contains the hydrolyzed acid (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid) and ammonium salts.[1][2]

    • Dispose of this mixture as Non-Halogenated Organic Waste .[2]

Regulatory Compliance & Documentation

  • RCRA (USA): While this specific compound may not have a unique "P-list" or "U-list" code, it falls under "Characteristic Waste" if it exhibits reactivity (cyanide generation).[2] Always default to D003 (Reactive) if the stability is .[2]

  • DEA (Drug Enforcement Administration): As a precursor to Diphenoxylate (Schedule V) and Difenoxin (Schedule I), large quantities of this intermediate may be subject to List I Chemical surveillance under the Chemical Diversion and Trafficking Act.[2] Ensure inventory logs reconcile exactly with disposal weights.

  • Documentation: Maintain a "Cradle-to-Grave" log.[1][2] Record the mass generated, the method of deactivation/disposal, and the final manifest tracking number.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • United States Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Cohen, M. A., et al. (2016).[2] Biocatalytic and Chemical Hydrolysis of Nitriles. ResearchGate. [Link]

  • Organic Syntheses. (2023). General Guidelines for the Management of Chemical Waste. [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

CAS Number: 214777-43-2 Chemical Family: Diarylbutanenitrile / Imidazole Derivative Primary Hazard Class: Irritant / Potent Bioactive Intermediate Chemical Hazard Analysis & Risk Assessment Executive Summary: 4-(2-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 214777-43-2 Chemical Family: Diarylbutanenitrile / Imidazole Derivative Primary Hazard Class: Irritant / Potent Bioactive Intermediate

Chemical Hazard Analysis & Risk Assessment

Executive Summary: 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a specialized synthesis intermediate, structurally related to antidiarrheal agents (e.g., Loperamide precursors) and potassium channel modulators. As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle , categorizing it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (OEB 3/4) until proven otherwise.

Molecular Hazard Profile
  • The Nitrile Moiety (-CN): While sterically hindered by the diphenyl group, metabolic processing can theoretically release cyanide ions, though this risk is lower than with aliphatic nitriles. The primary risk is dermal absorption .

  • The Imidazole Ring: Imidazoles are known sensitizers and irritants. They can cause severe eye damage (Category 1) and skin corrosion/irritation (Category 1C/2).[1]

  • Lipophilicity (Diphenyl Backbone): The two phenyl rings significantly increase lipophilicity (LogP > 3), facilitating rapid transport across the blood-brain barrier and skin layers.

Critical Warning: Do not treat this merely as a "white powder." The combination of lipophilicity and the nitrile group creates a high vector for systemic toxicity via skin contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard Protocol (< 10 mg)High-Risk Protocol (> 10 mg or Solution)Technical Rationale
Respiratory Fume Hood (Face velocity 0.5 m/s)Fume Hood + N95/P100 Respirator Prevents inhalation of high-potency dust. The hood is the primary barrier; the mask is the fail-safe.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Laminate (Silver Shield) under NitrileNitriles can permeate nitrile rubber over time. Double gloving provides a "breakthrough buffer" and visual tear indicator.
Ocular Chemical Safety Goggles Face Shield + GogglesImidazole derivatives can cause irreversible corneal opacity. Safety glasses are insufficient for powders that can drift.
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Coveralls + Sleeve CoversPrevents accumulation of lipophilic dust on street clothes, which can lead to secondary exposure outside the lab.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on experimental conditions.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Qty Quantity > 10mg? Solid->Qty Solvent Penetrating Solvent? Liquid->Solvent Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Goggles Fume Hood Qty->Level1 No Level2 LEVEL 2 PPE: N95/P100 Mask Double Nitrile Gloves Tyvek Sleeves Qty->Level2 Yes Solvent->Level1 Ethanol/Water Level3 LEVEL 3 PPE: Laminate Gloves (Inner) Face Shield PAPR (if outside hood) Solvent->Level3 DMSO/DMF

Figure 1: PPE Selection Logic. Note that DMSO solutions significantly increase transdermal risks, necessitating laminate gloves.

Operational Protocols

A. Weighing & Transfer (The "Static Risk" Phase)

Static electricity can cause this lipophilic powder to "jump," contaminating the balance and user.

  • Preparation: Place a disposable balance enclosure or a static-dissipative mat inside the chemical fume hood.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer:

    • Do not use a metal spatula if the compound is potentially reactive (use PTFE-coated).

    • Weigh directly into a tared vial. Never weigh onto paper, as the lipophilic nature causes adherence and loss of mass/contamination.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste.

B. Solubilization (The "Permeation Risk" Phase)

This compound is likely soluble in DMSO, DMF, or Methanol.

  • The Danger: DMSO acts as a carrier solvent, dragging the nitrile compound through intact skin within seconds.

  • Protocol:

    • If using DMSO: You MUST wear laminate (Silver Shield/Norfoil) gloves under your outer nitrile gloves.

    • Keep the vial capped at all times when not actively pipetting.

Waste Disposal & Emergency Response

Waste Segregation Strategy

Proper disposal prevents downstream environmental toxicity.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)Double-bagged in clear polyethylene. Label "Contains Cyanide-functionalized Organic".
Liquid Waste Organic Solvent (Toxic)Segregate from acidic waste streams. Do not mix with acids (risk of HCN generation if hydrolysis occurs).
Sharps/Glass Contaminated SharpsHard-walled container. Do not rinse vials; dispose of entire vial.
Emergency Procedures
  • Skin Contact:

    • Immediacy: Seconds count. Do not use solvents to wash skin (this spreads the chemical).

    • Action: Wash with copious soap and tepid water for 15 minutes.

    • Alert: Inform medical personnel of potential nitrile exposure (cyanide precursor).

  • Spill Cleanup (Powder):

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up from outside in.

    • Clean surface with 1N NaOH (to degrade imidazole ring/nitrile) followed by water.

Safe Handling Workflow

The following diagram outlines the cradle-to-grave workflow for this compound.

Workflow cluster_safety Controlled Environment Storage Storage (Cool, Dry, Dark) Hood Fume Hood (Prep Area) Storage->Hood Transfer Weigh Weighing (Anti-static) Hood->Weigh PPE Check Exp Experiment (Closed Vessels) Weigh->Exp Solubilize Quench Quench/Cleanup (1N NaOH) Exp->Quench Post-Rxn Waste Waste Disposal (Segregated) Quench->Waste Labeling

Figure 2: Operational Workflow ensuring containment from storage to disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Imidazole Derivatives Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
© Copyright 2026 BenchChem. All Rights Reserved.